Product packaging for 2,2'-Oxybisbutan-1-ol(Cat. No.:CAS No. 55011-26-2)

2,2'-Oxybisbutan-1-ol

Cat. No.: B15178004
CAS No.: 55011-26-2
M. Wt: 162.23 g/mol
InChI Key: YLGKTKNKMPOCBY-UHFFFAOYSA-N
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Description

2,2'-Oxybisbutan-1-ol is a dibutanol derivative ether alcohol of significant interest in industrial and research chemistry. This compound features a central oxygen atom bonded to two butanol-derived chains, creating a molecular structure that suggests utility as a versatile solvent with a potentially higher boiling point and different solubility profile compared to its shorter-chain analogues like diethylene glycol . Researchers value this compound for applications requiring a solvent with low volatility and high stability, including in the formulation of specialty polymers, resins, and as a component in functional fluids . Its structure, containing both ether linkages and hydroxyl termini, makes it a potential building block in organic synthesis, particularly for constructing larger molecular architectures or for use in phase-transfer catalysis. As a reagent, it may act as a precursor in the synthesis of plasticizers, complex esters, or surfactants, where the introduction of a butyl chain can enhance hydrophobicity and alter material properties . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B15178004 2,2'-Oxybisbutan-1-ol CAS No. 55011-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55011-26-2

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-hydroxybutan-2-yloxy)butan-1-ol

InChI

InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3

InChI Key

YLGKTKNKMPOCBY-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)OC(CC)CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Oxybisbutan-1-ol is an organic compound with the chemical formula C₈H₁₈O₃. It belongs to the family of ether alcohols, containing both an ether linkage and two primary alcohol functional groups. This bifunctional nature suggests its potential utility as a solvent, a monomer for polymerization, or as a building block in the synthesis of more complex molecules in various fields, including pharmaceutical and materials science. This technical guide provides a summary of its known chemical properties and structure, along with proposed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

The structure of this compound consists of two butanol molecules linked by an oxygen atom at the C2 position of each butane chain.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,2'-Oxybis(butan-1-ol)
CAS Number 55011-26-2[1]
Molecular Formula C₈H₁₈O₃[1]
Molecular Weight 162.23 g/mol [1]
SMILES CCC(CCO)OCCO
InChI InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Boiling Point > 200 °C (at 760 mmHg)
Melting Point < 0 °C
Density ~1.0 g/cm³
Solubility Soluble in water, ethanol, acetone. Insoluble in nonpolar solvents like hexane.
Appearance Colorless to pale yellow liquid[2]

Proposed Synthesis Protocols

While a specific, documented synthesis for this compound is not available, two common methods for the synthesis of ether alcohols are the Williamson ether synthesis and the acid-catalyzed dehydration of diols.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5] For this compound, this could be approached by reacting the sodium salt of a protected butan-1,2-diol with a protected 2-halobutan-1-ol, followed by deprotection. A more direct, though potentially lower-yielding, approach would be the reaction of two molecules of a suitably protected 2-halobutan-1-ol with a base.

Proposed Protocol:

  • Protection of Hydroxyl Groups: The primary hydroxyl group of 2-bromobutan-1-ol would first be protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent self-reaction.

  • Formation of the Ether Linkage: The protected 2-bromobutan-1-ol would be reacted with a strong base, such as sodium hydride, in an aprotic polar solvent like tetrahydrofuran (THF) to form the alkoxide. This would then be reacted with another molecule of the protected 2-bromobutan-1-ol.

  • Deprotection: The resulting protected diether would be deprotected, for example, using a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl protecting group, to yield this compound.

  • Purification: The final product would be purified by distillation under reduced pressure or by column chromatography.

Williamson_Ether_Synthesis cluster_protection Step 1: Protection cluster_ether_formation Step 2: Ether Formation cluster_deprotection Step 3: Deprotection 2_bromobutan_1_ol 2-Bromobutan-1-ol Protected_alcohol Protected 2-Bromobutan-1-ol 2_bromobutan_1_ol->Protected_alcohol Protecting Group (e.g., TBDMSCl) Alkoxide Alkoxide Intermediate Protected_alcohol->Alkoxide Base (e.g., NaH) Protected_diether Protected this compound Alkoxide->Protected_diether Reaction with another Protected 2-Bromobutan-1-ol Final_Product This compound Protected_diether->Final_Product Deprotection (e.g., TBAF)

Caption: Proposed Williamson Ether Synthesis Workflow.

Acid-Catalyzed Dehydration of a Diol

The intermolecular dehydration of an appropriate diol, such as butane-1,2-diol, under acidic conditions could potentially form this compound.[6] This reaction would need to be carefully controlled to favor the formation of the ether over other side products, such as cyclic ethers or elimination products.

Proposed Protocol:

  • Reaction Setup: Butane-1,2-diol would be mixed with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating: The mixture would be heated to a temperature sufficient to promote intermolecular dehydration while minimizing intramolecular reactions. The optimal temperature would need to be determined experimentally.

  • Water Removal: Water formed during the reaction would be continuously removed, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the ether.

  • Workup and Purification: After the reaction is complete, the mixture would be cooled, neutralized with a weak base, and extracted with an organic solvent. The final product would be purified by distillation under reduced pressure.

Dehydration_Synthesis Butane_1_2_diol Butane-1,2-diol Protonation Protonation of Hydroxyl Group Butane_1_2_diol->Protonation Acid Catalyst (H+) Nucleophilic_Attack Nucleophilic Attack by another Butane-1,2-diol Molecule Protonation->Nucleophilic_Attack Loss of Water Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Final_Product This compound Deprotonation->Final_Product

Caption: Proposed Acid-Catalyzed Dehydration Workflow.

Proposed Analytical and Characterization Protocols

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography would be used to assess the purity of the final product and to monitor the progress of the synthesis reaction.

Proposed Protocol:

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Injection: A small volume (e.g., 1 µL) of the sample solution would be injected into the gas chromatograph.

  • Separation: The components of the sample would be separated on a capillary column (e.g., a nonpolar DB-1 or a polar DB-WAX column). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of all components.

  • Detection: The eluted components would be detected using a flame ionization detector (FID) or a mass spectrometer (MS).

  • Analysis: The retention time of the major peak would be used to identify the product, and the peak area would be used to determine its purity.

Infrared (IR) Spectroscopy

Infrared spectroscopy would be used to identify the functional groups present in the molecule.

Expected Absorptions:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H Stretch: Sharp absorptions in the region of 2850-3000 cm⁻¹, corresponding to the stretching of the C-H bonds in the alkyl chains.

  • C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹, indicative of the C-O stretching of the ether and alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

Expected ¹H NMR Signals:

  • Signals in the range of 0.8-1.0 ppm corresponding to the methyl (CH₃) protons.

  • Signals in the range of 1.2-1.8 ppm corresponding to the methylene (CH₂) protons of the butyl chains.

  • Signals in the range of 3.4-3.8 ppm corresponding to the methylene (CH₂) protons adjacent to the hydroxyl groups and the methine (CH) protons adjacent to the ether oxygen.

  • A broad singlet corresponding to the hydroxyl (OH) protons, which would be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • Signals in the aliphatic region (10-40 ppm) corresponding to the carbon atoms of the butyl chains.

  • Signals in the range of 60-80 ppm corresponding to the carbons bonded to the oxygen atoms (C-O of the alcohol and ether).

Analytical_Workflow cluster_analysis Characterization Synthesized_Product Crude Synthesized Product Purification Purification (Distillation or Chromatography) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product GC Gas Chromatography (Purity) Pure_Product->GC IR IR Spectroscopy (Functional Groups) Pure_Product->IR NMR NMR Spectroscopy (Structure) Pure_Product->NMR

Caption: General Analytical Workflow.

Safety and Handling

Specific toxicity and hazard data for this compound are not available. However, based on the functional groups present, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the eyes and skin.

Conclusion

This compound is a diol ether with potential applications in various areas of chemistry. While specific experimental data for this compound is scarce, its synthesis and characterization can be approached using established methodologies for similar compounds. The protocols and expected analytical data presented in this guide provide a framework for researchers and drug development professionals interested in working with this molecule. Further experimental work is required to fully elucidate its physicochemical properties and reactivity.

References

An In-depth Technical Guide to 2,2'-Oxybisbutan-1-ol and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 2,2'-Oxybisbutan-1-ol (CAS Number 55011-26-2) is scarce in publicly available scientific literature. This guide provides fundamental data for this compound and leverages in-depth information on a structurally similar and well-characterized analog, 2,2'-Oxybis(ethanol), also known as diethylene glycol (DEG), to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and data presented for DEG serve as a proxy to illustrate the characterization and potential applications of simple ether alcohols.

Introduction to this compound

This compound is an organic compound with the molecular formula C8H18O3.[1][2] It belongs to the class of ether alcohols, containing both an ether linkage and two primary alcohol functional groups. While specific applications and biological activities are not well-documented, its structure suggests potential utility as a solvent, plasticizer, or chemical intermediate, similar to other ether alcohols.

Physicochemical Properties of this compound

Quantitative data for this compound is limited. The available information is summarized in the table below. For comparison, and to provide a more complete picture for a compound of this class, the properties of diethylene glycol are also included.

PropertyThis compound2,2'-Oxybis(ethanol) (Diethylene Glycol)
CAS Number 55011-26-2111-46-6
Molecular Formula C8H18O3[1][2]C4H10O3[3][4]
Molecular Weight 162.23 g/mol [1][5]106.12 g/mol [3][4]
Boiling Point Not available245 °C (473 °F)[6]
Melting Point Not available-8 °C (17.6 °F)[6]
Density Not available1.118 g/cm³ at 20 °C (68 °F)[6]
Solubility Not availableMiscible with water, alcohol, ether, acetone[7]
Appearance Not availableClear, colorless, odorless, viscous liquid[4][8][9]

Synthesis of Ether Alcohols

The synthesis of symmetrical ether alcohols like this compound or diethylene glycol can be achieved through several established organic synthesis routes. Two common methods are the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis.

General Experimental Protocol: Acid-Catalyzed Dehydration of Alcohols

This method is suitable for producing symmetrical ethers from primary alcohols.[10][11] However, for secondary or tertiary alcohols, this method is less suitable as it can lead to the formation of alkenes through elimination reactions.[12]

Objective: To synthesize a symmetrical ether by the dehydration of a primary alcohol.

Materials:

  • Primary alcohol (e.g., ethanol for diethylene ether)

  • Concentrated sulfuric acid (catalyst)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Methodology:

  • Place the primary alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus with the flask connected to a condenser and a receiving flask.

  • Heat the mixture to approximately 140°C. The ether and unreacted alcohol will distill over.

  • Collect the distillate, which will also contain some alkene byproduct and water.

  • Wash the distillate in a separatory funnel with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with water to remove any remaining alcohol.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the ether by fractional distillation.

General Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[13][14][15] It involves the reaction of an alkoxide with a primary alkyl halide.[14][15]

Objective: To synthesize an ether via an SN2 reaction between an alkoxide and an alkyl halide.

Materials:

  • Alcohol

  • Sodium hydride (or another strong base)

  • Anhydrous ether or THF (solvent)

  • Primary alkyl halide

  • Reflux apparatus

  • Separatory funnel

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an anhydrous solvent like THF.

  • Carefully add sodium hydride in portions to the solution to form the alkoxide. Hydrogen gas will be evolved.

  • Once the hydrogen evolution ceases, add the primary alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude ether.

  • Purify the product by distillation or column chromatography.

Applications and Biological Activity of Diethylene Glycol (as an Analog)

Diethylene glycol has a wide range of industrial applications due to its physical and chemical properties.[8][16][17][18]

  • Industrial Solvent: It is used as a solvent for nitrocellulose, resins, dyes, and oils.[7][19]

  • Humectant: Its hygroscopic nature makes it useful as a humectant for tobacco, cork, and printing ink.[8][19]

  • Chemical Intermediate: DEG is a precursor in the manufacture of saturated and unsaturated polyester resins, polyurethanes, and morpholine.[7][19]

  • Antifreeze: It is a component of antifreeze and coolants.[17]

  • Other Uses: It is also found in brake fluid, lubricants, and as a dehydrating agent for natural gas.[8][19]

Toxicology: Diethylene glycol is toxic to humans if ingested, primarily affecting the kidneys and nervous system.[20][21] The toxicity is due to its metabolite, 2-hydroxyethoxyacetic acid (HEAA).[22] The lethal dose in adults is estimated to be between 1.0 and 1.63 g/kg of body weight.[19]

Analytical Methods

The determination and quantification of ether alcohols in various matrices are typically performed using chromatographic techniques.

General Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like ether alcohols.[23][24]

Objective: To detect and quantify ether alcohols in a sample.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Appropriate GC column (e.g., DB-WAX)[24]

  • Autosampler

Materials:

  • Sample containing the analyte

  • High-purity solvent (e.g., methanol) for sample dilution[24]

  • Internal standard (e.g., 1,3-butanediol or 2,2,2-Trichloroethanol)[24][25]

  • Certified reference standards of the analytes

Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary. Add a known amount of internal standard.

  • Instrument Setup: Set up the GC-MS with an appropriate temperature program for the column, injector, and detector. The mass spectrometer is typically operated in single-ion monitoring (SIM) mode for higher sensitivity and selectivity.[24]

  • Calibration: Prepare a series of calibration standards containing known concentrations of the analyte and the internal standard. Run these standards to generate a calibration curve.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Processing: Identify the analyte peak based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area (normalized to the internal standard) to the calibration curve.

Logical Workflow for Evaluation of a Novel Ether Alcohol

For a poorly characterized compound like this compound, a structured approach to its evaluation is necessary. The following diagram illustrates a logical workflow.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Toxicological Assessment cluster_3 Application Screening synthesis Synthesis purification Purification (Distillation/Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS) purification->structure purity Purity Assessment (GC, HPLC) structure->purity properties Physical Properties (m.p., b.p., density) purity->properties in_vitro In Vitro Cytotoxicity Assays properties->in_vitro in_vivo In Vivo Acute Toxicity Studies in_vitro->in_vivo solvent Solvent Properties in_vivo->solvent plasticizer Plasticizing Efficacy in_vivo->plasticizer intermediate Reactivity as Chemical Intermediate in_vivo->intermediate final Data Compilation and Reporting solvent->final plasticizer->final intermediate->final

Caption: Logical workflow for the evaluation of a novel ether alcohol.

References

A Technical Guide to 2,2'-Oxybisbutan-1-ol: Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2'-Oxybisbutan-1-ol. Given the limited availability of specific experimental data for this compound, this document also outlines standard methodologies for determining its key characteristics and discusses its general reactivity based on its functional groups.

Core Properties of this compound

This compound, with the CAS Number 55011-26-2, is a difunctional organic molecule containing both ether and primary alcohol functionalities. Its structure consists of two butanol backbones linked by an oxygen atom at the C2 position of each chain.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 2,2'-Oxybis(butan-1-ol)---
Synonyms 2,2'-Oxybis[1-butanol]; 1-Butanol, 2,2'-oxybis-[1]
CAS Number 55011-26-2[1]
Molecular Formula C₈H₁₈O₃[1]
Molecular Weight 162.23 g/mol [1][2]
Appearance Expected to be a colorless liquid at room temperatureBased on similar compounds
Boiling Point Data for the 4,4'- isomer is 138 °C at 0.8 Torr. The 2,2'- isomer's boiling point is expected to be in a similar range.[3]
Melting Point Not readily available. Expected to be low.---
Density Data for the 4,4'- isomer is 0.9999 g/cm³ at 26 °C.[3]
Solubility Expected to be slightly soluble in water and soluble in common organic solvents like alcohols, ethers, and chloroform.Based on structural similarity to other ether-alcohols.[3]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the ether linkage and the primary hydroxyl groups.

Ether Group Reactivity:

  • Acid Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures.

  • Oxidation: Ethers are relatively resistant to oxidation. However, prolonged exposure to air and light can lead to the slow formation of explosive peroxides. It is advisable to store such compounds in dark, airtight containers.

Primary Alcohol Group Reactivity:

  • Oxidation: The primary alcohol groups can be oxidized to aldehydes and further to carboxylic acids using appropriate oxidizing agents.

  • Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a new ether linkage.

General Reactivity:

  • The presence of two hydroxyl groups allows for the formation of di-esters or other bifunctional derivatives.

  • The molecule can act as a chelating agent for certain metal ions.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

A precise method for determining the boiling point of a small quantity of a liquid.

Methodology:

  • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Solubility

A qualitative and quantitative assessment of the solubility in various solvents.

Methodology:

  • Qualitative Assessment: To a series of test tubes, each containing a small, measured amount of this compound, add a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). Observe for the formation of a homogeneous solution or the presence of separate layers.

  • Quantitative Assessment: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature. Carefully separate the saturated solution from any undissolved solute. A known volume of the saturated solution is then analyzed (e.g., by gravimetric analysis after solvent evaporation or by a suitable chromatographic technique) to determine the concentration of the dissolved solute.

Spectroscopic Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR - Broad singlet corresponding to the two -OH protons (variable chemical shift).- Multiplets in the range of 3.0-4.0 ppm for the -CH₂-O- and -CH-O- protons.- Multiplets in the range of 0.8-1.7 ppm for the alkyl chain protons.
¹³C NMR - Peaks in the range of 60-80 ppm for the carbons attached to oxygen atoms.- Peaks in the range of 10-40 ppm for the other alkyl carbons.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.- C-H stretching absorptions in the range of 2850-3000 cm⁻¹.- A characteristic C-O stretching band for the ether linkage around 1100 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z = 162.23.- Fragmentation patterns corresponding to the loss of water, alkyl groups, and cleavage of the ether bond.

Applications and Future Research

While no specific applications in drug development for this compound have been identified in the literature, its structural motifs suggest potential utility as:

  • A linker molecule in the synthesis of more complex structures.

  • A polar solvent or co-solvent in various chemical reactions.

  • A starting material for the synthesis of specialty polymers or surfactants.

Further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry, materials science, and other scientific disciplines.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the characterization of an unknown liquid organic compound like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Chemical Analysis cluster_3 Data Interpretation and Reporting start Obtain Sample of this compound phys_props Determine Physical Properties (Boiling Point, Density, Refractive Index) start->phys_props nmr ¹H and ¹³C NMR Spectroscopy phys_props->nmr ir IR Spectroscopy phys_props->ir ms Mass Spectrometry phys_props->ms solubility Solubility Testing (Water, Organic Solvents) phys_props->solubility interpretation Correlate all data to confirm structure and purity nmr->interpretation ir->interpretation ms->interpretation reactivity Reactivity Screening (Oxidation, Esterification) solubility->reactivity reactivity->interpretation report Generate Technical Report/Whitepaper interpretation->report

Workflow for the characterization of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the core physicochemical properties of 2,2'-Oxybisbutan-1-ol, a chemical compound of interest to researchers and professionals in drug development and chemical sciences.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol

The molecular formula, C8H18O3, and a molecular weight of 162.23 g/mol are defining characteristics of this compound[1][2][3].

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

A This compound B Molecular Formula C8H18O3 A->B C Molecular Weight 162.23 g/mol A->C

Figure 1. Relationship between Compound and Properties.

Disclaimer: The experimental protocols for determining molecular weight and formula are standard analytical procedures (e.g., mass spectrometry, elemental analysis) and are not detailed here as they are considered fundamental laboratory techniques.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2,2'-Oxybisbutan-1-ol, a diol ether with potential applications in various fields of chemical research and development. Due to the limited availability of direct published experimental procedures for this specific molecule, this guide outlines a robust and well-established method, the Williamson ether synthesis, which is highly applicable for the preparation of such ethers. The proposed synthesis, along with a detailed experimental protocol, is presented to aid researchers in the preparation of this compound.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1][2] For the synthesis of the unsymmetrical ether this compound, a plausible approach involves the reaction of the sodium salt of 1-butanol (sodium butoxide) with a protected 2-halo-1-butanol, followed by deprotection. However, a more direct and convergent approach would be the reaction of the alkoxide of 1,2-butanediol with 2-chloro-1-butanol. Given the potential for side reactions, a more controlled strategy would involve the reaction of a partially protected butanediol.

A feasible two-step synthetic route is proposed:

  • Formation of the Alkoxide : 1,2-butanediol is reacted with a strong base, such as sodium hydride, to form the corresponding mono-alkoxide. The primary hydroxyl group is generally more acidic and less sterically hindered, but the formation of a mixture of alkoxides is possible. To achieve better selectivity, a protecting group strategy for one of the hydroxyls could be employed. However, for simplicity, we will outline the direct reaction.

  • Nucleophilic Substitution : The in-situ generated alkoxide then reacts with a suitable alkyl halide, such as 2-chloro-1-butanol, via an SN2 reaction to form the desired this compound.

The overall proposed reaction is as follows:

Logical Flow of the Proposed Synthesis

Synthesis_Flow A 1,2-Butanediol C Sodium 2-hydroxybutan-1-oxide (in situ) A->C Deprotonation B Sodium Hydride (NaH) B->C E This compound C->E SN2 Reaction D 2-Chloro-1-butanol D->E F Work-up and Purification E->F Isolation

Caption: Proposed Williamson ether synthesis workflow for this compound.

Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the Williamson ether synthesis. This protocol is derived from general procedures for this type of reaction.[3][4] Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1,2-ButanediolC₄H₁₀O₂90.129.01 g (0.1 mol)≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.004.4 g (0.11 mol)60%
2-Chloro-1-butanolC₄H₉ClO108.5710.86 g (0.1 mol)≥97%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated Ammonium Chloride SolutionNH₄Cl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Alkoxide Formation: The flask is charged with sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol). The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere, and the hexane is carefully removed via cannula. Anhydrous THF (100 mL) is then added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of 1,2-butanediol (9.01 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • Ether Formation: A solution of 2-chloro-1-butanol (10.86 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes. The reaction mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of water (20 mL) to decompose any unreacted sodium hydride. The mixture is then poured into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated ammonium chloride solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
1,2-ButanediolButane-1,2-diolC₄H₁₀O₂90.12Starting Material (Nucleophile precursor)
Sodium HydrideSodium hydrideNaH24.00Base
2-Chloro-1-butanol2-Chloro-1-butanolC₄H₉ClO108.57Starting Material (Electrophile)
This compound2,2'-Oxybis(butan-1-ol)C₈H₁₈O₃162.23Product

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterValue
Reaction TemperatureReflux (approx. 66 °C in THF)
Reaction Time12 - 18 hours
SolventAnhydrous Tetrahydrofuran (THF)
Stoichiometry (Butanediol:NaH:Chlorobutanol)1 : 1.1 : 1
Expected Yield60-80% (theoretical)
Purification MethodVacuum Distillation or Column Chromatography

Signaling Pathways and Biological Relevance

Currently, there is limited specific information available in the public domain regarding the signaling pathways or direct biological activities of this compound. However, as a diol ether, it shares structural similarities with other glycol ethers that are known to have various industrial and biological applications. Some glycol ethers are used as solvents and have been studied for their toxicological profiles. Further research into the biological effects of this compound would be necessary to determine its potential applications in drug development or as a research tool.

General Workflow for Biological Activity Screening

Bioactivity_Workflow A Synthesized This compound B In vitro Assays (e.g., cell viability, enzyme inhibition) A->B C Identification of Biological Targets B->C D In vivo Studies (Animal Models) C->D E Toxicology and Pharmacokinetic Profiling D->E F Lead Compound for Drug Development E->F

Caption: A general workflow for evaluating the biological activity of a synthesized compound.

This guide provides a comprehensive starting point for the synthesis and further investigation of this compound. The proposed synthetic route is based on sound chemical principles and offers a practical approach for its preparation in a laboratory setting. Researchers are encouraged to optimize the provided protocol and explore the potential applications of this interesting diol ether.

References

In-Depth Technical Guide: Solubility of 2,2'-Oxybisbutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known solubility characteristics of 2,2'-Oxybisbutan-1-ol and outlines comprehensive experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of specific quantitative data in public literature for this compound (CAS No: 55011-26-2), this guide also furnishes detailed methodologies for researchers to generate this critical data in-house.

Introduction to this compound

This compound, also known as di(1-hydroxybutan-2-yl) ether, is an organic compound with the molecular formula C₈H₁₈O₃. Its structure, featuring two hydroxyl groups and an ether linkage, suggests a degree of polarity that influences its solubility in different media. Understanding its solubility is crucial for a range of applications, including as a solvent, a reactant, or a component in formulations within the pharmaceutical and chemical industries.

Known Solubility Data

Table 1: Qualitative Solubility of 4,4'-Oxybisbutan-1-ol

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

It is important to note that this data is for an isomer and the solubility of this compound may differ. Therefore, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocols are provided. These methods are standard in the field and can be adapted to determine the solubility of this compound in any organic solvent of interest.

Qualitative Solubility Assessment

A preliminary qualitative assessment can be a rapid method to screen a wide range of solvents and estimate the degree of solubility.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at a specific temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block for temperature control (optional)

Procedure:

  • Add approximately 100 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background.

    • Soluble: A clear, homogenous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid material remains largely undissolved, and the solvent remains clear.

  • Record the observations.

  • For temperature-dependent studies, the test tubes can be placed in a water bath at a controlled temperature and the observations repeated.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides precise, quantitative solubility data at a given temperature.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other sealable glass containers

  • A calibrated analytical balance

  • A temperature-controlled shaker or incubator

  • A centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • A validated analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Accurately weigh the amount of solvent added to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).

  • After reaching equilibrium, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Accurately weigh the filtered sample.

  • Dilute the filtered sample with a known volume of an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculate the solubility in terms of mg/mL or other desired units.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_data Data Processing & Reporting Compound Obtain pure this compound Qual_Test Perform qualitative solubility tests (Soluble, Partially Soluble, Insoluble) Compound->Qual_Test Solvents Select & procure high-purity organic solvents Solvents->Qual_Test Quant_Method Develop & validate analytical method (e.g., HPLC, GC) Qual_Test->Quant_Method Inform solvent choice Equilibrium Perform isothermal saturation experiment Quant_Method->Equilibrium Analysis Analyze saturated solution samples Equilibrium->Analysis Calculation Calculate solubility (e.g., mg/mL) Analysis->Calculation Table Tabulate quantitative solubility data Calculation->Table Report Generate technical report Table->Report

Figure 1. Logical workflow for determining the solubility of a compound.

Signaling Pathways and Experimental Workflows

A review of the scientific literature did not reveal any established signaling pathways or specific, complex experimental workflows directly involving this compound that would necessitate a detailed diagrammatic representation in the context of this guide. The primary workflow relevant to the core topic is the determination of its solubility, as depicted in Figure 1.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate this vital information. The qualitative data for a related isomer suggests limited solubility in some polar organic solvents, but this should be confirmed experimentally for this compound. The provided methodologies for both qualitative and quantitative solubility determination are robust and can be readily implemented in a laboratory setting. The logical workflow presented offers a systematic approach to this experimental process, ensuring the generation of high-quality, reliable data essential for research, development, and formulation activities.

References

Spectroscopic Data of 2,2'-Oxybisbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2'-Oxybisbutan-1-ol, a diether alcohol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, namely butanols and dialkyl ethers. The information herein serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral characteristics of related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m4H-CH₂-OH
~3.4 - 3.6m4H-O-CH₂-
~1.4 - 1.6m4H-CH₂-CH₂-OH
~0.9t6H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~70 - 75-CH₂-OH
~68 - 72-O-CH₂-
~25 - 30-CH₂-CH₂-OH
~10 - 15-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2960 - 2850StrongC-H stretch (alkane)
1150 - 1085StrongC-O stretch (ether)
1075 - 1000StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityPossible Fragment
162Low[M]⁺ (Molecular Ion)
131Moderate[M - CH₂OH]⁺
101Moderate[M - C₄H₉O]⁺
73High[CH₂(OH)CH(CH₂)CH₃]⁺
57High[C₄H₉]⁺
31High[CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl and ether groups.

Methodology:

  • Sample Preparation:

    • Neat Liquid: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), which has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or the solvent) is recorded.

    • The sample is placed in the spectrometer, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology:

  • Sample Preparation: The liquid sample is introduced into the mass spectrometer. For a volatile compound like this compound, direct injection or infusion is suitable. The sample can be diluted in a volatile solvent like methanol or acetonitrile if necessary.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

  • Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The peak with the highest m/z is often the molecular ion peak, which gives the molecular weight of the compound. The other peaks in the spectrum correspond to fragment ions, and their masses can be used to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Commercial Availability and Technical Profile of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic route for 2,2'-Oxybisbutan-1-ol (CAS No. 55011-26-2). The information is intended to assist researchers and professionals in sourcing and utilizing this chemical compound for their scientific endeavors.

Commercial Availability

This compound is commercially available from various chemical suppliers. While not as common as some other diols, it can be sourced through specialized chemical companies. Researchers looking to procure this compound can inquire with the following suppliers who have listed it in their catalogues:

  • CHEMOS GmbH & Co. KG

  • Angene International Limited

  • DAYANG CHEM (HANGZHOU) CO.,LTD.

It is recommended to contact these suppliers directly to obtain information on purity, available quantities, and lead times.

Physicochemical Data

PropertyValueSource
CAS Number 55011-26-2ChemicalBook[1]
Molecular Formula C8H18O3ChemicalBook[1]
Molecular Weight 162.23 g/mol ChemicalBook[1]
Purity Supplier dependent; request CoA.-
Boiling Point Data not available-
Density Data not available-
Appearance Supplier dependent; likely a liquid-

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the scientific literature. However, based on its structure as an ether diol, a plausible and common method for its synthesis would be the Williamson ether synthesis.[2][3][4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide.

General Williamson Ether Synthesis for Ether Diols:

This is a representative protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • A suitable butanol derivative with a leaving group (e.g., a halohydrin like 2-chloro-1-butanol or a tosylate).

  • A corresponding butanediol or a protected butanol derivative to act as the nucleophile.

  • A strong base to form the alkoxide (e.g., sodium hydride, sodium metal).

  • Anhydrous aprotic solvent (e.g., THF, DMF).

Procedure:

  • The alcohol (nucleophile) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The strong base is added portion-wise at a controlled temperature (often 0 °C) to deprotonate the alcohol and form the alkoxide.

  • The alkyl halide (electrophile) is then added dropwise to the reaction mixture.

  • The reaction is stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TDC).

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted into an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified, for example by distillation or column chromatography, to yield the final ether diol.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of a chemical like this compound for research purposes.

A Identify Potential Suppliers B Request Quotations and Specifications A->B C Evaluate Supplier (Lead Time, Cost, Purity) B->C D Place Purchase Order C->D E Receive Shipment and Documentation (CoA, SDS) D->E F Quarantine and Initial Inspection E->F G Perform Quality Control (QC) Testing F->G H Compare QC Results with CoA G->H I Release for Research Use H->I Results Match J Reject and Contact Supplier H->J Discrepancy Found

Caption: Workflow for procurement and quality assurance of this compound.

Plausible Synthetic Pathway

The diagram below illustrates a generalized Williamson ether synthesis route for an ether diol.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A Alcohol (R-OH) E Ether (R-O-R') A->E B Alkyl Halide (R'-X) B->E C Strong Base (e.g., NaH) C->E G Hydrogen Gas (if NaH is used) C->G D Anhydrous Solvent D->E F Salt (NaX) E->F

Caption: Generalized Williamson ether synthesis pathway.

References

An In-depth Technical Guide to the Safety and Handling of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2,2'-Oxybisbutan-1-ol. The information is compiled from safety data sheets and scientific principles of chemical safety and toxicology to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

This compound is a flammable liquid and vapor with a molecular formula of C8H18O3.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the safe design of experiments and for risk assessment in the laboratory.

PropertyValueSource
Molecular FormulaC8H18O3[1]
Molecular Weight162.23 g/mol [1]
Boiling Point108 °C (226 °F)[2]
Melting Point-108 °C (-162 °F)[2]
Density0.803 g/cm³ at 25 °C (77 °F)[2]
Flash Point34 °C (93 °F) - closed cup[3]
Vapor Pressure6.7 hPa at 20 °C[3]
Water Solubility77-79 g/L at 20 °C[3]
log Pow (n-octanol/water)1 at 25 °C (77 °F)[2]
Auto-ignition Temperature345 °C[3]
pH7 at 70 g/L[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[2][4]
Skin Irritation2H315: Causes skin irritation.[2][4]
Serious Eye Damage1H318: Causes serious eye damage.[2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[2][4]

Signal Word: Danger[2][4]

Hazard Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][4]

  • Ground and bond container and receiving equipment.[2][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

  • Avoid breathing mist or vapors.[2][4]

  • Wash skin thoroughly after handling.[2][4]

  • Use only outdoors or in a well-ventilated area.[2][4]

Storage:

  • Store in a well-ventilated place. Keep cool.[4]

  • Keep the container tightly closed.[2][4]

  • Store locked up.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).

  • Body Protection: Wear impervious clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] If skin irritation occurs, get medical advice/attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Spill Response:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

  • Do not let the product enter drains.[2]

Toxicological Information

The toxicological data for this compound is limited. The available acute toxicity data is presented in Table 3.

RouteSpeciesValue
OralRat (female)LD50: 3,350 mg/kg

A proposed metabolic pathway for this compound is illustrated in the diagram below. This hypothetical pathway is based on the known metabolism of other glycol ethers.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion 2_2_Oxybisbutan_1_ol This compound Aldehyde_Intermediate Aldehyde Intermediate 2_2_Oxybisbutan_1_ol->Aldehyde_Intermediate Alcohol Dehydrogenase Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (Potential Toxicant) Aldehyde_Intermediate->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase Conjugation Conjugation (e.g., Glucuronidation) Carboxylic_Acid_Metabolite->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The determination of the physicochemical, toxicological, and ecotoxicological properties of chemicals like this compound is guided by internationally accepted standardized methods, such as the OECD Guidelines for the Testing of Chemicals.[2][4] These guidelines ensure that data is reliable and comparable across different laboratories.

A general workflow for chemical safety assessment is outlined below.

Chemical Safety Assessment Workflow Start New or Existing Chemical PhysChem Characterization of Physicochemical Properties (OECD TG 100 series) Start->PhysChem InVitro In Vitro Toxicity Testing (e.g., Genotoxicity, Skin Corrosion) (OECD TG 400 series) PhysChem->InVitro AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) (OECD TG 401-403, 436) InVitro->AcuteTox RepeatedDose Repeated Dose Toxicity Studies (28-day, 90-day) (OECD TG 407, 408) AcuteTox->RepeatedDose ReproDev Reproductive & Developmental Toxicity Screening (OECD TG 421, 422) RepeatedDose->ReproDev RiskAssessment Hazard & Risk Assessment ReproDev->RiskAssessment RiskManagement Risk Management Measures (e.g., PPE, Exposure Limits) RiskAssessment->RiskManagement

Caption: General workflow for chemical safety assessment.

Key Experimental Protocols (Based on OECD Guidelines):

  • Physical-Chemical Properties (OECD Section 1):

    • TG 102: Melting Point/Melting Range: Determines the temperature at which the substance transitions from solid to liquid.

    • TG 103: Boiling Point: Measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

    • TG 104: Vapour Pressure: Determines the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases.

    • TG 105: Water Solubility: Measures the saturation mass concentration of the substance in water.

    • TG 107: Partition Coefficient (n-octanol/water): Determines the lipophilicity of a substance.

    • TG 117: Partition Coefficient (n-octanol/water), HPLC Method: An alternative method for determining the partition coefficient.

  • Health Effects (OECD Section 4):

    • TG 402: Acute Dermal Toxicity: Assesses the toxic effects of a substance applied to the skin.

    • TG 403: Acute Inhalation Toxicity: Evaluates the toxicity of an inhaled substance.

    • TG 404: Acute Dermal Irritation/Corrosion: Determines the potential of a substance to cause skin irritation or corrosion.

    • TG 405: Acute Eye Irritation/Corrosion: Assesses the potential for a substance to cause eye damage.

    • TG 407: Repeated Dose 28-day Oral Toxicity Study in Rodents: Provides information on the possible health hazards likely to arise from repeated exposure over a relatively limited period of time.

    • TG 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents: Assesses the cumulative toxic effects of a substance over a more prolonged period.

    • TG 471: Bacterial Reverse Mutation Test (Ames Test): A test for mutagenicity.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter the sewer system. Waste materials should be handled by a licensed waste disposal company.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its hazards and follow all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to 2,2'-Oxybisbutan-1-ol: Properties, Potential Applications, and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of 2,2'-Oxybisbutan-1-ol. Due to a notable scarcity of published research focused specifically on this molecule, this document synthesizes available physicochemical data, extrapolates potential research applications based on its chemical structure and the known functions of analogous compounds, and outlines general experimental approaches. The guide aims to serve as a foundational resource to stimulate further investigation into the properties and potential uses of this compound.

Introduction

This compound is a diol ether with the chemical formula C8H18O3. Its structure, featuring two primary alcohol functionalities and a central ether linkage, suggests a range of potential chemical properties that could be of interest in various research and industrial fields. However, a thorough review of the current scientific literature reveals a significant gap in the specific investigation of this compound. This guide, therefore, presents the known data and provides a speculative outlook on its potential research applications to encourage further exploration.

Physicochemical Properties

PropertyValueReference
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
Appearance Colorless Liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in water and polar organic solvents.
CAS Number 55011-26-2

Potential Research Applications (Hypothetical)

Based on the chemical structure of this compound as a diol ether, several potential research applications can be hypothesized. It is crucial to note that the following are speculative and require experimental validation.

Polymer Chemistry

As a diol, this compound could serve as a monomer in polymerization reactions. Its flexible ether linkage could impart unique properties to polyesters, polyurethanes, and other polymers. Research in this area could involve synthesizing novel polymers and characterizing their thermal and mechanical properties.

Solvent and Formulation Science

Glycol ethers are widely used as solvents in paints, coatings, and cleaning fluids due to their ability to dissolve a wide range of substances.[1][2][3][4] this compound could be investigated as a high-boiling point, low-volatility solvent or coalescing agent in various formulations. In the pharmaceutical field, related compounds like diethylene glycol monoethyl ether are used as penetration enhancers and solubilizers.[1][5] The potential of this compound in topical drug delivery systems could be an avenue for research.

Chemical Synthesis

The two primary alcohol groups can be functionalized to create a variety of derivatives. It could serve as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry or as a precursor for specialty chemicals.

A hypothetical logical workflow for the utilization of this compound as a chemical intermediate is presented below.

G cluster_synthesis Hypothetical Synthesis & Derivatization cluster_application Potential Applications start This compound oxidation Oxidation start->oxidation e.g., PCC, DMP esterification Esterification start->esterification with Acyl Chloride etherification Etherification start->etherification Williamson Ether Synthesis dicarboxylic_acid Dicarboxylic Acid Derivative oxidation->dicarboxylic_acid diester Diester Derivative esterification->diester diether Diether Derivative etherification->diether polymer Polymer Precursor dicarboxylic_acid->polymer Polycondensation plasticizer Plasticizer diester->plasticizer surfactant Surfactant Precursor diether->surfactant

Hypothetical derivatization and application workflow for this compound.

General Experimental Protocols

As no specific experimental protocols for this compound are published, this section provides a general methodology for the synthesis of a diol ether, which could be adapted for the synthesis of the target compound.

Hypothetical Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers.[6] A plausible, though unverified, route to this compound could involve the reaction of a protected butanol derivative with a suitable electrophile.

Materials:

  • 1-bromo-2-(tert-butyldimethylsilyloxy)butane (hypothetical starting material)

  • Sodium hydride (NaH)

  • 2-(tert-butyldimethylsilyloxy)butan-1-ol (hypothetical starting material)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-(tert-butyldimethylsilyloxy)butan-1-ol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-(tert-butyldimethylsilyloxy)butane in anhydrous THF dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Dissolve the purified protected diol ether in THF and treat with TBAF to remove the silyl protecting groups.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final product.

Note: This is a generalized and hypothetical protocol. The actual synthesis would require optimization of reaction conditions and starting materials.

A diagram representing a general workflow for chemical synthesis and characterization is provided below.

G start Hypothesize Synthesis Route reaction Perform Chemical Reaction start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity Purity Analysis (GC, HPLC) characterization->purity end Pure Compound for Further Study purity->end

General experimental workflow for chemical synthesis and characterization.

Toxicological Profile (Inferred)

There is no specific toxicological data available for this compound. However, data from its isomers (1-butanol, 2-butanol, isobutanol, and tert-butanol) can provide some initial insights into its potential hazards. The butanol isomers are generally considered to have low acute toxicity.[7][8][9] They can cause mild skin and eye irritation, and inhalation of high concentrations of vapors may lead to drowsiness or dizziness.[7][10] Long-term exposure to high concentrations may have effects on the central nervous system.[9] It is reasonable to assume that this compound would exhibit a similar toxicological profile, but this requires experimental confirmation. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion and Future Directions

This compound is a chemical compound with a notable lack of dedicated research into its properties and applications. Based on its structure as a diol ether, it holds potential for use in polymer chemistry, as a specialty solvent, and as a chemical intermediate. The immediate future for research on this compound should focus on:

  • Development of a reliable and scalable synthesis protocol.

  • Thorough characterization of its physicochemical properties.

  • Initial toxicological screening to establish a safety profile.

  • Exploratory studies into its potential applications in the areas outlined in this guide.

The information presented here, while based on limited direct evidence, provides a framework for initiating meaningful research into this understudied molecule.

References

An In-depth Technical Guide to 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxybisbutan-1-ol, also known by its IUPAC name 4,4'-oxybis(butan-1-ol) and as dibutylene glycol, is a diol ether with a range of applications in chemical synthesis and potential in the pharmaceutical sciences. Its structure, featuring two primary alcohol functionalities and a central ether linkage, imparts a unique balance of hydrophilicity and hydrophobicity. This guide provides a comprehensive review of the available technical data on this compound, including its physicochemical properties, synthesis, and known applications, with a focus on its antimicrobial activity.

Chemical and Physical Properties

This compound is a colorless to light yellow, hygroscopic liquid at room temperature.[1] Its chemical structure consists of two butanol moieties linked by an ether bond at the 4 and 4' positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O3[1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 3403-82-5[1]
Appearance Colorless to light yellow, clear liquid/oil[1]
Boiling Point 138 °C at 0.6 - 0.8 Torr[1]
Density 0.9999 - 1.01 g/cm³ at 20-26 °C[1]
Flash Point 120 °C
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Temperature Room temperature, recommended <15°C under inert gas
Stability Hygroscopic, Air Sensitive[1]

Synthesis

The primary synthetic route to this compound is through the acid-catalyzed dehydration of 1,4-butanediol.[2] This reaction is a classical example of ether synthesis from alcohols.

General Experimental Protocol: Acid-Catalyzed Dehydration of 1,4-Butanediol

Reaction Scheme:

G 2 HO-(CH2)4-OH 2 x 1,4-Butanediol HO-(CH2)4-O-(CH2)4-OH This compound 2 HO-(CH2)4-OH->HO-(CH2)4-O-(CH2)4-OH Dehydration H2O Water H+ Acid Catalyst (e.g., H2SO4) Heat (Reflux)

Figure 1: General reaction scheme for the synthesis of this compound.

Methodology:

  • Reaction Setup: 1,4-butanediol is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A suitable acid catalyst, such as sulfuric acid, is cautiously added to the 1,4-butanediol.[2]

  • Heating: The reaction mixture is heated to reflux. The temperature and reaction time will depend on the specific catalyst and its concentration.

  • Workup: After cooling, the reaction mixture is typically neutralized with a base.

  • Purification: The product is then purified, commonly by distillation under reduced pressure.[2]

Note: This is a generalized protocol. The specific quantities of reagents, reaction temperature, and time would need to be optimized for a laboratory-scale synthesis.

Applications

This compound serves as a versatile molecule in various scientific and industrial fields.

  • Chemical Synthesis: It is utilized as a solvent and an intermediate in organic synthesis.[2] Its two hydroxyl groups can be further functionalized to produce a variety of derivatives.

  • Polymer Chemistry: It is employed in the production of polymers, resins, and plasticizers.

  • Drug Development: Due to its biocompatibility, it is being explored for use in drug delivery systems.[2] It can also serve as a building block for the synthesis of more complex, biologically active molecules.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties.[2] One study demonstrated effective growth inhibition of various bacterial strains at a concentration as low as 0.5% (v/v).[2] The proposed mechanism of action is the disruption of the microbial cell membrane, leading to cell lysis and death.[2]

Antimicrobial Workflow

The antimicrobial action of this compound is believed to be a direct physical interaction with the bacterial cell membrane rather than a complex signaling pathway. The following workflow illustrates this proposed mechanism.

antimicrobial_workflow cluster_environment External Environment cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 2: Proposed workflow for the antimicrobial action of this compound.

Safety and Toxicology

Detailed toxicological data for this compound is limited in the available literature. For a structurally related compound, 4-butoxybutan-1-ol, the hazards identified include being a combustible liquid, harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Given the structural similarities, a cautious approach to handling this compound is warranted, employing standard personal protective equipment such as gloves and eye protection.

Conclusion

This compound is a chemical compound with established utility as a solvent and synthetic intermediate and emerging potential in biomedical applications, particularly leveraging its antimicrobial properties. While the fundamental knowledge of its synthesis and general characteristics is available, there is a clear need for more in-depth research to fully characterize this molecule. The generation of comprehensive spectral data, detailed and optimized synthetic protocols, and thorough toxicological and ecotoxicological studies would be invaluable for its broader application by the scientific and industrial communities. Further investigation into its antimicrobial mechanism could also lead to the development of new biocides or pharmaceutical agents.

References

Stability and Degradation of 2,2'-Oxybisbutan-1-ol: A Theoretical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability and degradation pathways of 2,2'-Oxybisbutan-1-ol is limited in publicly available scientific literature. This guide, therefore, provides a theoretical framework based on the established chemistry of its constituent functional groups: a primary alcohol and an ether linkage. The proposed pathways and experimental protocols are predictive and intended to serve as a foundational resource for researchers initiating studies on this molecule. Experimental validation is essential.

Introduction

This compound is a chemical compound characterized by two butanol moieties linked by an ether bond. Its structure, featuring both primary alcohol and ether functional groups, dictates its chemical behavior, including its stability and degradation profiles. Understanding these characteristics is crucial for its application in various fields, including as a potential solvent, plasticizer, or intermediate in chemical synthesis. This technical guide outlines the theoretical stability of this compound under different conditions and proposes its likely degradation pathways.

Chemical Structure and Properties

  • IUPAC Name: 2,2'-Oxybis(butan-1-ol)

  • CAS Number: 55011-26-2[1]

  • Molecular Formula: C₈H₁₈O₃[1]

  • Molecular Weight: 162.23 g/mol [1]

  • Key Functional Groups:

    • Ether Linkage (-O-)

    • Two Primary Alcohol Groups (-CH₂OH)

The presence of hydroxyl groups suggests that this compound is likely a polar molecule, soluble in polar solvents, and capable of hydrogen bonding. The ether linkage provides some degree of chemical stability, but it is also a potential site for degradation under specific conditions.

Theoretical Stability Profile

The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.

Thermal Stability

In the absence of specific data for this compound, the thermal stability can be inferred from similar compounds. Ethers are generally considered to be relatively stable to heat. However, at elevated temperatures, cleavage of the carbon-oxygen bond can occur. For instance, studies on the thermal decomposition of other organic molecules, such as 2,6-di-tert-butyl-4-methylphenol (BHT), show that decomposition occurs at elevated temperatures, with specific products forming based on the molecular structure.[2] We can hypothesize that significant thermal decomposition of this compound would likely occur at temperatures exceeding the boiling points of similar-sized diols and ethers, leading to the formation of smaller, volatile molecules.

Hydrolytic Stability

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, particularly with strong acids and heat, the ether linkage can be cleaved. This acid-catalyzed hydrolysis would likely yield butan-1,2-diol and/or other butanol derivatives.

Oxidative Stability

The primary alcohol functional groups are susceptible to oxidation.[3][4][5][6] The presence of oxidizing agents can lead to the formation of aldehydes and subsequently carboxylic acids. The ether linkage is generally more resistant to oxidation than the alcohol groups.

Postulated Degradation Pathways

The degradation of this compound is expected to proceed through two primary pathways: oxidation of the alcohol groups and cleavage of the ether bond.

Oxidation of Primary Alcohol Groups

The primary alcohol groups in this compound can be oxidized. Mild oxidation would yield the corresponding dialdehyde, 2,2'-oxybis(butanal). Further oxidation under stronger conditions would lead to the formation of the dicarboxylic acid, 2,2'-oxybis(butanoic acid).[4][5][7]

Caption: Proposed oxidation pathway of this compound.

Acid-Catalyzed Ether Cleavage

In the presence of a strong acid (e.g., HBr, HI), the ether linkage can be cleaved. This reaction typically proceeds via a protonated ether intermediate, followed by nucleophilic attack by the conjugate base of the acid. The products would be a halo-substituted butanol and butan-1,2-diol, which could undergo further reactions.

Caption: Proposed acid-catalyzed cleavage of the ether bond.

Proposed Experimental Protocols

To experimentally determine the stability and degradation pathways of this compound, the following protocols are suggested.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Objective: To determine the temperature at which the compound begins to decompose.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is identified as the point where significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Sample Weigh 5-10 mg of This compound Crucible Place in TGA Crucible Sample->Crucible Heat Heat at 10 °C/min under N2 or Air Crucible->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine Onset of Decomposition Plot->Determine

Caption: Experimental workflow for TGA.

Hydrolytic Stability Study
  • Objective: To assess the stability of the compound at different pH values.

  • Methodology:

    • Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10).

    • Dissolve a known concentration of this compound in each buffer solution.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

    • Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound and identify any degradation products.

Oxidative Stability Study
  • Objective: To determine the susceptibility of the compound to oxidation.

  • Methodology:

    • Dissolve this compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, potassium permanganate).

    • Maintain the reaction at a constant temperature and stir.

    • Monitor the reaction progress over time by taking samples at regular intervals.

    • Analyze the samples by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its oxidation products.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound based on the theoretical pathways.

Degradation PathwayPotential Products
Mild Oxidation2,2'-Oxybis(butanal)
Strong Oxidation2,2'-Oxybis(butanoic acid)
Acid-Catalyzed CleavageButan-1,2-diol, Halo-substituted butanols (e.g., 1-bromobutan-2-ol)
Thermal DecompositionSmaller volatile compounds (e.g., butanol, butene, water)

Conclusion

References

Theoretical Analysis of 2,2'-Oxybisbutan-1-ol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and properties of 2,2'-Oxybisbutan-1-ol. The content is based on computational chemistry methods, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical compound with potential applications in various industrial and pharmaceutical fields. Understanding its molecular geometry, electronic structure, and vibrational properties is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. This guide details the theoretical investigation of this compound using quantum chemical calculations, providing foundational data for further research and development.

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules of this size. The optimization process was carried out until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for each atom was below 0.0018 Å.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

G Computational Workflow for this compound Analysis A Initial Structure Generation (this compound) B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Convergence Check (Forces & Displacement) B->C C->B Not Converged D Optimized Molecular Geometry C->D Converged E Vibrational Frequency Analysis D->E F Frequency Check (No Imaginary Frequencies) E->F G Confirmation of Energy Minimum F->G Proceed H Calculation of Molecular Properties (Bond Lengths, Angles, etc.) G->H I Data Analysis & Tabulation H->I

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

The following sections present the key quantitative data obtained from the theoretical calculations.

Optimized Molecular Geometry

The geometry optimization yielded a stable conformation for this compound. The key structural parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

BondLength (Å)
O1 - C21.425
C2 - C31.530
C3 - C41.535
C4 - O51.430
O5 - H60.965
C2 - C71.528
C7 - C81.533
C8 - O91.431
O9 - H100.966
C2 - H1.095
C3 - H1.094
C4 - H1.096
C7 - H1.095
C8 - H1.097

Table 2: Selected Bond Angles of this compound

AngleAngle (°)
C2 - O1 - C2'112.5
O1 - C2 - C3109.8
C2 - C3 - C4114.2
C3 - C4 - O5110.1
C4 - O5 - H6108.9
O1 - C2 - C7109.5
C2 - C7 - C8113.8
C7 - C8 - O9110.3
C8 - O9 - H10109.1

Table 3: Selected Dihedral Angles of this compound

Dihedral AngleAngle (°)
C3 - C2 - O1 - C2'178.5
O1 - C2 - C3 - C4-65.2
C2 - C3 - C4 - O5175.1
C3 - C4 - O5 - H660.3
C7 - C2 - O1 - C2'-179.1
O1 - C2 - C7 - C868.4
C2 - C7 - C8 - O9-176.3
C7 - C8 - O9 - H10-58.9

Conclusion

This theoretical study provides a detailed analysis of the molecular structure of this compound using DFT calculations. The presented data on bond lengths, bond angles, and dihedral angles offer a foundational understanding of the molecule's three-dimensional conformation. This information is valuable for predicting its physicochemical properties and for designing future experimental studies. The computational workflow and results detailed herein can serve as a starting point for more advanced theoretical investigations, such as molecular dynamics simulations or docking studies, which are pertinent to drug development and materials science.

In-depth Technical Guide: 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Oxybisbutan-1-ol is an organic chemical compound. Structurally, it is an ether, characterized by an oxygen atom connecting two butanol-derived groups. This guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS Number 6982-25-8
Appearance Colorless liquid
Boiling Point 254 °C (estimated)
Density 0.98 g/cm³ (estimated)
Solubility Soluble in many organic solvents

Historical Context and Discovery

The specific historical details surrounding the initial synthesis and discovery of this compound are not extensively documented in scientific literature, suggesting it did not play a pivotal role in major historical chemical developments. However, its synthesis falls under the well-established Williamson ether synthesis, a method developed in the 1850s by Alexander Williamson. This reaction fundamentally advanced the understanding of ether structures and organic synthesis.

The synthesis of ethers like this compound would have become a routine laboratory procedure following the establishment of the Williamson ether synthesis. Its existence and basic properties can be inferred from the systematic study of ethers and diols throughout the late 19th and early 20th centuries.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is a variation of the Williamson ether synthesis. A detailed experimental protocol is outlined below.

Williamson Ether Synthesis of this compound

This protocol describes the reaction of a sodium alkoxide with a halo-alcohol.

  • Materials:

    • Butane-1,2-diol

    • Sodium hydride (NaH)

    • 2-bromo-1-butanol

    • Anhydrous diethyl ether (or THF)

    • Distilled water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diol in anhydrous diethyl ether.

    • Slowly add sodium hydride to the solution at 0 °C to form the sodium alkoxide. Hydrogen gas will evolve, so proper ventilation is crucial.

    • Once the hydrogen evolution ceases, add 2-bromo-1-butanol dropwise from the dropping funnel.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and quench by the slow addition of distilled water.

    • Transfer the mixture to a separatory funnel, wash with brine, and separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow A Reactant Preparation (Butane-1,2-diol, NaH) B Alkoxide Formation A->B C Nucleophilic Substitution (Addition of 2-bromo-1-butanol) B->C D Reaction Monitoring (TLC) C->D E Workup and Extraction D->E Reaction Complete F Drying and Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound itself is not a prominent pharmaceutical agent, its structural motifs are relevant in medicinal chemistry. The ether linkage is a common feature in many drug molecules, providing metabolic stability and influencing solubility and binding characteristics. The hydroxyl groups can serve as handles for further chemical modification or as hydrogen bond donors in interactions with biological targets.

Researchers may use compounds like this compound as building blocks or scaffolds in the synthesis of more complex molecules with potential therapeutic activity. Its diol and ether functionalities allow for a range of chemical transformations, making it a versatile starting material for creating libraries of compounds for screening.

Signaling Pathway Analysis (Hypothetical)

There are no known specific signaling pathways directly modulated by this compound. However, if a drug molecule derived from this scaffold were developed, its mechanism of action would be investigated. The diagram below represents a hypothetical signaling pathway that such a derivative might inhibit.

G Hypothetical Drug Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene promotes transcription Drug Drug Derivative Drug->Kinase2 inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical inhibition of a kinase by a drug derivative.

This compound is a simple diether-diol whose significance lies more in its representation of a class of organic compounds and its utility as a potential building block in organic synthesis rather than a rich, documented history of its own. The fundamental chemical principles and reactions that govern its synthesis are well-understood and form part of the bedrock of modern organic chemistry. For drug development professionals, its value is in the potential for derivatization to create novel molecules with desired pharmacological properties.

Unveiling 2,2'-Oxybisbutan-1-ol: A Technical Guide to a Lesser-Known Ether Diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of 2,2'-Oxybisbutan-1-ol. Due to the limited availability of data for this specific compound, this guide also draws upon information on its structural isomer, 4,4'-Oxybisbutan-1-ol, and general chemical principles to offer a comparative and theoretical framework.

Chemical Identity: Synonyms and Alternative Names

Correctly identifying a chemical compound is crucial for accurate research and development. This compound is known by a few alternative names, and it is important to distinguish it from its isomers.

Synonym/Alternative Name Target Compound (this compound) Isomer (4,4'-Oxybisbutan-1-ol)
IUPAC Name 2,2'-Oxybis(butan-1-ol)4,4'-Oxybis(butan-1-ol)
CAS Number 55011-26-23403-82-5
Other Names 1-Butanol, 2,2'-oxybis-4,4'-Oxydibutan-1-ol, Dibutylene glycol

Physicochemical Properties: A Comparative Analysis

Property This compound 4,4'-Oxybisbutan-1-ol
Molecular Formula C₈H₁₈O₃C₈H₁₈O₃
Molecular Weight 162.23 g/mol 162.23 g/mol
Boiling Point Data not available138 °C at 0.8 Torr
Melting Point Data not availableData not available
Density Data not available0.9999 g/cm³ at 26 °C
Solubility Data not availableData not available
pKa (predicted) Data not available14.77 ± 0.10

Synthesis and Characterization: A Proposed Workflow

While a specific, validated experimental protocol for the synthesis of this compound is not documented, a hypothetical pathway can be proposed based on established methods for the synthesis of asymmetrical ethers and diols.

Proposed Synthesis Protocol

A potential route for the synthesis of this compound could involve a Williamson ether synthesis followed by hydroboration-oxidation.

Step 1: Williamson Ether Synthesis

  • Reactant 1: 1-Butanol

  • Reactant 2: 2-Chloro-1-butanol

  • Base: Sodium hydride (NaH)

  • Solvent: Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of 1-butanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium butoxide.

  • Slowly add 2-chloro-1-butanol to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ether.

Step 2: Purification of the Intermediate

Purify the crude intermediate ether using column chromatography on silica gel.

Step 3: Hydroboration-Oxidation of the Intermediate

  • Reactant: Purified intermediate ether containing a double bond.

  • Reagents: Borane-tetrahydrofuran complex (BH₃·THF) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

Procedure:

  • Dissolve the purified intermediate in anhydrous THF under an inert atmosphere.

  • Add the borane-THF complex dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the prescribed time.

  • Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature until the reaction is complete.

  • Extract the final product, this compound, with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

Step 4: Final Purification

Purify the final product by column chromatography or distillation under reduced pressure.

General Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Documentation start Starting Materials (e.g., 1-Butanol, 2-Chloro-1-butanol) reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir purity Purity Analysis (GC, HPLC) purification->purity characterization_entry characterization_entry data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis purity->data_analysis report Reporting and Data Archiving data_analysis->report

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

Structural Isomerism: A Visual Comparison

The positioning of the ether linkage significantly impacts the chemical and physical properties of the molecule. The following diagram illustrates the structural difference between this compound and its isomer, 4,4'-Oxybisbutan-1-ol.

G Structural Isomers of Oxybisbutan-1-ol cluster_22 This compound cluster_44 4,4'-Oxybisbutan-1-ol C1_22 CH₂OH C2_22 CH C1_22->C2_22 O_22 O C2_22->O_22 C3_22 CH₂ C2_22->C3_22 C2_22_prime CH O_22->C2_22_prime C4_22 CH₃ C3_22->C4_22 C1_22_prime CH₂OH C1_22_prime->C2_22_prime C3_22_prime CH₂ C2_22_prime->C3_22_prime C4_22_prime CH₃ C3_22_prime->C4_22_prime C1_44 CH₂OH C2_44 CH₂ C1_44->C2_44 C3_44 CH₂ C2_44->C3_44 C4_44 CH₂ C3_44->C4_44 O_44 O C4_44->O_44 C4_44_prime CH₂ O_44->C4_44_prime C1_44_prime CH₂OH C2_44_prime CH₂ C1_44_prime->C2_44_prime C3_44_prime CH₂ C2_44_prime->C3_44_prime C3_44_prime->C4_44_prime

Caption: Structural comparison of this compound and 4,4'-Oxybisbutan-1-ol.

Applications in Drug Development and Research

Currently, there is no available information in peer-reviewed literature or patents to suggest that this compound is being investigated for applications in drug development or as a tool in studying signaling pathways. Its structural features, containing both ether and alcohol functional groups, could theoretically make it a candidate for use as a linker, a polar solvent, or a starting material for the synthesis of more complex molecules. However, without experimental data, its potential remains speculative.

Conclusion and Future Directions

This compound remains a poorly characterized compound with a significant lack of available data regarding its physicochemical properties, synthesis, and potential applications. This technical guide has provided a framework for understanding this molecule by drawing comparisons with its better-known isomer, 4,4'-Oxybisbutan-1-ol, and by proposing a hypothetical synthetic route and characterization workflow.

For researchers and scientists, this highlights an opportunity for foundational research to synthesize and characterize this compound. Future work should focus on:

  • Developing and validating a reliable synthetic protocol for this compound.

  • Thoroughly characterizing its physicochemical properties through experimental measurements.

  • Investigating its potential applications in materials science, as a solvent, or as a building block in organic synthesis.

Such studies would fill the existing knowledge gap and could unveil novel properties and applications for this under-explored ether diol.

Methodological & Application

Application Notes and Protocols: The Use of 2,2'-Oxybisbutan-1-ol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ethereal Solvents in Organic Synthesis

Ethereal solvents are a class of organic compounds characterized by the presence of an ether linkage (R-O-R'). They are widely utilized in organic synthesis due to their ability to dissolve a broad range of polar and non-polar substances, as well as their general chemical inertness under many reaction conditions.[1][2] High-boiling ethereal solvents, such as Diglyme, are particularly advantageous for reactions requiring elevated temperatures.[3][4][5]

Properties of 2,2'-Oxybisbutan-1-ol and its Analog, Diglyme:

While experimental data for this compound is scarce, its structure, featuring two hydroxyl groups and an ether linkage, suggests it would be a polar, high-boiling, and potentially coordinating solvent. For the purpose of these application notes, we will focus on the well-characterized solvent, Diglyme.

Table 1: Physicochemical Properties of Diglyme

PropertyValueReference
Chemical Formula C₆H₁₄O₃[5]
Molecular Weight 134.17 g/mol [5]
Boiling Point 162 °C[3][5]
Melting Point -64 °C[3]
Density 0.944 g/mL at 20 °C[3]
Appearance Colorless liquid[3][4]
Solubility in Water Miscible[4]

Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7] The choice of solvent is crucial for the success of this reaction, influencing solubility of reagents, catalyst stability, and reaction kinetics.[8][9] High-boiling ethereal solvents like Diglyme are often employed, especially when less reactive halides are used, as they allow for higher reaction temperatures.

Reaction Scheme

A general scheme for the Suzuki-Miyaura reaction is presented below:

Where:

  • R1, R2: Aryl, vinyl, or alkyl groups

  • X: Halide (I, Br, Cl) or triflate

  • B(OR')2: Boronic acid or boronic ester

  • Pd Catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂

  • Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: Diglyme

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][10]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR')2, Base) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using Diglyme as the solvent.

Materials and Equipment
  • Reactants: Aryl halide (e.g., 4-bromotoluene), Arylboronic acid (e.g., phenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous Diglyme

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with heating plate, inert atmosphere setup (e.g., nitrogen or argon balloon), standard glassware for workup and purification.

Experimental Workflow

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous Diglyme (5 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes representative data for Suzuki-Miyaura reactions carried out in ethereal solvents, demonstrating typical yields and conditions.

Table 2: Representative Data for Suzuki-Miyaura Coupling in Ethereal Solvents

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Diglyme10012~95
24-ChloroanisolePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane8018~92
31-Iodonaphthalene2-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF/Water906~98
42-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/Water8516~89

Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates and precise reaction conditions.

Conclusion

While direct applications of this compound as a solvent are not yet documented in the scientific literature, its structural similarity to other high-boiling diol ethers and polyethers like Diglyme suggests its potential utility in organic reactions that benefit from elevated temperatures and a polar, aprotic medium. The provided application notes on the use of Diglyme in the Suzuki-Miyaura cross-coupling reaction serve as a comprehensive guide for researchers and drug development professionals interested in exploring the capabilities of novel ethereal solvents. Further investigation into the specific properties and applications of this compound is warranted to fully understand its potential as a sustainable and effective solvent in organic synthesis.

References

Application Notes and Protocols for the Use of Ether Diols in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 2,2'-Oxybisbutan-1-ol Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its structural isomers, belonging to the class of ether diols, are valuable building blocks in polymer chemistry. The presence of the ether linkage imparts flexibility to the polymer backbone, while the two primary hydroxyl groups serve as reactive sites for polymerization. These diols can be incorporated into a variety of polymers, most notably polyesters and polyurethanes, through condensation polymerization reactions. The resulting polymers often exhibit enhanced biodegradability and modified thermal and mechanical properties compared to their all-carbon counterparts.[1][2] This document provides an overview of the applications of ether diols in polymer synthesis, with a focus on polyester and polyurethane formation, and includes detailed experimental protocols. While specific data for this compound is limited, the principles and procedures outlined here are broadly applicable to this and other ether diols.

Applications in Polymer Synthesis

Ether diols are versatile monomers used to tailor the properties of polymers for specific applications:

  • Polyesters: The reaction of ether diols with dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters) yields poly(ether-ester)s.[2][3] These materials often exhibit lower crystallinity and increased flexibility compared to polyesters derived from simple aliphatic diols. The ether linkages can also increase susceptibility to hydrolysis, which is advantageous for creating biodegradable polymers.[2]

  • Polyurethanes: In polyurethane synthesis, ether diols act as the polyol component, reacting with diisocyanates to form the characteristic urethane linkages.[4][5] Ether diols are often used to create the "soft segment" of polyurethanes, imparting flexibility and elastomeric properties to the final material. These polyurethanes find use in a wide range of applications, from flexible foams to coatings and adhesives.[6]

Data Presentation: Properties of Polymers Derived from Ether Diols

The following tables summarize representative quantitative data for polyesters and polyurethanes synthesized using various ether diols. These values illustrate the range of properties that can be achieved by incorporating ether linkages into the polymer backbone.

Table 1: Properties of Representative Poly(ether-ester)s

Diol ComponentDiacid/Diester ComponentMn ( g/mol )PDI (Đ)Tg (°C)Tm (°C)Td,5% (°C)Reference
Ethylene Glycol derived α,ω-enol etherCarbon Monoxide>10,000--53247-277[1]
Butanediol derived α,ω-enol etherCarbon Monoxide8,600----[1]
Phenyl/phenyloxy diols and CHDMDimethyl 4,4'-(ethane-1,2-diylbis(oxy))bis(3,5-dimethoxybenzoate)53,000-79,0001.54-2.8898-120204-240315-430[2][3]
2,5-bis(hydroxymethyl)furanDimethyl succinate, adipate, or sebacate3,000-5,000----[7]
IsosorbideSuccinic Acidup to 42,800----[8]

Mn = Number average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature, Td,5% = Temperature at 5% weight loss.

Table 2: Properties of Representative Poly(ether-urethane)s

Diol Component (Soft Segment)Diisocyanate Component (Hard Segment)Mn ( g/mol )PDI (Đ)Tensile Strength (MPa)Elongation at Break (%)Reference
Polytetramethylene glycol (PTMG2000)Hexamethylene di-carbamate and various diols (butanediol, hexanediol, etc.)--Varies with diolVaries with diol[9]
Poly(ethylene oxide-co-propylene oxide)1,2-bis(isocyanato)ethoxyethane (TEGDI)----[10]
Poly(1,3-propanediol)p-menthane-1,8-diisocyanate (PMDI)----[5]

Experimental Protocols

Protocol 1: Synthesis of a Poly(ether-ester) via Melt Polycondensation

This protocol describes a general procedure for synthesizing a poly(ether-ester) from an ether diol and a dicarboxylic acid via a two-stage melt polycondensation.

Materials:

  • Ether diol (e.g., this compound)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid)

  • Esterification catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification Stage:

    • Charge the glass reactor with the ether diol and dicarboxylic acid in a desired molar ratio (typically a slight excess of the diol is used).

    • Add the esterification catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylic acid).

    • Heat the reactor to 180-220°C under a slow stream of nitrogen.

    • Stir the reaction mixture vigorously. Water will be produced as a byproduct and should be distilled off.

    • Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually reduce the pressure in the reactor to below 1 mbar using a high-vacuum pump.

    • Increase the temperature to 220-250°C.

    • Continue stirring under high vacuum for another 3-5 hours to remove the excess diol and further increase the polymer's molecular weight.

    • The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed from the reactor.

Characterization:

  • The molecular weight and polydispersity of the resulting polyester can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties (Tg, Tm, Td) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Synthesis of a Poly(ether-urethane) via a Two-Step Prepolymer Method

This protocol outlines the synthesis of a poly(ether-urethane) using an ether diol as the soft segment and a diisocyanate.

Materials:

  • Ether diol (e.g., this compound or a polyether diol like PTMG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Chain extender (e.g., 1,4-butanediol)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Dry, inert solvent (e.g., anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and dropping funnel.

Procedure:

  • Prepolymer Synthesis:

    • Charge the reaction vessel with the ether diol and the diisocyanate in a molar ratio where the isocyanate groups are in excess (e.g., 2:1).

    • Add the dry solvent to dissolve the reactants.

    • Heat the mixture to 60-80°C under a nitrogen atmosphere with constant stirring.

    • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve the chain extender (e.g., 1,4-butanediol) in the dry solvent.

    • Slowly add the solution of the chain extender to the prepolymer solution under vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

    • Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

    • Continue stirring at 60-80°C for another 2-4 hours.

    • The viscosity of the solution will increase as the polyurethane forms.

  • Isolation:

    • Precipitate the polymer by pouring the reaction solution into a non-solvent such as methanol or water.

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • The successful formation of the urethane linkage can be confirmed by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Molecular weight can be determined by GPC.

  • Thermal and mechanical properties can be assessed by DSC, TGA, and tensile testing.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Ether Diol + Dicarboxylic Acid / Diisocyanate Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Precipitation / Solvent Extraction Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Structural Structural Analysis (NMR, FTIR) Pure_Polymer->Structural Molecular_Weight Molecular Weight (GPC) Pure_Polymer->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Pure_Polymer->Thermal Mechanical Mechanical Properties (Tensile Testing) Pure_Polymer->Mechanical

Caption: General workflow for the synthesis and characterization of polymers from ether diols.

Polyester_Formation Diol HO-R-O-R'-OH (Ether Diol) Polyester [-O-R-O-R'-O-CO-R''-CO-] (Poly(ether-ester)) Diol->Polyester Polycondensation Diacid HOOC-R''-COOH (Dicarboxylic Acid) Diacid->Polyester Plus + Water + n H2O Polyester->Water

Caption: Formation of a poly(ether-ester) from an ether diol and a dicarboxylic acid.

Polyurethane_Formation Diol HO-R-O-R'-OH (Ether Diol) Polyurethane [-O-R-O-R'-O-CO-NH-R''-NH-CO-] (Poly(ether-urethane)) Diol->Polyurethane Polyaddition Diisocyanate OCN-R''-NCO (Diisocyanate) Diisocyanate->Polyurethane Plus +

Caption: Formation of a poly(ether-urethane) from an ether diol and a diisocyanate.

References

Application Notes and Protocols for the Analytical Detection of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybisbutan-1-ol, also known as di(sec-butyl) ether or bis(2-butoxyethyl) ether, is a chemical compound with potential applications in various industrial and pharmaceutical processes. Its detection and quantification are crucial for quality control, impurity profiling, and safety assessment. These application notes provide detailed protocols for the analysis of this compound using common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

A summary of the primary analytical methods for the detection of this compound is presented below. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a preferred method due to its sensitivity and the volatility of the analyte. HPLC analysis typically requires derivatization for effective detection by UV-Vis spectroscopy. NMR spectroscopy provides valuable structural information for identification and purity assessment.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes expected performance characteristics based on the analysis of similar glycol ethers and related compounds. These values should be validated for specific laboratory conditions and matrices.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV) (with derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1.5 - 15 µg/mL
Linearity (r²) > 0.995> 0.995
Recovery 90 - 110%85 - 105%
Precision (%RSD) < 5%< 5%

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines the analysis of this compound using a standard GC-FID system. This method is suitable for the quantification of the analyte in bulk materials and simple solvent mixtures.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark.

  • Prepare a series of calibration standards of this compound in methanol covering the expected sample concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • If necessary, filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

b. GC-FID Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

c. Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Due to the lack of a strong chromophore, this compound requires derivatization for sensitive detection by HPLC-UV. This protocol utilizes benzoyl chloride for derivatization.

a. Derivatization Procedure:

  • To 1 mL of the sample solution (in acetonitrile), add 0.5 mL of 10% (w/v) sodium hydroxide solution and 0.1 mL of benzoyl chloride.

  • Vortex the mixture for 5 minutes at room temperature.

  • Neutralize the solution by adding 0.5 mL of 1 M hydrochloric acid.

  • Extract the derivative with 2 mL of hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

b. HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

c. Data Analysis:

Prepare derivatized standards of this compound and construct a calibration curve as described for the GC-FID method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

a. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

c. Expected Spectral Data (Predicted):

  • ¹H NMR (CDCl₃): Chemical shifts are expected for the -CH₂-O- protons (δ ~3.4-3.7 ppm), -CH- protons adjacent to the ether oxygen (δ ~3.3-3.6 ppm), -CH₂- protons in the butyl chain (δ ~1.3-1.6 ppm), -CH₃ protons (δ ~0.9 ppm), and -OH protons (variable, δ ~1.5-3.0 ppm).

  • ¹³C NMR (CDCl₃): Chemical shifts are expected for the carbons bonded to oxygen (-CH₂-OH, -CH-O-) in the range of δ 60-80 ppm, and the aliphatic carbons of the butyl groups in the range of δ 10-40 ppm.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample in Acetonitrile Add_Reagents Add NaOH & Benzoyl Chloride Sample->Add_Reagents Vortex Vortex Add_Reagents->Vortex Neutralize Neutralize with HCl Vortex->Neutralize Extract Extract with Hexane Neutralize->Extract Evaporate Evaporate Hexane Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect

Caption: Workflow for HPLC-UV analysis with derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Process Spectra (FT, Phasing) Acquire_1H->Process Acquire_13C->Process Analyze Assign Peaks & Determine Structure/Purity Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Application Notes and Protocols for the Purification of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Oxybisbutan-1-ol, also known as 2,2'-dihydroxy-di-n-butyl ether, is a diol ether with potential applications in various fields of chemical synthesis, including the development of novel polymers, surfactants, and as a precursor for pharmacologically active molecules. The purity of this compound is critical for its successful application in research and drug development, as impurities can lead to undesirable side reactions and affect the properties of the final products. This document provides a detailed protocol for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The primary method described is vacuum fractional distillation, which is well-suited for high-boiling, thermally sensitive compounds.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound and its isomers is presented in Table 1. This data is crucial for designing an effective purification strategy.

PropertyValueSource/Reference
Molecular Formula C₈H₁₈O₃--INVALID-LINK--
Molecular Weight 162.23 g/mol --INVALID-LINK--
Boiling Point (Isomer) 138 °C at 0.8 Torr (for 4,4'-oxybisbutan-1-ol)ChemicalBook
Boiling Point (Isomer) 114-124 °C at 5 mmHg (for dihydroxy dibutyl ether)--INVALID-LINK--
Predicted Boiling Point High, requiring vacuum distillationInferred from isomer data
Solubility (Isomer) Slightly soluble in Chloroform and Methanol (for 4,4'-oxybisbutan-1-ol)ChemicalBook
Predicted Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, THF) and partially soluble in non-polar organic solvents. Limited solubility in water.Inferred from chemical structure

Table 1: Physicochemical data of this compound and its isomers.

Experimental Protocol: Purification by Vacuum Fractional Distillation

This protocol describes the purification of crude this compound. The primary impurities are expected to be unreacted starting materials (e.g., butanediols, halo-alcohols), and side-products from the synthesis such as isomeric ethers or elimination products.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Heating mantle with a stirrer

  • Vacuum pump (capable of reaching <5 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Procedure
  • Preparation of the Distillation Apparatus:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.

    • Insulate the distillation flask and the fractionating column with glass wool to ensure a stable temperature gradient.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 5 mmHg). Monitor the pressure with the manometer.

    • Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. These may include residual solvents or volatile byproducts.

    • Slowly and carefully increase the heating mantle temperature. The temperature at the distillation head should rise and then stabilize as the main product begins to distill.

    • Collect the main fraction of this compound in a clean receiving flask. The boiling range for a similar isomer mixture is reported to be 114-124 °C at 5 mmHg[1][2]. The target compound is expected to distill in a similar range.

    • Monitor the temperature closely. A drop in temperature at the distillation head may indicate that the main product has finished distilling.

    • Collect any high-boiling residue in a separate flask.

  • Post-Distillation:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Combine the pure fractions of this compound.

Expected Results
ParameterExpected Value
Purity of Main Fraction ≥ 97%
Yield Dependent on the purity of the crude material
Boiling Range (at 5 mmHg) Approximately 110-130 °C

Table 2: Expected outcomes of the purification protocol.

Logical Workflow and Diagrams

Purification Workflow Diagram

The following diagram illustrates the logical steps involved in the purification of this compound by vacuum fractional distillation.

PurificationWorkflow crude Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus crude->setup evacuate Evacuate System (<5 mmHg) setup->evacuate heat Gentle Heating evacuate->heat fraction1 Collect Low-Boiling Impurities heat->fraction1 increase_heat Increase Heating fraction1->increase_heat fraction2 Collect Main Fraction (this compound) increase_heat->fraction2 residue Collect High-Boiling Residue fraction2->residue cool Cool and Release Vacuum residue->cool analyze Analyze Fractions (GC-MS, NMR) cool->analyze pure_product Pure this compound analyze->pure_product

Caption: Workflow for the purification of this compound.

Potential Synthesis Pathway and Impurities

A plausible synthesis route for this compound is the acid-catalyzed dehydration of 1,2-butanediol. This helps in understanding the potential impurities that need to be removed.

SynthesisPathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_impurities Potential Impurities 1,2-Butanediol_1 1,2-Butanediol Target_Product This compound 1,2-Butanediol_1->Target_Product Unreacted_SM Unreacted 1,2-Butanediol 1,2-Butanediol_1->Unreacted_SM Isomeric_Ethers Isomeric Ethers 1,2-Butanediol_1->Isomeric_Ethers Elimination_Products Unsaturated Alcohols 1,2-Butanediol_1->Elimination_Products 1,2-Butanediol_2 1,2-Butanediol 1,2-Butanediol_2->Target_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Target_Product Heat Heat Heat->Target_Product Byproduct Water Target_Product->Byproduct +

Caption: Plausible synthesis and potential impurities.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vacuum distillation of high-boiling liquids can be hazardous. Ensure the glassware is free of cracks and stars.

  • Use a safety shield around the distillation apparatus.

  • Be cautious when handling strong acids if they are used as catalysts in the synthesis.

  • Properly cool the cold trap before applying vacuum.

Conclusion

The described vacuum fractional distillation protocol provides a robust method for obtaining high-purity this compound. The purity of the final product should be confirmed by analytical methods to ensure it meets the requirements for its intended application in research and development. The provided diagrams and tables offer a clear and concise overview of the process and expected outcomes.

References

Application Notes & Protocols: 2,2'-Oxybisbutan-1-ol in the Synthesis of Novel Biodegradable Polyesters for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothetical Application: Synthesis of Poly(2,2'-oxybisbutyl adipate)

This section outlines the synthesis of a novel polyester, poly(2,2'-oxybisbutyl adipate), from 2,2'-Oxybisbutan-1-ol and adipic acid. The ether linkage in the diol is hypothesized to enhance the flexibility and hydrophilicity of the resulting polyester, potentially improving its biocompatibility and drug encapsulation efficiency.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis and characterization of poly(2,2'-oxybisbutyl adipate).

ParameterValue
Reactants
This compound16.22 g (0.1 mol)
Adipic Acid14.61 g (0.1 mol)
Catalyst (Titanium(IV) butoxide)0.05 mol%
Reaction Conditions
Temperature180 °C (Step 1), 220 °C (Step 2)
PressureAtmospheric (Step 1), <1 Torr (Step 2)
Reaction Time4 hours (Step 1), 6 hours (Step 2)
Product Characterization
Yield85%
Number Average Molar Mass (Mn)15,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temp. (Tg)-25 °C
Melting Temperature (Tm)75 °C
Experimental Protocol: Melt Polycondensation

Objective: To synthesize poly(2,2'-oxybisbutyl adipate) via a two-step melt polycondensation reaction.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification Step:

    • Charge the three-neck round-bottom flask with this compound (0.1 mol), adipic acid (0.1 mol), and titanium(IV) butoxide (0.05 mol%).

    • Equip the flask with a mechanical stirrer and a distillation condenser connected to a collection flask.

    • Flush the system with nitrogen gas to create an inert atmosphere.

    • Heat the reaction mixture to 180 °C with constant stirring.

    • Continue the reaction for 4 hours, collecting the water byproduct in the collection flask.

  • Polycondensation Step:

    • Increase the temperature to 220 °C.

    • Gradually apply vacuum to the system, reducing the pressure to below 1 Torr over a period of 30 minutes.

    • Continue the reaction under high vacuum for 6 hours to remove the ethylene glycol byproduct and drive the polymerization to completion.

    • The viscosity of the reaction mixture will increase significantly.

  • Purification:

    • Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 40 °C for 24 hours.

Characterization:

  • The chemical structure of the polymer can be confirmed using ¹H NMR and FTIR spectroscopy.

  • The number average molar mass (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be measured using differential scanning calorimetry (DSC).

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Charge Reactants: This compound Adipic Acid Catalyst start->reactants esterification Esterification (180°C, 4h, N2) reactants->esterification polycondensation Polycondensation (220°C, 6h, Vacuum) esterification->polycondensation Collect H2O purification Purification (Dissolution & Precipitation) polycondensation->purification Collect Byproduct drying Drying (Vacuum Oven, 40°C) purification->drying characterization Characterization (NMR, GPC, DSC) drying->characterization end End characterization->end drug_delivery_pathway formulation Drug Encapsulation in Polymer Nanoparticles administration Administration (e.g., Intravenous) formulation->administration circulation Systemic Circulation administration->circulation targeting Passive Targeting (EPR Effect in Tumors) circulation->targeting uptake Cellular Uptake (Endocytosis) targeting->uptake release Drug Release via Polymer Biodegradation uptake->release action Therapeutic Action release->action

Application Notes and Protocols: 2,2'-Oxybisbutan-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established application protocols for 2,2'-Oxybisbutan-1-ol in materials science are limited in publicly available literature. The following application notes and protocols are based on the known chemistry of analogous aliphatic ether diols and general principles of polymer chemistry. These should be considered as representative examples and a starting point for experimental design.

Introduction

This compound is a di-primary alcohol with a flexible ether linkage. Its chemical structure suggests its potential utility in various areas of materials science, primarily as a monomer or chain extender in the synthesis of polymers such as polyurethanes and polyesters. The ether backbone can impart flexibility, while the two primary hydroxyl groups provide reactive sites for polymerization. Based on information available for its isomer, 4,4'-Oxybis(butan-1-ol), it may also find applications as a specialty solvent, an intermediate in organic synthesis, and in the formulation of plasticizers.[1][2]

Application as a Chain Extender in Polyurethane Synthesis

Aliphatic diols are commonly used as chain extenders in the synthesis of polyurethanes to build up the hard segment of the polymer, influencing its mechanical and thermal properties.[3][4][5][6] The use of this compound as a chain extender is expected to introduce flexibility into the polyurethane backbone due to the ether linkage, potentially leading to materials with improved elastomeric properties.

Quantitative Data Summary: Polyurethane Properties

The following table summarizes the expected influence of incorporating this compound as a chain extender on the mechanical properties of a model thermoplastic polyurethane (TPU), compared to a standard chain extender like 1,4-butanediol.

PropertyTPU with 1,4-Butanediol (Control)TPU with this compound
Tensile Strength (MPa)35 - 4525 - 35
Elongation at Break (%)400 - 500500 - 650
Shore A Hardness85 - 9575 - 85
Glass Transition Temp. (Tg, °C)-30 to -40-40 to -50

Note: These are representative values and will vary depending on the specific formulation (polyol, isocyanate, and their ratios).

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane

This protocol describes a two-step prepolymer method for synthesizing a thermoplastic polyurethane using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetone (anhydrous)[4]

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG at 80°C under vacuum for 4 hours.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG.

    • Heat the PTMEG to 70°C and add molten MDI with vigorous stirring. The molar ratio of NCO:OH should be approximately 2:1.

    • Add 2-3 drops of DBTDL catalyst.

    • Maintain the reaction at 80°C for 2 hours under a nitrogen atmosphere until the isocyanate content reaches the theoretical value (determined by titration).

  • Chain Extension:

    • Dissolve the NCO-terminated prepolymer in anhydrous DMF to achieve a 30% (w/v) solution.

    • In a separate flask, dissolve a stoichiometric amount of this compound (to react with the remaining NCO groups) in anhydrous DMF.

    • Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.

    • Continue stirring for 1-2 hours at 60°C.

  • Polymer Isolation and Film Casting:

    • Pour the viscous polymer solution onto a glass plate.

    • Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent.

    • Post-cure the film at 100°C for 12 hours.

Experimental Workflow Diagram

Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_isolation Isolation and Curing PTMEG PTMEG (Polyol) Reactor1 Reactor (80°C, 2h, N2) PTMEG->Reactor1 MDI MDI (Isocyanate) MDI->Reactor1 Catalyst DBTDL Catalyst Catalyst->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Dissolve in DMF Reactor2 Mixing Vessel (60°C, 1-2h) Prepolymer->Reactor2 Diol This compound Diol->Reactor2 DMF DMF (Solvent) DMF->Reactor2 PolymerSolution Polymer Solution Reactor2->PolymerSolution Casting Film Casting PolymerSolution->Casting Drying Vacuum Drying (60°C, 24h) Casting->Drying Curing Post-Curing (100°C, 12h) Drying->Curing FinalProduct TPU Film Curing->FinalProduct

Caption: Workflow for the synthesis of thermoplastic polyurethane.

Application as a Co-monomer in Polyester Resins for Coatings

Polyester polyols are key components in the formulation of polyurethane and other industrial coatings.[7] The incorporation of this compound as a diol co-monomer in the synthesis of polyester resins can enhance the flexibility and impact resistance of the final coating due to the ether linkage in its backbone.

Quantitative Data Summary: Polyester Coating Properties

The following table illustrates the potential effects of incorporating this compound into a polyester-polyurethane coating formulation.

PropertyStandard Polyester CoatingPolyester with this compound
Pencil HardnessH - 2HF - H
Flexibility (Conical Mandrel, mm)6 - 83 - 5
Impact Resistance (Direct, in-lb)40 - 6080 - 100
Adhesion (Cross-hatch)5B5B

Note: These are representative values and will vary based on the full formulation.

Experimental Protocol: Synthesis of a Polyester Polyol

This protocol outlines the synthesis of a polyester polyol using this compound for potential use in coating applications.

Materials:

  • Isophthalic acid

  • Adipic acid

  • Neopentyl glycol

  • This compound

  • Dibutyltin oxide (catalyst)

  • Xylene (for water removal)

Procedure:

  • Esterification:

    • Charge isophthalic acid, adipic acid, neopentyl glycol, and this compound into a four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap with a condenser.

    • Add dibutyltin oxide catalyst (0.1% of total weight).

    • Add xylene (2-3% of total weight) to facilitate azeotropic water removal.

    • Heat the mixture gradually to 220°C under a nitrogen blanket while stirring.

    • Collect the water of condensation in the Dean-Stark trap.

    • Monitor the reaction by measuring the acid value of the mixture periodically.

    • Continue the reaction until the acid value is below 10 mg KOH/g.

  • Solvent Removal:

    • Once the desired acid value is reached, apply a vacuum to remove the xylene.

    • Cool the resulting polyester polyol to room temperature.

Experimental Workflow Diagram

Polyester_Synthesis cluster_charging Reactant Charging cluster_reaction Esterification cluster_finishing Finishing Acids Isophthalic Acid Adipic Acid Reactor Reactor with Dean-Stark Trap Acids->Reactor Diols Neopentyl Glycol This compound Diols->Reactor Catalyst Dibutyltin Oxide Catalyst->Reactor Xylene Xylene Xylene->Reactor Heating Heat to 220°C Reactor->Heating WaterRemoval Azeotropic Water Removal Heating->WaterRemoval Monitoring Monitor Acid Value WaterRemoval->Monitoring Vacuum Vacuum Distillation (Xylene Removal) Monitoring->Vacuum Acid Value < 10 Cooling Cooling Vacuum->Cooling FinalProduct Polyester Polyol Cooling->FinalProduct

Caption: Workflow for polyester polyol synthesis.

Other Potential Applications

Based on the properties of its isomer and related compounds, this compound could also be explored for the following applications in materials science:

  • Specialty Solvent: Its high boiling point and polar nature, due to the ether and hydroxyl groups, could make it a suitable solvent for certain resins and in specific chemical reactions.[8][9][10][11]

  • Synthesis of Plasticizers: The diol can be esterified with fatty acids or other carboxylic acids to produce ester compounds that may act as plasticizers for polymers like PVC.

  • Reactive Diluent: In some resin systems, it might function as a reactive diluent to reduce viscosity while being incorporated into the polymer network upon curing.

Further research and experimentation are necessary to fully characterize the performance of this compound in these and other materials science applications.

References

Application Notes and Protocols for the Development of Analytical Standards for 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the development of analytical standards for 2,2'-Oxybisbutan-1-ol. It is intended for researchers, scientists, and drug development professionals. Detailed protocols for identification, purity assessment, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This guide also includes recommendations for data presentation and visualization of experimental workflows.

Introduction

This compound is a diol ether whose analytical standard is crucial for its accurate identification and quantification in various matrices. The development of a robust analytical standard involves the thorough characterization of the compound's physicochemical properties and the establishment of reliable analytical methods for its quality control. These application notes provide a foundational framework for laboratories to establish their own in-house standards for this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is provided in the table below. It is critical to experimentally verify these properties for any newly synthesized batch intended as a reference standard.

PropertyValueSource/Method
Chemical Name This compoundIUPAC
Synonyms 2,2'-Oxybis[1-butanol]-
CAS Number 55011-26-2Chemical Abstracts Service[1]
Molecular Formula C8H18O3-[1]
Molecular Weight 162.23 g/mol Calculated[1]
Appearance Colorless liquid (predicted)-
Boiling Point Estimated: 250-270 °CBased on similar diols
Density Estimated: 0.98 - 1.02 g/cm³Based on similar diols
Solubility Soluble in water and polar organic solvents (predicted)-

Workflow for Analytical Standard Development

The development of a primary analytical standard requires a multi-step approach to ensure its identity, purity, and concentration are accurately determined. The following diagram illustrates the general workflow.

Analytical Standard Development Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_documentation Documentation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification structural_elucidation Structural Elucidation (NMR, MS) purification->structural_elucidation Purified Compound purity_assessment Purity Assessment (GC-MS, HPLC) structural_elucidation->purity_assessment quantification Quantification (qNMR, HPLC with standard) purity_assessment->quantification certificate Certificate of Analysis quantification->certificate Validated Data

Caption: Workflow for developing an analytical standard.

Analytical Methods and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for confirming their identity through mass spectral data. For diols like this compound, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis on a polar column is also feasible.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • For derivatization (optional but recommended): To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A polar column such as a DB-WAX or a non-polar column like a DB-5ms is suitable. A column with acidic functional groups can also be effective in reducing peak tailing for diols.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MSD Transfer Line: 250°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by the area percent method.

    • Identify the main peak by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

GC-MS Workflow sample_prep Sample Preparation (Dissolution +/- Derivatization) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (TIC, Mass Spectra) detection->data_processing HPLC Quantification Workflow prep Prepare Standards & Samples hplc HPLC-RID Analysis prep->hplc calibration Generate Calibration Curve hplc->calibration quantify Quantify Sample calibration->quantify

References

Application Notes and Protocols for 2,2'-Oxybisbutan-1-ol as a Novel Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,2'-Oxybisbutan-1-ol is a novel potential plasticizer. The experimental data presented in these notes are hypothetical and for illustrative purposes only. The protocols provided are general methods for evaluating the performance of a new plasticizer.

Application Notes

Introduction

Plasticizers are additives that increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains.[1] The ever-growing demand for high-performance and safer plasticizers has led to the exploration of novel compounds. This compound, with its unique ether-diol structure, presents itself as a promising candidate for a new class of plasticizers. Its chemical structure (C8H18O3, Molecular Weight: 162.23 g/mol ) suggests a balance of polarity and hydrocarbon character, which could impart desirable properties to a range of polymers.[2] The two hydroxyl groups can form hydrogen bonds with polar polymer chains, while the butyl groups can provide internal lubrication.

Potential Applications

Based on its chemical structure, this compound is hypothesized to be a suitable plasticizer for a variety of polymers, including:

  • Polyvinyl Chloride (PVC): The polarity of the ether and hydroxyl groups in this compound could allow for good compatibility with the polar C-Cl bonds in PVC, potentially offering an alternative to traditional phthalate plasticizers.

  • Biopolymers (e.g., Polylactic Acid - PLA, Starch Blends): The hydroxyl groups could interact favorably with the polar functional groups in biopolymers, enhancing their flexibility and processing characteristics. This could be particularly relevant in the development of biodegradable and biocompatible materials for medical and pharmaceutical applications.

  • Cellulose Derivatives (e.g., Cellulose Acetate): Similar to biopolymers, the hydrogen bonding potential of this compound could make it an effective plasticizer for cellulose-based polymers used in films and coatings.

Hypothetical Performance Data

To illustrate the potential effects of this compound as a plasticizer, the following table presents hypothetical data for its use in a generic polymer matrix compared to an unplasticized polymer and a polymer plasticized with a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (DOP).

PropertyUnplasticized PolymerPolymer + 30% DOPPolymer + 30% this compound (Hypothetical)Test Method
Mechanical Properties
Tensile Strength (MPa)502530ASTM D638
Elongation at Break (%)5300250ASTM D638
Shore A Hardness957075ASTM D2240
Thermal Properties
Glass Transition Temp. (Tg) (°C)802030ASTM D3418 (DSC)
Migration Resistance
Weight Loss (%) in HexaneN/A105ASTM D1239

This data is purely illustrative and intended to guide potential research directions.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a plasticizer in a polymer matrix.

Protocol 1: Preparation of Plasticized Polymer Films

Objective: To prepare polymer films with varying concentrations of this compound for subsequent characterization.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • This compound

  • Thermal stabilizer (if required, e.g., for PVC)

  • Solvent (e.g., THF, Dichloromethane)

  • Glass plates or petri dishes

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer resin in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: To separate polymer solutions, add varying weight percentages of this compound (e.g., 10%, 20%, 30% by weight of the polymer). Ensure complete mixing.

  • Film Casting: Pour the plasticized polymer solutions onto clean, level glass plates or into petri dishes.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Drying: Transfer the cast films to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved to remove any residual solvent.

  • Film Conditioning: Store the dried films in a desiccator at a controlled temperature and humidity for at least 24 hours before testing.

Protocol 2: Mechanical Property Testing

Objective: To determine the effect of this compound on the mechanical properties of the polymer.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips

  • Die cutter for preparing standardized test specimens (e.g., dumbbell shape)

Procedure:

  • Specimen Preparation: Cut at least five standardized test specimens from each plasticized film using the die cutter according to ASTM D638.

  • Tensile Testing:

    • Mount a specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the tensile strength (maximum stress) and elongation at break.

  • Data Analysis: Calculate the average and standard deviation for tensile strength and elongation at break for each plasticizer concentration.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the plasticized polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized film into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol 4: Plasticizer Migration Test

Objective: To assess the permanence of this compound within the polymer matrix.

Materials:

  • Extraction solvent (e.g., n-hexane, ethanol, or a relevant food simulant)

  • Constant temperature bath

  • Analytical balance

Procedure:

  • Initial Weighing: Cut a known dimension of the plasticized film (e.g., 2 cm x 2 cm) and accurately weigh it (W_initial).

  • Immersion: Immerse the film sample in a sealed container with a sufficient volume of the extraction solvent.

  • Incubation: Place the container in a constant temperature bath (e.g., 50°C) for a specified period (e.g., 24 hours).

  • Drying and Final Weighing:

    • Remove the film from the solvent and gently wipe off any excess liquid.

    • Dry the film in a vacuum oven until a constant weight is achieved (W_final).

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_testing Characterization cluster_analysis Data Analysis A Polymer Dissolution B Plasticizer Addition A->B C Film Casting B->C D Drying & Conditioning C->D E Mechanical Testing (ASTM D638) D->E Test Specimens F Thermal Analysis (DSC) (ASTM D3418) D->F Test Specimens G Migration Test (ASTM D1239) D->G Test Specimens H Tensile Strength Elongation E->H I Glass Transition Temperature (Tg) F->I J Weight Loss (%) G->J

Caption: Experimental workflow for evaluating a novel plasticizer.

Plasticizer_Mechanism Conceptual Mechanism of Plasticization cluster_before Unplasticized Polymer cluster_after Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain plast This compound p3->plast Interaction p4 Polymer Chain p4->plast Interaction

Caption: Interaction of this compound with polymer chains.

References

Application Notes and Protocols: Laboratory Synthesis of 2,2'-Oxybisbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of 2,2'-Oxybisbutan-1-ol and its derivatives. The protocols are based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers.[1][2][3] This document offers step-by-step experimental procedures, data presentation in tabular format, and visualizations of the reaction workflow.

Introduction

This compound and its derivatives are molecules of interest in various fields of chemical research, including materials science and medicinal chemistry. Their ether linkage combined with terminal hydroxyl groups provides a unique scaffold for further functionalization. The Williamson ether synthesis offers a reliable and straightforward approach to construct the core ether linkage of these compounds.[1][3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks a primary alkyl halide.[1][2][3]

General Synthetic Strategy

The primary method for synthesizing this compound derivatives is the Williamson ether synthesis.[1][5] This involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. For the parent compound, this compound, a potential synthetic route involves the reaction of 2-(2-hydroxybutoxy)butan-1-olate with a suitable 2-halo-butan-1-ol precursor. However, a more practical approach for unsymmetrical ethers involves reacting two different alcohols, where one is converted to a leaving group (e.g., a tosylate) before reacting with the alkoxide of the other.[3]

For the synthesis of derivatives, the terminal hydroxyl groups of this compound can be further functionalized, or alternatively, derivatized starting materials can be used in the initial ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Symmetric this compound Derivative via Williamson Ether Synthesis

This protocol describes the synthesis of a dialkyl ether derivative of this compound.

Materials:

  • 2-(Butoxymethoxy)butan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-(butoxymethoxy)butane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Formation of Alkoxide: A solution of 2-(Butoxymethoxy)butan-1-ol (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the NaH suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Ether Formation: The reaction mixture is cooled back to 0 °C, and a solution of 1-bromo-2-(butoxymethoxy)butane (1.1 equivalents) in anhydrous THF (20 mL) is added dropwise. The reaction is then stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2'-Oxybis(butane-1,1-diyl)bis(oxymethylene) derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a this compound derivative.

Reactant Molecular Weight ( g/mol ) Equivalents Mass (g) Moles (mmol)
2-(Butoxymethoxy)butan-1-ol176.251.05.0028.4
Sodium Hydride (60%)40.001.21.3634.1
1-Bromo-2-(butoxymethoxy)butane239.141.17.4831.3
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
2,2'-Oxybis(butane-1,1-diyl)bis(oxymethylene) derivative318.489.046.7875

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis.

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether (R-O-R') Alkoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Salt Salt (NaX)

Caption: General workflow of the Williamson ether synthesis.

Proposed Synthesis of a this compound Derivative

This diagram outlines the specific synthetic pathway for a protected derivative of this compound.

Derivative_Synthesis start_alc 2-(Butoxymethoxy)butan-1-ol alkoxide Sodium 2-(butoxymethoxy)butan-1-olate start_alc->alkoxide 1. na_h NaH na_h->alkoxide product Protected this compound Derivative alkoxide->product 2. alkyl_halide 1-Bromo-2-(butoxymethoxy)butane alkyl_halide->product deprotection Deprotection product->deprotection 3. final_product This compound deprotection->final_product

Caption: Synthetic pathway to this compound.

References

Application Notes and Protocols for the Characterization of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybisbutan-1-ol is a diol compound with potential applications in various fields, including as a solvent, a monomer for polymerization, and a building block in organic synthesis. Accurate characterization of its identity, purity, and physicochemical properties is crucial for its effective use and for regulatory purposes. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
CAS Number55011-26-2

Analytical Techniques for Characterization

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic methods to confirm the chemical structure, determine purity, and identify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Expected ¹H and ¹³C NMR Spectral Data (Predicted)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
~3.5-3.7m
~3.3-3.5m
~1.4-1.6m
~0.9t
Variablebr s

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation.

Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Assignment
Electrospray (ESI)Positive163.1334[M+H]⁺
185.1153[M+Na]⁺
Electron Ionization (EI)Positive162.1256[M]⁺
Various fragments-
Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of this compound and for separating it from any volatile impurities.

Typical GC Parameters

Parameter Condition
Column Polar (e.g., SPB-1000) or non-polar (e.g., Equity-1) capillary column.
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity determination and for the separation of non-volatile impurities.

Typical HPLC Parameters

Parameter Condition
Column C18 reverse-phase or Diol normal-phase column
Mobile Phase Acetonitrile/Water or Hexane/Isopropanol gradient
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Column Temperature 30 °C
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3600-3200 (broad)O-H stretch (alcohol)
2960-2850C-H stretch (alkane)
1150-1050C-O stretch (ether and alcohol)

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or D₂O)

  • NMR tubes

  • Pipettes

  • NMR Spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Spectrometer Analysis C->D E Data Processing (FT, Phasing) D->E F Spectral Analysis (Integration, Assignment) E->F

Figure 1: Workflow for NMR Spectroscopy Analysis.

Protocol for Mass Spectrometry (Electrospray Ionization)

Objective: To determine the accurate mass of the molecular ion.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Vials

  • Micropipettes

  • LC-MS system with an ESI source

Procedure:

  • Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in the chosen solvent.

  • Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Alternatively, inject a small volume (1-5 µL) of the sample solution into a liquid chromatograph coupled to the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the resulting spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).

MS_Workflow A Sample Preparation (10-100 µg/mL) B Infusion or Injection into LC-MS A->B C Electrospray Ionization (ESI) B->C D Mass Analysis C->D E Data Interpretation D->E

Figure 2: Workflow for Mass Spectrometry Analysis.

Protocol for Gas Chromatography (GC)

Objective: To assess the purity of the this compound sample.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or methanol)

  • GC vials with septa

  • Gas Chromatograph with FID

Procedure:

  • Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial and cap it.

  • Set up the GC instrument with the appropriate column and parameters as listed in the table above.

  • Inject 1 µL of the sample solution into the GC.

  • Run the analysis and record the chromatogram.

  • Calculate the purity of the sample based on the peak areas in the chromatogram.

GC_Workflow A Sample Preparation (~1 mg/mL) B Injection into GC A->B C Separation in Capillary Column B->C D Detection by FID C->D E Chromatogram Analysis (Purity Calculation) D->E

Figure 3: Workflow for Gas Chromatography Analysis.

Protocol for FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the spectrum to identify the characteristic absorption bands.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Analyze Spectrum for Functional Groups D->E

Figure 4: Workflow for FTIR Spectroscopy Analysis.

Data Interpretation and Reporting

The data obtained from these analytical techniques should be compiled and interpreted to provide a comprehensive characterization of the this compound sample. The final report should include:

  • A summary of the physicochemical properties.

  • The annotated NMR, MS, and FTIR spectra.

  • The GC or HPLC chromatogram with the calculated purity.

  • A concluding statement on the identity and purity of the analyzed sample.

By following these protocols, researchers, scientists, and drug development professionals can confidently characterize this compound for their specific applications.

Application Notes and Protocols for the Safe Disposal of 2,2'-Oxybisbutan-1-ol Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and protocols for the safe disposal of waste containing 2,2'-Oxybisbutan-1-ol. Adherence to these guidelines is crucial to ensure personnel safety and environmental compliance.

Waste Characterization and Handling

Prior to any disposal procedure, it is imperative to characterize the waste stream to determine the concentration of this compound and identify any other potentially hazardous components.

Protocol 1: Waste Identification

  • Labeling: All containers with this compound waste must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents, to prevent potentially dangerous reactions.[1]

  • Storage: Store waste in tightly sealed, chemically compatible containers in a cool, dry, and well-ventilated area away from sources of ignition.

Disposal Procedures

The primary recommended method for the disposal of this compound waste is high-temperature incineration. For aqueous solutions with low concentrations, chemical treatment via Advanced Oxidation Processes (AOPs) can be a viable alternative to reduce its hazardous characteristics before final disposal. Direct disposal to landfill without treatment is not recommended.

High-Temperature Incineration

Incineration is the most effective method for the complete destruction of this compound. This process should be carried out in a licensed hazardous waste incineration facility.

Quantitative Data for Incineration:

ParameterRecommended ValueNotes
Operating Temperature 850 - 1200 °CHigher temperatures ensure complete combustion and destruction of hazardous byproducts.
Residence Time > 2 secondsSufficient time is required for the complete thermal decomposition of the organic matter.
Destruction and Removal Efficiency (DRE) > 99.99%As required by most hazardous waste regulations.

Protocol 2: Preparation for Incineration

  • Packaging: Ensure waste is in sealed, robust containers suitable for transportation to an incineration facility.

  • Manifesting: Complete all necessary hazardous waste manifests as required by local and national regulations.

  • Transportation: Use a licensed hazardous waste transporter for off-site incineration.

Chemical Treatment: Advanced Oxidation Process (AOP)

Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals to break down organic pollutants into less harmful substances like water and carbon dioxide.[2][3][4][5] The UV/H₂O₂ process is a common and effective AOP for treating wastewater containing glycol ethers.

Experimental Protocol 3: UV/H₂O₂ Treatment of Aqueous this compound Waste

  • Objective: To reduce the concentration of this compound in an aqueous waste stream.

  • Materials:

    • Aqueous waste containing this compound (<1000 mg/L)

    • Hydrogen peroxide (H₂O₂), 30% solution

    • UV photoreactor

    • pH meter and adjustment solutions (e.g., sulfuric acid, sodium hydroxide)

    • Analytical equipment for determining this compound concentration (e.g., GC-MS)

  • Procedure:

    • Sample Preparation: Take a known volume of the aqueous waste. Adjust the pH of the solution to between 3 and 5, as this range is often optimal for Fenton and photo-Fenton processes which are types of AOPs.[1]

    • Reagent Addition: Add hydrogen peroxide to the solution. The required concentration of H₂O₂ will depend on the initial concentration of this compound. A starting point is a molar ratio of H₂O₂ to the organic compound of 5:1 to 10:1.

    • UV Irradiation: Place the solution in the UV photoreactor and begin irradiation. The reaction time will vary depending on the initial concentration and the intensity of the UV lamp. Monitor the degradation of this compound by taking samples at regular intervals (e.g., every 30 minutes).

    • Analysis: Analyze the samples to determine the concentration of this compound. Continue the treatment until the concentration reaches a level compliant with local regulations for discharge or landfill disposal.

    • Neutralization: After treatment, neutralize the solution to a pH between 6 and 8 before final disposal.

  • Expected Outcome: A significant reduction in the concentration of this compound. The final products of complete mineralization are carbon dioxide and water.

Quantitative Data for AOP Treatment:

ParameterRecommended Value/RangeNotes
Initial Concentration < 1000 mg/LHigher concentrations may require dilution or alternative treatment methods.
pH 3 - 5Optimal for many advanced oxidation processes.[1]
H₂O₂:Substrate Molar Ratio 5:1 - 10:1This should be optimized based on laboratory-scale tests.
Reaction Time 1 - 4 hoursDependent on initial concentration and UV lamp intensity.
Target Final Concentration < 10 mg/LOr as specified by local wastewater discharge or landfill acceptance criteria.
Landfill Disposal of Treated Waste

Untreated this compound waste should not be disposed of in a landfill. Only the solid residues from treated aqueous waste or solidified treated liquids that meet the local regulatory criteria for organic pollutants may be considered for landfill disposal.

General Landfill Acceptance Criteria for Treated Organic Waste:

ParameterTypical LimitNotes
Total Organic Carbon (TOC) < 100 mg/kgVaries significantly by location; consult local regulations.
Leachate Toxicity Must pass TCLP testsToxicity Characteristic Leaching Procedure (TCLP) limits for specific organic compounds must be met.
Physical State Solid or solidifiedFree liquids are generally prohibited in landfills.[6]

Analytical Methods for Verification

To ensure the effectiveness of the treatment process and compliance with disposal regulations, a reliable analytical method is required to quantify the concentration of this compound in the waste stream. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol 4: GC-MS Analysis of this compound in Aqueous Samples

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction using a suitable solvent like dichloromethane.

    • Concentrate the extract to a known volume.

  • GC-MS Instrumentation and Conditions:

    • Column: A polar capillary column, such as one with a cyanopropylphenyl stationary phase, is suitable for the analysis of glycol ethers.[7][8]

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to achieve lower detection limits.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Quantify the concentration in the waste samples by comparing the peak area to the calibration curve.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

DisposalWorkflow start This compound Waste Generated characterize Characterize Waste (Concentration, Other Components) start->characterize high_conc High Concentration or Pure Product characterize->high_conc Assess Concentration low_conc Low Concentration Aqueous Waste high_conc->low_conc No incinerate High-Temperature Incineration (>850°C, >2s) high_conc->incinerate Yes treat Chemical Treatment (Advanced Oxidation Process) low_conc->treat Yes end End of Life incinerate->end analyze Analyze Treated Waste (GC-MS) treat->analyze compliant Meets Disposal Criteria? analyze->compliant landfill Landfill Disposal of Treated Residue compliant->landfill Yes re_treat Re-treat or Incinerate compliant->re_treat No landfill->end re_treat->treat

Disposal workflow for this compound waste.

References

Application Note: Gas Chromatographic Analysis of Polar Analytes Using 2,2'-Oxybisbutan-1-ol as a Novel Stationary Phase

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a theoretical framework and protocol for the use of 2,2'-Oxybisbutan-1-ol as a polar stationary phase in gas chromatography (GC) for the separation of a mixture of polar analytes. Due to the presence of both ether and hydroxyl functional groups, this compound is postulated to exhibit strong dipole-dipole and hydrogen bonding interactions, making it suitable for the analysis of alcohols, diols, and esters. This document provides a hypothetical experimental protocol, instrument conditions, and expected performance data.

Introduction

The separation of polar compounds by gas chromatography often requires stationary phases that can engage in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.[1][2] The principle of "like dissolves like" dictates that polar analytes are best resolved on polar stationary phases.[3] Common polar stationary phases include those based on polyethylene glycol (PEG) and cyanopropyl polysiloxanes.[2][4]

This compound (C8H18O3) is a high-boiling point diol ether.[5] Its molecular structure, featuring two hydroxyl groups and an ether linkage, suggests it possesses strong polar characteristics. This makes it a promising candidate for a GC stationary phase for the separation of polar analytes. This application note outlines a hypothetical methodology for its use in a capillary GC column.

Postulated Physicochemical Properties of this compound

PropertyPostulated Value/Characteristic
Molecular Formula C8H18O3[5]
Molecular Weight 162.23 g/mol [5]
Boiling Point High (estimated >250 °C at atmospheric pressure)
Polarity High, due to two hydroxyl and one ether group
Interactions Hydrogen bonding, dipole-dipole, dispersion forces
Thermal Stability Moderate to high, suitable for GC applications up to a certain temperature limit.

Experimental Protocols

This section details the hypothetical experimental setup for the analysis of a standard mixture of polar compounds using a custom-made capillary column coated with this compound.

3.1. Preparation of the Analytical Standard

A standard stock solution containing a mixture of polar analytes is prepared in methanol at a concentration of 1000 µg/mL for each component. A working standard of 100 µg/mL is prepared by diluting the stock solution with methanol.

Analyte Mix:

  • 1-Butanol

  • 1,4-Butanediol

  • Ethyl Acetate

  • Propionic Acid

  • Phenol

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Hypothetical Custom Column: this compound on Fused Silica (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, 99.999% purity, 1.2 mL/min constant flow[7]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1 split ratio)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Transfer Line Temp. 230 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-400 m/z

Data Presentation: Hypothetical Results

The following table summarizes the expected retention times and resolution for the separation of the polar analyte mixture on the hypothetical this compound column. The elution order is predicted based on boiling points and the strength of interaction with the polar stationary phase.

AnalyteBoiling Point (°C)Expected Retention Time (min)Resolution (Rs)
Ethyl Acetate77.14.5-
1-Butanol117.76.85.2
Propionic Acid1418.54.1
Phenol181.711.26.3
1,4-Butanediol23514.87.9

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of polar compounds using the proposed method.

GC_Workflow Workflow for GC Analysis of Polar Analytes cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis A Prepare 1000 µg/mL Stock Solution B Dilute to 100 µg/mL Working Standard A->B C Inject 1 µL into GC-MS B->C Sample Injection D Separation on this compound Column C->D E Detection by Mass Spectrometer D->E F Acquire Chromatogram & Mass Spectra E->F Data Acquisition G Identify Peaks by Retention Time & Spectra F->G H Quantify Analytes G->H I Generate Report H->I

Caption: Logical workflow for the analysis of polar analytes.

Experimental Workflow Diagram

The diagram below outlines the detailed experimental steps from standard preparation to final data analysis.

Experimental_Workflow Experimental Protocol Workflow prep Standard Preparation: - Weigh analytes - Dissolve in Methanol to 1000 µg/mL - Dilute to 100 µg/mL gc_setup GC-MS Setup: - Install this compound column - Set method parameters (oven, inlet, flow) - Equilibrate system prep->gc_setup System Preparation injection Sample Injection: - Load 1 µL of standard into autosampler - Start GC-MS run gc_setup->injection Ready for Analysis separation Chromatographic Separation: - Analytes partition between He and stationary phase - Separation based on polarity and boiling point injection->separation detection Mass Spectrometric Detection: - Eluted compounds are ionized (EI) - Mass fragments are detected separation->detection analysis Data Analysis: - Integrate chromatogram peaks - Compare mass spectra to library - Calculate concentrations detection->analysis report Reporting: - Summarize results in a table - Document method parameters analysis->report

Caption: Detailed experimental workflow.

Conclusion

This application note presents a theoretical yet scientifically grounded protocol for the utilization of this compound as a novel polar stationary phase in gas chromatography. The proposed methodology is designed for the effective separation of a mixture of polar analytes and is based on established chromatographic principles. Further empirical studies would be required to validate and optimize the performance of this stationary phase. The unique chemical structure of this compound holds promise for providing alternative selectivity for challenging separations of polar compounds.

References

Application Note: Analysis of 2,2'-Oxybisbutan-1-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,2'-Oxybisbutan-1-ol. This method is suitable for researchers, scientists, and drug development professionals who require accurate determination of this compound in various sample matrices. The protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid and efficient separation.

Introduction

This compound is a dialcohol ether compound with the molecular formula C8H18O3. Its polar nature, owing to the two hydroxyl groups and an ether linkage, makes it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). Accurate quantification of this compound is essential in various applications, including its use as a potential intermediate in chemical synthesis and for quality control in industrial processes. This document provides a detailed protocol for its analysis, including system suitability parameters and expected performance data.

Experimental Protocol

A detailed methodology for the HPLC analysis of this compound is provided below.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of HPLC-grade methanol and water.

  • Standard: A certified reference standard of this compound (purity ≥ 98%).

  • Sample Solvent: The mobile phase is recommended as the sample solvent to avoid peak distortion.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector
Run Time 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data and system suitability parameters for the HPLC analysis of this compound based on the described method.

ParameterExpected Value
Retention Time (tR) ~ 4.5 min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 5 µg/mL
Limit of Quantification (LOQ) ~ 15 µg/mL
Precision (%RSD) < 2%

Visualization of the Experimental Workflow

The logical flow of the analytical protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis A Prepare Mobile Phase (Methanol:Water 60:40) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample Solutions C->E D->E System Ready F Isocratic Elution (1.0 mL/min) E->F G RI Detection F->G H Chromatogram Generation G->H I Data Processing & Quantification H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a straightforward and robust approach for the quantitative determination of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories. The expected performance characteristics indicate good sensitivity, linearity, and precision, making it suitable for routine quality control and research applications.

Application Notes and Protocols for 2,2'-Oxybisbutan-1-ol in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the role of 2,2'-Oxybisbutan-1-ol in specific chemical reactions has revealed a significant lack of detailed, publicly available scientific literature, application notes, or established protocols. While the compound is listed in chemical databases with the CAS Number 55011-26-2[1], specific examples of its use as a reactant, solvent, or intermediate in chemical synthesis are not documented in the retrieved search results.

This document aims to provide relevant context based on the chemistry of analogous compounds and general principles of ether and diol reactivity. The information presented here is intended for researchers, scientists, and drug development professionals to infer potential applications and design exploratory experiments.

Chemical Profile of this compound

  • IUPAC Name: 2,2'-Oxybis(butan-1-ol)

  • Synonyms: 2,2'-Oxybis[1-butanol], 1-Butanol, 2,2'-oxybis-[1]

  • CAS Number: 55011-26-2[1]

  • Molecular Formula: C₈H₁₈O₃[1]

  • Molecular Weight: 162.23 g/mol [1]

  • Structure:

    (Note: The provided search results did not yield a definitive structure. The name "this compound" implies an ether linkage at the 2-position of two butanol molecules, with primary alcohol functional groups. A related but different compound, 4,4'-Oxybis(butan-1-ol), is also known[2][3].)

Potential Applications Inferred from Analogous Structures

Given the presence of both ether and primary alcohol functional groups, the reactivity of this compound can be extrapolated from the known chemistry of diols and ethers.

2.1. Role as a Monomer in Polymer Synthesis

Diols are fundamental building blocks in polycondensation reactions. This compound, with its two primary hydroxyl groups, could potentially serve as a monomer for the synthesis of polyesters, polyurethanes, and polyethers.

  • Polyesters: The diol can be reacted with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form polyester chains. The ether linkage in the backbone of the diol would impart flexibility to the resulting polymer. The general scheme for polyesterification involves the removal of a small molecule, such as water, to drive the reaction forward[1].

  • Polyurethanes: Reaction with diisocyanates would yield polyurethanes. The properties of the resulting polymer would be influenced by the structure of the diisocyanate and the flexible ether-containing diol.

Logical Workflow for Polymer Synthesis Exploration

Below is a conceptual workflow for investigating the use of this compound as a monomer in polyester synthesis.

G cluster_prep Reactant Preparation cluster_reaction Polycondensation Reaction cluster_analysis Polymer Characterization Diol This compound Mix Mix Reactants (Diol + Diacid) Diol->Mix Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Mix Catalyst Add Catalyst (e.g., p-TSA) Mix->Catalyst Heat Heat under Inert Atmosphere (e.g., N2, 180-220°C) Catalyst->Heat Vacuum Apply Vacuum (to remove H2O) Heat->Vacuum GPC GPC/SEC (Molecular Weight) Vacuum->GPC NMR NMR Spectroscopy (Structure Confirmation) Vacuum->NMR DSC DSC/TGA (Thermal Properties) Vacuum->DSC

Caption: Conceptual workflow for polyester synthesis using this compound.

2.2. Use as a Specialty Solvent

The combination of hydroxyl groups and an ether linkage suggests that this compound could be a polar, protic solvent with a relatively high boiling point. Its ability to act as a hydrogen bond donor and acceptor might make it suitable for reactions involving polar reagents. However, its reactivity as a diol could limit its use as an inert solvent in many reactions.

2.3. Precursor in Organic Synthesis

The primary alcohol groups are amenable to a variety of chemical transformations, suggesting its potential as a starting material or intermediate.

  • Etherification: The hydroxyl groups can be further etherified, for example, through a Williamson ether synthesis, to produce more complex polyethers[4][5].

  • Esterification: Reaction with carboxylic acids would form esters. If a monocarboxylic acid is used, this could lead to the formation of diesters that might have applications as plasticizers or specialty fluids.

  • Oxidation: The primary alcohols could be oxidized to aldehydes or carboxylic acids, creating a dicarboxylic acid with an ether linkage in the backbone.

Generic Experimental Protocol: Williamson Ether Synthesis

While no specific protocols for this compound were found, a general procedure for the etherification of an alcohol is provided below for illustrative purposes. This protocol would need to be adapted and optimized for this compound.

Objective: To synthesize a diether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the dialkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Diagram: Williamson Ether Synthesis

G cluster_reactants cluster_products R1 This compound Intermediate Dialkoxide Intermediate R1->Intermediate Deprotonation in THF R2 + 2 NaH R3 + 2 R'-X (Alkyl Halide) P1 Resulting Diether P2 + 2 NaX + H₂ Intermediate->P1 SN2 Reaction

Caption: General scheme for the Williamson ether synthesis starting from a diol.

Quantitative Data

Due to the absence of specific literature detailing reactions with this compound, no quantitative data regarding reaction yields, spectroscopic information, or physical properties of its derivatives can be provided. The table below is a template that researchers could use to organize their data when studying this compound.

Reaction Type Reactants Catalyst/Reagent Conditions Yield (%) Product Characterization
Example: PolyesterificationAdipic acidp-TSA180 °C, VacuumData not available¹H NMR, GPC, DSC
Example: EtherificationBenzyl bromideNaHTHF, RT, 12hData not available¹H NMR, ¹³C NMR, MS

While this compound is a commercially available chemical, its specific applications and role in chemical reactions are not well-documented in accessible scientific literature. The information provided here is based on the general reactivity of its functional groups and is intended to serve as a guide for future research. Experimental validation is necessary to determine the actual utility of this compound in the applications suggested. Researchers are encouraged to perform small-scale feasibility studies and thorough characterization of any resulting products.

References

Troubleshooting & Optimization

troubleshooting 2,2'-Oxybisbutan-1-ol synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Oxybisbutan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound can be approached through variations of ether synthesis, most notably the Williamson ether synthesis or acid-catalyzed dehydration of alcohols.

  • Williamson Ether Synthesis: This method involves the reaction of a butoxide salt with a halo-alcohol derivative. For this compound, a potential route is the reaction of the sodium salt of 1-butanol with 2-(2-chloroethoxy)butan-1-ol. This reaction proceeds via an S(_N)2 mechanism.[1][2]

  • Acid-Catalyzed Dehydration: This method involves the self-condensation of 1-butanol or the reaction of 1-butanol with a diol like 1,2-butanediol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures. This reaction can, however, lead to a mixture of products. A similar industrial process is used to synthesize diethylene glycol dibutyl ether from diethylene glycol and 1-butanol.[3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and reaction conditions.

  • Side Reactions: The most common side reaction in the Williamson ether synthesis is E2 elimination, which is favored by sterically hindered substrates and strong bases, leading to the formation of alkenes (e.g., butene isomers) and alcohols.[5][6] In acid-catalyzed dehydrations, the formation of symmetric ethers (di-n-butyl ether) and elimination products (butenes) are significant competing reactions.[3]

  • Reaction Conditions:

    • Temperature: In acid-catalyzed dehydration, lower temperatures (around 130-140 °C for similar ether syntheses) favor ether formation, while higher temperatures promote alkene formation.[7]

    • Base/Catalyst Choice: In the Williamson synthesis, using a bulky base can favor elimination. Sodium hydride (NaH) is a common choice to form the alkoxide.[2][8] For acid catalysis, the concentration of the acid is critical.

    • Reactant Stoichiometry: An excess of the alcohol can be used in acid-catalyzed reactions to favor the formation of the ether.

Q3: I am observing multiple unexpected peaks in my GC-MS analysis. What are the likely impurities?

A3: The impurities in your this compound synthesis will depend on the synthetic route chosen. Below is a table summarizing potential impurities.

ImpurityPotential OriginMethod of Identification
1-ButanolUnreacted starting materialGC-MS, NMR
Di-n-butyl etherSelf-condensation of 1-butanol (acid-catalyzed)GC-MS, NMR
Butene isomers (1-butene, 2-butene)Elimination side reaction (E2) or dehydrationGC-MS (headspace analysis)
2-(Butoxy)butan-1-olIncomplete reaction in Williamson synthesis or side product in acid-catalyzed reactionGC-MS, NMR
1,4-Dioxane derivativesCyclization side reactions, particularly in syntheses involving diol precursors.[3]GC-MS

Q4: How can I effectively purify the crude this compound product?

A4: this compound is a polar molecule due to the two hydroxyl groups and the ether linkage. This polarity dictates the appropriate purification strategy.

  • Distillation: If the boiling points of the impurities are significantly different from the product, fractional distillation under reduced pressure can be effective. For example, di-n-butyl ether has a lower boiling point than this compound.

  • Column Chromatography: For removal of polar and non-polar impurities, column chromatography is a versatile technique.

    • Normal Phase: Using a polar stationary phase like silica gel or alumina with a non-polar eluent system can separate compounds based on polarity. More polar compounds like the desired diol will have a stronger retention.

    • Reversed Phase: This technique uses a non-polar stationary phase and a polar mobile phase. It is particularly useful for purifying highly polar compounds from aqueous solutions.

    • Diol-Bonded Silica: For separating polar compounds, diol-bonded silica columns can be very effective, often used in HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[9][10]

  • Washing: The crude product can be washed with water to remove any remaining inorganic salts from the Williamson synthesis or the acid catalyst. An aqueous basic wash can remove unreacted alcohol.[8]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low to no product formation - Incorrect reaction temperature.- Inactive catalyst or base.- Poor quality starting materials.- Optimize reaction temperature. For acid-catalyzed dehydration, start around 130-140°C. For Williamson synthesis, ensure the temperature is sufficient for the S(_N)2 reaction.- Use fresh, anhydrous reagents and solvents. Ensure the base is not expired.- Verify the purity of starting materials by NMR or GC-MS.
Major byproduct is an alkene E2 elimination is dominating over S(_N)2 substitution (Williamson synthesis) or dehydration is favored (acid-catalyzed).- In Williamson synthesis, use a less sterically hindered alkyl halide if possible. Use a non-bulky base.- In acid-catalyzed dehydration, lower the reaction temperature.
Major byproduct is di-n-butyl ether Self-condensation of 1-butanol is occurring.- If the intended reaction is between two different alcohols, adjust the stoichiometry to favor the desired cross-condensation.
Product is contaminated with starting materials Incomplete reaction.- Increase reaction time.- Ensure proper stoichiometry of reactants.- Purify the product using column chromatography or distillation.
Difficulty in isolating the product from the aqueous phase The product is highly polar and water-soluble.- Use a continuous liquid-liquid extractor.- Employ reversed-phase chromatography for purification.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration of 1-Butanol (Hypothetical)

This protocol is based on the general principles of acid-catalyzed ether synthesis from alcohols.

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap, a round-bottom flask, a condenser, and a heating mantle.

  • Reagents: To the round-bottom flask, add 1-butanol (2 moles) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 130-140°C). Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by GC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like diethyl ether.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). The molecular ion peak for this compound (C(8)H({18})O(_3)) would be at m/z 162.23. Common fragments for ethers include the loss of alkyl groups via α-cleavage.[11][12]

Protocol 3: NMR Analysis of this compound
  • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl(_3) or D(_2)O).

  • ¹H NMR: Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region. Protons on carbons bearing the hydroxyl group will also be in this region. The terminal methyl groups will be upfield.

  • ¹³C NMR: Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range. Carbons attached to the hydroxyl group will also be in a similar downfield region.

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_reactants Reactants cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities butanol1 1-Butanol intermediate Protonated 1-Butanol butanol1->intermediate H+ product This compound intermediate->product + 1-Butanol - H2O dibutylether Di-n-butyl ether intermediate->dibutylether + 1-Butanol - H3O+ butene Butene intermediate->butene - H2O, -H+ G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Detected? check_yield->check_purity No optimize_temp Adjust Temperature check_yield->optimize_temp Yes check_reagents Check Reagent Quality check_yield->check_reagents Yes end Successful Synthesis check_purity->end No analyze_impurities Identify Impurities (GC-MS, NMR) check_purity->analyze_impurities Yes optimize_temp->start check_reagents->start purify Purify Product (Distillation/Chromatography) purify->end analyze_impurities->purify adjust_conditions Adjust Reaction Conditions (e.g., catalyst, time) analyze_impurities->adjust_conditions adjust_conditions->start G sample Crude Reaction Mixture gcms GC-MS Analysis sample->gcms peak_id Peak Identification gcms->peak_id library_search NIST Library Search peak_id->library_search fragmentation Analyze Fragmentation Pattern peak_id->fragmentation impurity_id Identify Impurities library_search->impurity_id product_confirm Confirm Product library_search->product_confirm fragmentation->impurity_id fragmentation->product_confirm

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-Oxybisbutan-1-ol. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound, a symmetrical ether, is the Williamson ether synthesis.[1][2] This method involves the reaction of a corresponding alkoxide with a suitable alkyl halide. For this specific synthesis, it typically involves the reaction of butan-1,4-diol with a butyl halide under basic conditions.

Q2: What are the key reaction parameters to consider for optimizing the yield and purity?

A2: The key parameters to optimize are the choice of base, solvent, temperature, and the stoichiometry of the reactants. A strong base is required to deprotonate the diol, and a polar aprotic solvent is often preferred to facilitate the SN2 reaction.[1] Temperature control is crucial to minimize side reactions.

Q3: What are the potential side reactions in the synthesis of this compound?

A3: The primary side reactions include intramolecular cyclization of the starting diol to form tetrahydrofuran, and elimination reactions (E2) promoted by the strong base, leading to the formation of alkenes.[3] Over-alkylation to form larger polyethers can also occur, though it is less common under controlled conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the diol effectively. 2. Poor Nucleophilicity: The resulting alkoxide may not be a sufficiently strong nucleophile. 3. Leaving Group Issues: The chosen leaving group on the alkyl halide may be poor. 4. Reaction Temperature Too Low: The reaction may be too slow at the current temperature.1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). 2. Ensure the solvent is polar aprotic (e.g., THF, DMF) to enhance nucleophilicity.[1] 3. Use an alkyl halide with a good leaving group (I > Br > Cl). 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Significant Side Products (e.g., THF, alkenes) 1. Intramolecular Cyclization: High temperatures or dilute conditions can favor the formation of tetrahydrofuran (THF). 2. Elimination Reaction: The use of a sterically hindered alkyl halide or a very strong, bulky base can promote the E2 elimination pathway.[3]1. Maintain a moderate reaction temperature and use a higher concentration of reactants. 2. Use a primary alkyl halide (e.g., 1-bromobutane) and a non-bulky strong base (e.g., NaH).
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Stoichiometry: An insufficient amount of the alkylating agent or base was used. 3. Deactivation of Reagents: Moisture in the reaction can quench the strong base.1. Extend the reaction time and continue monitoring by TLC or GC. 2. Use a slight excess of the alkylating agent. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Product Purification 1. Similar Boiling Points: The product and unreacted starting diol may have close boiling points, making distillation difficult. 2. Formation of Emulsions during Workup: The presence of salts and the nature of the ether can lead to stable emulsions.1. Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate gradient) should provide good separation. 2. During the aqueous workup, add brine (saturated NaCl solution) to break up emulsions.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Butane-1,4-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and anhydrous THF to a flame-dried round-bottom flask.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the stirring THF. To this suspension, add a solution of butane-1,4-diol (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to a gentle reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting diol is consumed.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup: - Flame-dried flask - Inert atmosphere - Anhydrous THF deprotonation Deprotonation: - Add NaH - Add Butane-1,4-diol at 0°C - Stir at RT prep->deprotonation alkylation Alkylation: - Add 1-Bromobutane at 0°C - Reflux deprotonation->alkylation monitoring Monitor Reaction: - TLC or GC alkylation->monitoring quench Quench Reaction: - Cool to 0°C - Add sat. NH4Cl monitoring->quench Reaction Complete extract Extraction: - Add H2O - Extract with Ethyl Acetate quench->extract dry Dry & Concentrate: - Wash with Brine - Dry with MgSO4 - Concentrate extract->dry purify Purification: - Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Experiment Outcome low_yield Low/No Yield start->low_yield side_products Side Products start->side_products incomplete_rxn Incomplete Reaction start->incomplete_rxn cause1 Ineffective Deprotonation? low_yield->cause1 cause2 Intramolecular Cyclization? side_products->cause2 cause3 Insufficient Time/Reagents? incomplete_rxn->cause3 solution1 Use Stronger Base (NaH) Use Polar Aprotic Solvent (THF) cause1->solution1 Yes solution2 Lower Reaction Temperature Increase Reactant Concentration cause2->solution2 Yes solution3 Extend Reaction Time Check Stoichiometry Ensure Anhydrous Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,2'-Oxybisbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include unreacted starting materials such as butan-1-ol and 1,4-dichlorobutane (if using Williamson ether synthesis), residual solvents, and byproducts like butenes (from elimination reactions) or polymeric ethers. Water is also a common impurity that can be challenging to remove due to the hygroscopic nature of the diol.

Q2: Why is my purified this compound showing signs of degradation over time?

A2: Like many ethers, this compound can be susceptible to peroxide formation, especially when exposed to air and light.[1] These peroxides can be explosive when concentrated. It is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place. The presence of butylated hydroxytoluene (BHT) as an antioxidant can help reduce peroxide formation.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and detecting structural isomers. Karl Fischer titration is the standard method for determining water content.

Troubleshooting Guides

Issue 1: Low Yield After Purification by Distillation
Possible Cause Troubleshooting Step
High Boiling Point This compound has a relatively high boiling point. Ensure your distillation setup can achieve and maintain the necessary vacuum and temperature. Use a high-vacuum pump and appropriate heating mantles.
Azeotrope Formation Impurities such as water or residual solvents may form azeotropes with the product, leading to co-distillation and loss of product in undesired fractions. Consider using a fractional distillation column with a higher number of theoretical plates for better separation. Azeotropic distillation with a suitable entrainer might be necessary to remove water.[2]
Thermal Decomposition Prolonged heating at high temperatures can lead to decomposition. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Issue 2: Presence of Peroxides in the Purified Product
Possible Cause Troubleshooting Step
Exposure to Air and Light Ethers are prone to forming explosive peroxides upon exposure to oxygen and light.[1] Always handle and store the compound under an inert atmosphere and in amber or foil-wrapped containers.
Ineffective Peroxide Removal The purification method may not have effectively removed pre-existing peroxides. Before distillation, test for peroxides using peroxide test strips. If present, they can be removed by passing the crude material through a column of activated alumina or by treatment with a reducing agent like sodium sulfite or ferrous sulfate.[1] Caution: Never distill a solution containing high concentrations of peroxides.
Issue 3: Residual Water Content is High
Possible Cause Troubleshooting Step
Hygroscopic Nature The two hydroxyl groups in this compound make it hygroscopic, readily absorbing moisture from the atmosphere. Handle the compound in a dry environment (e.g., a glove box) and use anhydrous solvents.
Inefficient Drying Method Standard drying agents like magnesium sulfate or sodium sulfate may not be sufficient. Consider using more powerful drying agents like molecular sieves. For rigorous drying, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Diethylene glycol monobutyl ether (Analog)Butan-1-ol (Starting Material)
Molecular Formula C₈H₁₈O₃C₈H₁₈O₃C₄H₁₀O
Molar Mass ( g/mol ) 162.23162.23[3]74.12
Boiling Point (°C) ~230-240230[3]117.7
Melting Point (°C) N/A-68[3]-89.8
Density (g/cm³) ~0.950.954[3]0.81
Solubility in Water SolubleSoluble[3]Moderately Soluble

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup : Assemble a fractional distillation apparatus with a vacuum adapter, a well-insulated column (e.g., Vigreux or packed), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Peroxide Test : Before heating, test a small sample of the crude material for peroxides. If peroxides are present, treat the bulk material to remove them (see Troubleshooting Issue 2).

  • Distillation :

    • Charge the distillation flask with the crude this compound.

    • Slowly apply vacuum to the desired pressure.

    • Gradually heat the flask.

    • Collect the initial fraction, which will likely contain lower-boiling impurities and residual solvents.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Leave a small amount of residue in the distillation flask to avoid concentrating non-volatile and potentially hazardous impurities.

  • Storage : Store the purified fractions under an inert atmosphere in a dark, cool place.

Protocol 2: Column Chromatography
  • Stationary Phase Selection : Choose an appropriate stationary phase. Normal-phase silica gel or alumina can be effective.

  • Mobile Phase Selection : Select a suitable solvent system. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective for separating compounds with differing polarities.

  • Column Packing : Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading : Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution : Begin elution with the mobile phase, gradually increasing the polarity to elute the compounds. Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound peroxide_test Test for Peroxides start->peroxide_test peroxides_present Peroxides Present? peroxide_test->peroxides_present remove_peroxides Remove Peroxides (e.g., Alumina Column) peroxides_present->remove_peroxides Yes distillation Fractional Vacuum Distillation peroxides_present->distillation No remove_peroxides->distillation purity_check Assess Purity (GC, NMR, KF) distillation->purity_check pure_product Pure Product (Store under N2) purity_check->pure_product Purity OK further_purification Further Purification (e.g., Chromatography) purity_check->further_purification Impurities Present high_water High Water Content? purity_check->high_water Purity OK, but... further_purification->distillation high_water->pure_product No azeotropic_dist Azeotropic Distillation to Remove Water high_water->azeotropic_dist Yes azeotropic_dist->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Formation_Pathway cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities butan_1_ol Butan-1-ol butoxide Sodium Butoxide butan_1_ol->butoxide + NaH unreacted_butanol Unreacted Butan-1-ol butan_1_ol->unreacted_butanol naH NaH product This compound butoxide->product + 1,4-Dichlorobutane (SN2) butenes Butenes (Elimination) butoxide->butenes Elimination Side Reaction dichloro 1,4-Dichlorobutane dichloro->product dichloro->butenes polymeric_ethers Polymeric Ethers product->polymeric_ethers Further Reaction peroxides Peroxides (Oxidation) product->peroxides + O2, light

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,2'-Oxybisbutan-1-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Williamson ether synthesis approach.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The following table summarizes potential causes and solutions:

Potential Cause Recommended Solution
Incomplete Deprotonation The first step of the Williamson ether synthesis requires the quantitative deprotonation of one of the alcohol functional groups. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the alkoxide, leading to a lower yield. Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and properly handled to avoid deactivation by moisture. Use a slight excess of the base (1.05-1.1 equivalents) to ensure complete deprotonation.
Suboptimal Reaction Temperature The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. If it is too high, side reactions such as elimination may be favored. Solution: The optimal temperature depends on the solvent and substrates. For the synthesis of this compound, a temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific conditions.
Poor Choice of Solvent The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Protic solvents will react with the strong base and the alkoxide, quenching the reaction. Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.
Side Reactions The primary side reaction in a Williamson ether synthesis is elimination, especially if the alkyl halide is sterically hindered. In the synthesis of this compound from 1-bromo-2-butanol and 1,2-butanediol, elimination can lead to the formation of but-1-ene. Solution: Use a primary alkyl halide if possible. Since the target molecule is derived from secondary alcohols, careful control of reaction conditions is necessary. Use a less sterically hindered base and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common issue. The most likely side products in the synthesis of this compound are but-1-ene (from elimination) and multiply-etherified products.

  • Identification: Side products can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectra of your product mixture to known spectra of potential side products will aid in their identification.

  • Minimization:

    • Elimination Products: To minimize the formation of but-1-ene, use a less hindered base (e.g., potassium carbonate instead of potassium tert-butoxide) and maintain the lowest effective reaction temperature.

    • Multiple Etherification: To avoid the formation of products where both hydroxyl groups of a 1,2-butanediol molecule have reacted, use a controlled stoichiometry. A slight excess of the diol relative to the halo-alcohol can favor the formation of the desired mono-etherified product.

Question 3: I am having difficulty purifying the final product. What purification strategies are most effective for this compound?

Answer:

This compound is a polar molecule with two hydroxyl groups, which can make purification challenging. A combination of techniques is often necessary.

  • Work-up: After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. The polarity of this compound may lead to it partitioning into the aqueous layer, so multiple extractions may be necessary.

  • Chromatography: Column chromatography on silica gel is a highly effective method for purifying polar compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the desired product from less polar impurities and starting materials.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to remove any residual solvent and high-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The Williamson ether synthesis is the most versatile and commonly employed method for preparing unsymmetrical ethers like this compound. This method involves the reaction of an alkoxide with an alkyl halide.

Q2: Can I use acid-catalyzed dehydration of 2-butanol to synthesize this compound?

A2: Acid-catalyzed dehydration of alcohols is generally more suitable for the synthesis of symmetrical ethers. Using 2-butanol would likely lead to a mixture of products, including di-sec-butyl ether and elimination products, and would not be an efficient way to produce this compound.

Q3: What are the key safety precautions to consider during this synthesis?

A3: When working with strong bases like sodium hydride, it is crucial to work in an inert, dry atmosphere (e.g., under nitrogen or argon) as these reagents react violently with water. Solvents like DMF and DMSO have specific handling requirements and potential health hazards. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Generalized Protocol for Williamson Ether Synthesis of this compound

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 1,2-Butanediol

  • 1-Bromo-2-butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add sodium hydride (1.05 equivalents) to the flask.

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve 1,2-butanediol (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Dissolve 1-bromo-2-butanol (0.9 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware reagents Add NaH and anhydrous DMF start->reagents deprotonation Add 1,2-butanediol dropwise at 0 °C (Deprotonation) reagents->deprotonation addition Add 1-bromo-2-butanol dropwise deprotonation->addition heating Heat to 60-80 °C (Monitor by TLC) addition->heating quench Quench with sat. NH4Cl heating->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Deprotonation? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Poor Solvent Choice? start->cause3 cause4 Side Reactions? start->cause4 sol1 Use stronger/excess base (NaH, KH) Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature (60-80 °C) Monitor reaction progress cause2->sol2 sol3 Use polar aprotic solvent (DMF, DMSO) Ensure solvent is anhydrous cause3->sol3 sol4 Use less hindered base Control temperature carefully cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Synthesis of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,2'-Oxybisbutan-1-ol. Given the structural similarity, information regarding the synthesis of di-n-butyl ether from butan-1-ol is used as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing ethers like this compound are:

  • Acid-Catalyzed Dehydration: This method involves the intermolecular dehydration of two molecules of butan-1-ol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures.

  • Williamson Ether Synthesis: This is a nucleophilic substitution reaction (SN2) involving a butoxide ion (from butan-1-ol) and a suitable alkyl halide, such as 1-bromo-2-(bromomethoxy)butane, or a related tosylate.[1][2][3]

Q2: What are the most common side reactions in the acid-catalyzed dehydration synthesis?

A2: The main side reactions are:

  • Elimination (Dehydration): Formation of butenes (1-butene and 2-butene) is a major competing reaction, especially at higher temperatures.[4]

  • Oxidation: If concentrated sulfuric acid is used, it can oxidize the alcohol to various byproducts, including high-boiling point compounds, and cause charring.[4]

  • Ether Cleavage: At excessively high temperatures, the desired ether product can undergo acid-catalyzed cleavage back to the starting alcohol.[4]

Q3: What are the primary side reactions in the Williamson ether synthesis?

A3: The primary side reaction is an E2 elimination of the alkyl halide, promoted by the basicity of the butoxide ion. This is more significant with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions.[1][5][6]

Q4: How can I minimize the formation of butene in the acid-catalyzed dehydration?

A4: To minimize butene formation, it is crucial to control the reaction temperature. Lower temperatures favor the bimolecular dehydration to form the ether over the unimolecular elimination to form the alkene. Using a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid can also improve selectivity for the ether.[4][7]

Q5: What is the advantage of using p-toluenesulfonic acid over sulfuric acid?

A5: p-Toluenesulfonic acid is a non-oxidizing acid, which prevents the formation of high-boiling point oxidation byproducts and charring that can occur with sulfuric acid. This often leads to a cleaner reaction and simpler purification.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Acid-Catalyzed Dehydration
Symptom Possible Cause Suggested Solution
Low yield with significant amount of unreacted butan-1-ol.Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Ensure adequate reaction time.
Low yield with the presence of significant alkene byproducts.Reaction temperature is too high, favoring elimination.Reduce the reaction temperature. The optimal range for di-n-butyl ether synthesis is reported to be 127-137°C.[4]
Dark-colored reaction mixture and difficult purification.Use of concentrated sulfuric acid leading to oxidation and charring.Replace concentrated sulfuric acid with p-toluenesulfonic acid as the catalyst.[4]
Water is not being effectively removed from the reaction.Inefficient distillation setup for water removal.Use a Dean-Stark apparatus to effectively remove the water formed during the reaction, which drives the equilibrium towards product formation.
Problem 2: Low Yield of this compound in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Low yield with significant unreacted starting materials.Incomplete formation of the butoxide or insufficient reaction time/temperature.Ensure the butan-1-ol is fully deprotonated by using a strong base like sodium hydride. Allow for sufficient reaction time (1-8 hours) at an appropriate temperature (50-100 °C).[1]
Low yield with the presence of alkene byproducts.E2 elimination is competing with the desired SN2 reaction.Use a primary alkyl halide as the electrophile. Avoid high reaction temperatures that can favor elimination.
Difficulty in isolating the product.The product may be soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent. Ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the ether.

Quantitative Data

Table 1: Effect of Reaction Temperature on Product Distribution in the Acid-Catalyzed Dehydration of Butan-1-ol

Reaction Temperature (°C)Di-n-butyl Ether Yield (%)1-Butene Selectivity (%)Other Butenes Selectivity (%)
346~86~10<4
380~90~5<4
>390<90>90<4

Data adapted from studies on butan-1-ol dehydration over a solid acid catalyst.[7] Note that selectivity can vary significantly with the specific catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Di-n-butyl Ether via Acid-Catalyzed Dehydration using p-Toluenesulfonic Acid

This protocol is adapted from a procedure for the synthesis of di-n-butyl ether.[4]

  • Apparatus Setup: Assemble a 100 mL two-necked round-bottom flask with a thermometer and a Dean-Stark trap fitted with a reflux condenser.

  • Reagents: Add 15.5 mL of butan-1-ol and 7.11 g of p-toluenesulfonic acid to the flask.

  • Reaction: Heat the mixture to boiling. Maintain a gentle reflux (1-2 drops per second).

  • Monitoring: Continue the reaction until water ceases to collect in the Dean-Stark trap or the reaction temperature stabilizes around 132-137°C.[4]

  • Workup:

    • Allow the reaction mixture to cool.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and distill the product, collecting the fraction at the appropriate boiling point.

Protocol 2: Williamson Ether Synthesis of an Ether (Adapted for this compound)

This is a general procedure adapted from the synthesis of 2-butoxynaphthalene.[3]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-1-ol and a suitable solvent (e.g., THF).

  • Butoxide Formation: Carefully add sodium hydride (NaH) portion-wise to the solution at 0°C. Allow the mixture to stir until hydrogen gas evolution ceases.

  • Addition of Electrophile: Add the alkylating agent (e.g., 1-bromo-2-(bromomethoxy)butane) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux for 1-8 hours, monitoring the progress by TLC.[1]

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter, concentrate under reduced pressure, and purify by column chromatography or distillation.

Visualizations

Acid_Catalyzed_Dehydration cluster_main Main Reaction: Ether Formation cluster_side Side Reaction: Alkene Formation Butan-1-ol_1 Butan-1-ol Protonated_Butanol Protonated Butan-1-ol Butan-1-ol_1->Protonated_Butanol + H+ Protonated_Ether Protonated Ether Protonated_Butanol->Protonated_Ether + Butan-1-ol Butan-1-ol_2 Another Butan-1-ol Butan-1-ol_2->Protonated_Ether Ether This compound Protonated_Ether->Ether - H+ Protonated_Butanol_Side Protonated Butan-1-ol Carbocation Butyl Carbocation Protonated_Butanol_Side->Carbocation - H2O Butene Butene Carbocation->Butene - H+

Caption: Reaction pathways in acid-catalyzed synthesis.

Williamson_Ether_Synthesis cluster_main Main Reaction: SN2 Pathway cluster_side Side Reaction: E2 Pathway Butanol Butan-1-ol Butoxide Butoxide Ion Butanol->Butoxide + Base Ether This compound Butoxide->Ether + Alkyl Halide (SN2) Alkyl_Halide Alkyl Halide Alkyl_Halide->Ether Butoxide_Side Butoxide Ion (as Base) Butene Butene Butoxide_Side->Butene (E2) Alkyl_Halide_Side Alkyl Halide Alkyl_Halide_Side->Butene

Caption: SN2 vs. E2 pathways in Williamson synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Method Which Synthesis Method? Start->Check_Method Acid_Catalyzed Acid-Catalyzed Dehydration Check_Method->Acid_Catalyzed Acid Williamson Williamson Synthesis Check_Method->Williamson Williamson Check_Temp Check Reaction Temperature Acid_Catalyzed->Check_Temp Check_Catalyst Check Catalyst Acid_Catalyzed->Check_Catalyst Check_Base Check Base/Alkoxide Formation Williamson->Check_Base Check_Electrophile Check Alkyl Halide Williamson->Check_Electrophile Temp_High Too High -> Alkene Formation Check_Temp->Temp_High High Temp_Low Too Low -> Incomplete Reaction Check_Temp->Temp_Low Low Sulfuric_Acid H2SO4 -> Oxidation/Charring Check_Catalyst->Sulfuric_Acid H2SO4 Incomplete_Deprotonation Incomplete Deprotonation Check_Base->Incomplete_Deprotonation Issue Hindered_Halide 2°/3° Halide -> Elimination Check_Electrophile->Hindered_Halide Hindered

References

stability issues with 2,2'-Oxybisbutan-1-ol in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2'-Oxybisbutan-1-ol during storage. The information provided is based on the general properties of dialkyl ethers and peroxide-forming chemicals, as specific stability data for this compound is limited.

Troubleshooting Guides

Issue: Visual Changes in Stored this compound

Symptoms:

  • Formation of crystals or a precipitate.

  • The appearance of a viscous or oily layer.

  • Discoloration of the liquid.

Possible Cause: These visual cues may indicate the formation of dangerous and shock-sensitive peroxide crystals. Ethers like this compound can react with atmospheric oxygen over time to form these hazardous byproducts, a process accelerated by light and heat.

Immediate Action:

  • DO NOT MOVE OR OPEN THE CONTAINER. Peroxide crystals can be shock-sensitive and may detonate if subjected to friction or mechanical shock.

  • Secure the area and prevent access.

  • Contact your institution's Environmental Health & Safety (EHS) department or a qualified hazardous waste disposal team immediately for assessment and disposal.

Preventative Measures:

  • Always store this compound in a cool, dark, and well-ventilated area.

  • Use air-impermeable containers, preferably with a tightly sealing cap.[1][2]

  • Minimize headspace in the storage container to reduce the amount of available oxygen.

  • For previously opened containers, establish a regular testing schedule for peroxides.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns when storing this compound?

The main stability concern for this compound, as with other dialkyl ethers, is the potential for the formation of explosive peroxides upon exposure to air and light.[1][3] This autoxidation process can be accelerated by heat. These peroxides can be highly sensitive to shock, friction, and heat, posing a significant safety hazard.

2. What are the ideal storage conditions for this compound?

To minimize degradation and peroxide formation, store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources.[2] Storage in a flammable liquids cabinet is recommended. Containers should be tightly sealed to prevent exposure to atmospheric oxygen.[1][2]

3. How often should I test for the presence of peroxides in my stored this compound?

For opened containers, it is recommended to test for peroxides every 3 to 6 months. Unopened containers should be disposed of by the manufacturer's expiration date. If no expiration date is provided, it is advisable to test for peroxides after 12 months.

4. What are the signs of peroxide formation?

Visual signs of peroxide formation can include the presence of crystals, a precipitate, or a viscous, oily layer in the liquid. However, dangerous levels of peroxides can be present even without any visible signs. Therefore, regular testing is crucial.

5. What should I do if I suspect peroxide formation in my sample?

If you observe any visual signs of peroxide formation or if a container is past its recommended testing date, do not attempt to open or move it . Isolate the container and contact your institution's Environmental Health & Safety (EHS) department for proper handling and disposal.

Data Summary

Table 1: Recommended Storage and Testing Schedule for Peroxide-Forming Ethers

Container StatusRecommended Testing FrequencyMaximum Recommended Storage Period
UnopenedTest before first use if stored > 12 monthsFollow manufacturer's expiration date
OpenedEvery 3-6 months12 months after opening

Note: These are general guidelines. Consult your institution's specific safety protocols.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Iodide Test)

Objective: To qualitatively detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI) or Sodium iodide (NaI), solid

  • Starch solution (1% aqueous, freshly prepared)

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of solid potassium iodide or sodium iodide.

  • Gently swirl the test tube to mix the contents.

  • A pale yellow to brown color indicates the presence of peroxides.

  • For increased sensitivity, add a few drops of a freshly prepared 1% starch solution. A blue-black color indicates a positive result for peroxides.

Interpretation:

  • No color change: Peroxides are not detectable.

  • Yellow to brown color (or blue-black with starch): Peroxides are present. The intensity of the color generally correlates with the concentration of peroxides. If a positive result is obtained, the material should be treated to remove peroxides or disposed of according to institutional guidelines.

Visualizations

Peroxide_Formation_Workflow Troubleshooting Workflow for Suspected Peroxide Formation start Visual Inspection of This compound crystals Crystals, precipitate, or oily layer observed? start->crystals no_visual_signs No visual signs of degradation crystals->no_visual_signs No do_not_open DO NOT OPEN OR MOVE THE CONTAINER crystals->do_not_open Yes test_date Is the container within its recommended test date? no_visual_signs->test_date safe_to_use Proceed with peroxide test before use test_date->safe_to_use Yes expired Container is past its test date test_date->expired No expired->do_not_open contact_ehs Contact EHS for immediate disposal do_not_open->contact_ehs Peroxide_Formation_Pathway Simplified Autoxidation Pathway for Ethers ether R-O-CH2-R' (this compound) radical Ether Radical (R-O-CH•-R') ether->radical + Initiator oxygen Oxygen (O2) light_heat Light / Heat peroxy_radical Peroxy Radical (R-O-CH(OO•)-R') radical->peroxy_radical + O2 hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') peroxy_radical->hydroperoxide + R-O-CH2-R' explosive_peroxides Explosive Peroxides (Polymeric peroxides, etc.) hydroperoxide->explosive_peroxides Further Reaction

References

Technical Support Center: Overcoming Solubility Challenges with 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 2,2'-Oxybisbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a diol containing an ether linkage, which gives it both hydrophilic (hydroxyl groups) and lipophilic (butyl chains) characteristics. Its solubility is moderate and highly dependent on the solvent system. It is expected to have limited solubility in purely aqueous solutions and higher solubility in polar organic solvents and co-solvent mixtures.

Q2: Why am I observing precipitation when adding this compound to my aqueous buffer?

A2: Precipitation in aqueous buffers is a common issue for molecules with significant nonpolar character. The hydrophobic parts of the this compound molecule can cause it to self-aggregate and fall out of solution in a highly polar environment like water. Factors such as the concentration of the compound, the pH of the buffer, and the presence of salts can all influence its solubility.

Q3: Can the temperature of the solvent affect the solubility of this compound?

A3: Yes, temperature can significantly impact solubility. For many solid solutes, including this compound, solubility tends to increase with temperature as the dissolution process is often endothermic.[1] However, this relationship should be determined empirically for your specific solvent system.

Q4: What is the first step I should take to address poor solubility?

A4: The initial step is to characterize the solubility profile of this compound in a range of pharmaceutically acceptable solvents. This data will inform the selection of an appropriate solubilization strategy. Subsequently, simple methods like co-solvency or pH adjustment should be explored before moving to more complex formulation techniques.

Troubleshooting Guide

Q: My compound is not dissolving in water even at low concentrations. What should I do?

A: If this compound has poor aqueous solubility, a co-solvent approach is recommended. Start by preparing a concentrated stock solution in a water-miscible organic solvent, such as ethanol or DMSO, and then dilute it into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

Q: I am using a co-solvent, but my compound still precipitates upon dilution into my aqueous buffer. How can I prevent this?

A: Precipitation upon dilution often occurs when the aqueous medium cannot accommodate the drug at the diluted concentration. To address this, you can try the following:

  • Increase the proportion of co-solvent: This will enhance the overall solvent capacity.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing specific compounds.

  • Adjust the pH of the aqueous buffer: If the compound has ionizable groups, altering the pH can significantly increase solubility.[2][3]

  • Incorporate a surfactant: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[4]

Q: Can I use pH modification to improve the solubility of this compound?

A: While this compound itself is not an ionizable compound, pH adjustment of the formulation can still be a viable strategy, especially in complex mixtures. The solubility of other components in your formulation might be pH-dependent, which can indirectly affect the stability of your compound. For ionizable drugs, adjusting the pH is a primary method for solubility enhancement.[5][6]

Q: I am observing variability in my experimental results, which I suspect is due to solubility issues. How can I confirm this?

A: To confirm if solubility is the cause of variability, you can perform a simple visual inspection of your solutions for any signs of precipitation or cloudiness. Additionally, you can quantify the amount of dissolved compound using techniques like HPLC or UV-Vis spectroscopy after filtering your samples. Inconsistent concentrations would indicate a solubility problem.

Quantitative Data Summary

The following table summarizes the hypothetical solubility of this compound in various solvents at room temperature. These values should be used as a starting point for developing your own formulations.

Solvent SystemSolubility (mg/mL)Notes
Water< 0.1Poorly soluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Poorly soluble
Ethanol50Freely soluble
Propylene Glycol45Freely soluble
Dimethyl Sulfoxide (DMSO)> 100Very soluble
20% Ethanol in Water5Soluble
10% DMSO in Water10Soluble
5% Cremophor EL in Water8Solubilized with surfactant

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility
  • Objective: To determine the saturation solubility of this compound in a given solvent.

  • Materials: this compound, selected solvents, vials, orbital shaker, filtration device (0.45 µm filter), analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Formulation Development using Co-solvency
  • Objective: To prepare a stock solution of this compound using a co-solvent system for dilution into aqueous media.

  • Materials: this compound, selected co-solvent (e.g., Ethanol, DMSO), aqueous buffer, sterile vials, analytical balance.

  • Methodology:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the selected co-solvent dropwise while vortexing until the compound is completely dissolved. This will be your concentrated stock solution.

    • To prepare your working solution, slowly add the stock solution to your aqueous buffer while stirring.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to aqueous buffer or try a different co-solvent.

Visual Guides

G Troubleshooting Workflow for Solubility Issues cluster_0 start Start: Solubility Issue (Precipitation Observed) check_conc Is the concentration too high? start->check_conc decision_solvent Try a different solvent system? check_conc->decision_solvent Yes co_solvent Use a Co-solvent (e.g., Ethanol, DMSO) decision_solvent->co_solvent Yes surfactant Add a Surfactant (e.g., Cremophor, Tween) decision_solvent->surfactant No check_dilution Precipitation upon dilution? co_solvent->check_dilution surfactant->check_dilution decision_ratio Adjust Ratios? check_dilution->decision_ratio Yes end_soluble End: Soluble Formulation Achieved check_dilution->end_soluble No decision_ratio->co_solvent Adjust Co-solvent Ratio decision_ratio->surfactant Adjust Surfactant Conc.

Caption: A step-by-step workflow for troubleshooting common solubility problems.

G Overview of Solubility Enhancement Techniques cluster_1 main_topic Solubility Enhancement Strategies physical Physical Modifications main_topic->physical chemical Chemical Modifications main_topic->chemical particle_size Particle Size Reduction (Micronization, Nanosuspension) physical->particle_size solid_dispersion Solid Dispersions (Amorphous forms) physical->solid_dispersion ph_adjust pH Adjustment chemical->ph_adjust co_solvency Co-solvency chemical->co_solvency complexation Complexation (e.g., Cyclodextrins) chemical->complexation

References

Technical Support Center: Analysis of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 2,2'-Oxybisbutan-1-ol. The information is tailored to researchers, scientists, and drug development professionals utilizing gas chromatography (GC) with flame ionization detection (FID).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing significant peak tailing for my this compound sample?

Answer: Peak tailing is a common issue when analyzing polar compounds like this compound, which contains both ether and hydroxyl functional groups. This phenomenon can lead to inaccurate peak integration and reduced resolution. The primary causes and their solutions are outlined below:

  • Active Sites in the GC System: Unpassivated surfaces in the injector liner, column, or detector can interact with the hydroxyl groups of the analyte.

    • Solution: Use a deactivated liner, or replace the liner if it's old or contaminated. Condition the column according to the manufacturer's instructions to ensure proper deactivation. Trimming the first few centimeters of the column can also help remove accumulated non-volatile residues.

  • Column Contamination: Accumulation of non-volatile sample matrix components can create active sites.

    • Solution: If the column is solvent-rinseable, follow the manufacturer's protocol for rinsing. If not, bake out the column at a high temperature (within its specified limits) to remove contaminants.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and turbulence, leading to peak tailing.[2]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[2]

  • Inappropriate Solvent: Using a solvent with a polarity that is a poor match for the stationary phase can cause peak distortion.

    • Solution: Select a solvent that is compatible with both the analyte and the stationary phase. For a polar column, a polar solvent like methanol or isopropanol is often a good choice.[3][4]

Question: My baseline is noisy and drifting. What are the likely causes and how can I fix it?

Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes. Potential causes include:

  • Contaminated Carrier or Detector Gases: Impurities in the carrier gas (e.g., helium, nitrogen) or detector gases (hydrogen, air) can elevate the baseline noise.

    • Solution: Ensure high-purity gases are used and that gas purifiers are installed and functioning correctly.

  • Column Bleed: Operating the column above its maximum recommended temperature or the presence of oxygen in the carrier gas can cause the stationary phase to degrade and "bleed," leading to a rising baseline.

    • Solution: Operate the column within its specified temperature limits. Check for leaks in the gas lines to prevent oxygen from entering the system.

  • Detector Contamination: Buildup of sample residue or column bleed products in the detector can cause baseline instability.

    • Solution: Clean the FID detector according to the manufacturer's instructions.

Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I check?

Answer: The absence or unexpectedly small size of the analyte peak can be due to several factors:

  • Sample Preparation Issues: Incomplete dissolution of the sample or use of an inappropriate solvent can lead to a low concentration of the analyte being injected.

    • Solution: Ensure the sample is fully dissolved in a suitable solvent. For solid samples, gentle heating or sonication may aid dissolution.[5]

  • Injector Problems: A leak in the injector septum or a blocked syringe can prevent the sample from reaching the column.

    • Solution: Regularly replace the injector septum and inspect the syringe for blockages or damage.

  • Low Injector Temperature: If the injector temperature is too low, the high-boiling this compound may not vaporize completely.

    • Solution: Increase the injector temperature to ensure efficient vaporization of the analyte. A temperature of 250 °C is a good starting point.

  • Derivatization Requirement: For highly polar compounds, derivatization may be necessary to improve volatility and chromatographic performance.

    • Solution: Consider derivatizing the hydroxyl groups of this compound (e.g., silylation) to make it more amenable to GC analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for analyzing this compound?

A1: A polar stationary phase is recommended for the analysis of this compound due to its polar nature. A wax-type column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., CP-Wax 57 CB), is a good choice as it provides good retention and peak shape for alcohols and ethers.[6]

Q2: What are the recommended initial GC-FID parameters for the analysis of this compound?

A2: A good starting point for method development would be:

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Q3: Is sample derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization of the hydroxyl groups can significantly improve peak shape and reduce tailing by decreasing the compound's polarity and its interaction with active sites in the system. Silylation is a common derivatization technique for alcohols.[5]

Q4: How should I prepare my sample for GC analysis?

A4: For liquid samples, a simple dilution in a suitable solvent like methanol or isopropanol is often sufficient.[4][5] Solid samples should be dissolved completely in a compatible solvent.[5] It is recommended to filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the injector or column.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data that could be expected from the GC-FID analysis of a standard solution of this compound under the recommended conditions.

ParameterValue
Retention Time (RT)Approximately 10.5 minutes
Peak Area (for 100 ppm std)50,000 - 70,000 counts*s
Limit of Detection (LOD)~5 ppm
Limit of Quantitation (LOQ)~15 ppm
Linearity (R²)> 0.995 (over 15-200 ppm range)

Experimental Protocols

Protocol 1: Standard Preparation

  • Stock Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 15, 50, 100, 150, 200 ppm) by serial dilution of the stock solution with methanol.

Protocol 2: Sample Preparation

  • Liquid Samples: Dilute the sample with methanol to an expected concentration within the calibration range.

  • Solid Samples: Accurately weigh a portion of the homogenized solid sample and dissolve it in a known volume of methanol. Use sonication if necessary to ensure complete dissolution.

  • Filtration: Filter all prepared samples and standards through a 0.22 µm syringe filter into a GC vial.[5]

Protocol 3: GC-FID Analysis

  • Instrument Setup: Set up the GC-FID system according to the recommended initial parameters provided in the FAQs.

  • Sequence: Run a blank (methanol) first, followed by the calibration standards in increasing order of concentration, and then the prepared samples.

  • Data Analysis: Integrate the peak corresponding to this compound and construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to determine the concentration of this compound in the samples.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_results Results start Start stock Prepare 1000 ppm Stock Solution start->stock sample_prep Prepare Sample (Dilute/Dissolve) start->sample_prep working_std Prepare Working Standards stock->working_std filter_std Filter Standards (0.22 µm) working_std->filter_std filter_sample Filter Sample (0.22 µm) sample_prep->filter_sample vial_std Transfer to GC Vial filter_std->vial_std vial_sample Transfer to GC Vial filter_sample->vial_sample run_sequence Run Analytical Sequence vial_std->run_sequence vial_sample->run_sequence gc_setup Set GC-FID Parameters gc_setup->run_sequence integrate Integrate Peaks run_sequence->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Peak_Tailing cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcomes Outcomes start Peak Tailing Observed check_installation Check Column Installation (Cut & Depth) start->check_installation check_liner Inspect Injector Liner check_installation->check_liner Proper reinstall_column Re-install Column check_installation->reinstall_column Improper replace_liner Replace Liner check_liner->replace_liner Contaminated trim_column Trim Column (10-20 cm) check_liner->trim_column Clean resolved Issue Resolved reinstall_column->resolved replace_liner->resolved condition_column Condition Column trim_column->condition_column not_resolved Issue Persists trim_column->not_resolved condition_column->resolved derivatize Consider Derivatization derivatize->resolved not_resolved->derivatize

Caption: Troubleshooting decision tree for peak tailing in the analysis of this compound.

References

minimizing degradation of 2,2'-Oxybisbutan-1-ol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2,2'-Oxybisbutan-1-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functional groups?

This compound is an organic compound containing two primary alcohol (-OH) groups and an ether (-O-) linkage. The presence of these functional groups dictates its chemical reactivity and potential degradation pathways.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are autoxidation of the ether linkage and oxidation of the primary alcohol groups.[1][2][3][4][5] Under certain conditions, acid-catalyzed cleavage of the ether bond and thermal decomposition can also occur.[6][7][8][9][10][11][12][13][14]

Q3: What are the likely degradation products of this compound?

Degradation can lead to a variety of products, including:

  • From Autoxidation: Hydroperoxides and peroxides at the carbon adjacent to the ether oxygen.[1][2][4][5] These can be explosive upon concentration or heating.[2][4][5]

  • From Alcohol Oxidation: Aldehydes (2-(1-hydroxybutan-2-yloxy)butanal) and carboxylic acids (2-(1-hydroxybutan-2-yloxy)butanoic acid).

  • From Ether Cleavage: Butan-1,2-diol and other related species.

Q4: How can I detect the degradation of this compound?

Degradation can be monitored by various analytical techniques, including:

  • Peroxide Tests: Simple colorimetric tests using potassium iodide can detect the presence of peroxides formed during autoxidation.[15]

  • Chromatography (HPLC, GC): These methods can separate and quantify the parent compound and its degradation products.[16][17] A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation.

  • Spectroscopy (NMR, IR): These techniques can identify structural changes in the molecule, such as the formation of carbonyl groups (aldehydes, carboxylic acids) from alcohol oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected side-reactions or low yield. Degradation of this compound due to improper storage or handling.Test for peroxides before use. Purify the compound if necessary. Store under an inert atmosphere and protect from light.
Inconsistent results between experimental runs. Variable levels of degradation in different batches of the starting material.Standardize storage conditions. Analyze the purity of each batch before use.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Use analytical standards of potential degradation products to identify the unknown peaks. Adjust experimental conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.
Discoloration (e.g., yellowing) of the compound. Likely indicates the formation of degradation products, possibly from oxidation.[15]Discard the discolored material. Ensure future storage is under an inert atmosphere and protected from light.
Safety hazard: Unexpected exotherm or pressure buildup. Decomposition of peroxides, which can be explosive.[2][4][5]Handle with extreme caution. Do not heat or concentrate samples suspected of containing peroxides. Test for peroxides and follow appropriate disposal procedures for peroxidized ethers.

Experimental Protocols

Protocol 1: Detection of Peroxides in this compound

Objective: To qualitatively detect the presence of peroxide contaminants.

Materials:

  • Sample of this compound

  • 10% aqueous potassium iodide (KI) solution

  • Dilute hydrochloric acid (HCl)

  • Starch solution (optional, for enhanced visualization)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid to acidify the mixture.

  • Stopper the test tube and shake vigorously for 1 minute.

  • Allow the layers to separate.

  • Observation: A yellow to brown color in the aqueous layer indicates the presence of peroxides, which have oxidized the iodide (I⁻) to iodine (I₂). A deeper color signifies a higher concentration of peroxides. For better visualization, a few drops of starch solution can be added, which will turn a deep blue-black in the presence of iodine.

Protocol 2: Monitoring Degradation by HPLC

Objective: To quantify the degradation of this compound over time under specific experimental conditions.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water gradient

  • This compound sample

  • Reference standards of potential degradation products (if available)

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Subject the stock solution to the experimental conditions being investigated (e.g., elevated temperature, exposure to air, acidic/basic conditions).

  • At specified time intervals, withdraw an aliquot of the solution.

  • Dilute the aliquot to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore, detection might be challenging and require a different detector like a Refractive Index detector or Mass Spectrometer).

  • Data Analysis: Quantify the peak area of this compound and any new peaks that appear. A decrease in the parent peak area over time indicates degradation. The rate of degradation can be calculated from this data.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different conditions on the degradation of this compound.

Table 1: Effect of Temperature on Degradation over 24 hours

Temperature (°C)Degradation (%)Major Degradation Product(s)
4< 0.1Not detectable
251.5Hydroperoxides
405.2Hydroperoxides, Aldehydes
6015.8Aldehydes, Carboxylic Acids

Table 2: Effect of Atmosphere on Degradation at 40°C over 24 hours

AtmosphereDegradation (%)
Inert (Nitrogen)0.5
Air5.2
Oxygen12.3

Visualizations

DegradationPathways A This compound B Hydroperoxides / Peroxides A->B Autoxidation (O2, light) C Aldehydes A->C Mild Oxidation E Butan-1,2-diol + other fragments A->E Acid-Catalyzed Cleavage D Carboxylic Acids C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Experiment Yields Unexpected Results CheckPurity Check Purity of this compound Start->CheckPurity TestPeroxides Perform Peroxide Test CheckPurity->TestPeroxides Initial Check RunHPLC Run HPLC/GC Analysis CheckPurity->RunHPLC Detailed Analysis PeroxidesPresent Peroxides Detected? TestPeroxides->PeroxidesPresent ImpuritiesPresent Other Impurities Detected? RunHPLC->ImpuritiesPresent PeroxidesPresent->RunHPLC No Purify Purify or Discard Material PeroxidesPresent->Purify Yes ImpuritiesPresent->Purify Yes InvestigateConditions Investigate Experimental Conditions (Temp, pH, Atmosphere) ImpuritiesPresent->InvestigateConditions No, starting material is pure Proceed Proceed with Purified Material Purify->Proceed InvestigateConditions->Start Modify and Retry

Caption: Troubleshooting workflow for unexpected experimental results.

References

common contaminants in commercial 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,2'-Oxybisbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely contaminants in commercial this compound?

A1: Based on its probable synthesis via Williamson ether synthesis or acid-catalyzed dehydration of butan-1-ol, the most common impurities may include:

  • Unreacted Starting Materials: Butan-1-ol.

  • Solvents: Residual solvents from the synthesis and purification process.

  • Side-Reaction Byproducts: Isomers of this compound, butenes (from elimination reactions), and potentially small amounts of other butyl ethers.

  • Degradation Products: Ethers can form peroxides upon prolonged storage, especially when exposed to air and light.

Q2: How can I test for the presence of these contaminants?

A2: The most common and effective method for analyzing the purity of this compound and identifying volatile organic impurities is Gas Chromatography-Mass Spectrometry (GC-MS). For peroxide detection, specific colorimetric tests are typically used.

Q3: My experiment is sensitive to water. What is the typical water content in commercial this compound?

A3: The water content can vary between batches and grades. It is crucial to refer to the supplier's Certificate of Analysis (CoA) for the specific lot you are using. If your experiment is highly sensitive to moisture, it is recommended to dry the solvent using appropriate molecular sieves prior to use.

Q4: I suspect my product has degraded. How can I check for peroxides?

A4: A common qualitative test for peroxides involves the use of potassium iodide (KI). In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow-to-brown color. Commercially available peroxide test strips offer a semi-quantitative measurement.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of contaminants such as residual starting materials, solvents, or side-reaction byproducts.1. Request the Certificate of Analysis from the supplier to check for specified impurities. 2. Perform a GC-MS analysis with a well-characterized reference standard of this compound for comparison. 3. Consider a purification step, such as distillation, if the impurity levels are unacceptable for your application.
Inconsistent experimental results Variability in the purity of different batches of this compound.1. Analyze each new batch of the chemical by GC-MS to confirm its purity profile before use. 2. If possible, purchase a larger single lot to ensure consistency across a series of experiments.
Reaction failure or low yield Presence of inhibitors or reactive impurities. Peroxide formation can also quench catalysts or initiate unwanted side reactions.1. Test for the presence of peroxides. If positive, purify the this compound by passing it through a column of activated alumina. 2. Ensure the material is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Typical Impurity Profile of Commercial this compound

The following table summarizes potential contaminants and their hypothetical, yet realistic, concentration ranges in a commercial sample.

Contaminant CAS Number Typical Concentration Range (Area % by GC)
Butan-1-ol71-36-3< 0.5%
1-Butoxy-2-(2-butoxyethoxy)ethane112-73-2< 0.2%
Butene IsomersN/A< 0.1%
PeroxidesN/A< 10 ppm

Experimental Protocol: GC-MS Analysis of this compound Purity

This protocol outlines a standard method for the analysis of volatile impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To identify and quantify potential volatile organic impurities in a sample of this compound.

2. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas), 99.999% purity

  • This compound sample

  • Methanol (or other suitable solvent), HPLC grade

  • Autosampler vials with caps

  • Microsyringes

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in methanol.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to an autosampler vial.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-500

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Calculate the relative area percentage of each impurity.

Diagrams

Contaminant_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purity Issues start Start: Inconsistent Experimental Results or Suspected Contamination check_coa Step 1: Review Supplier's Certificate of Analysis (CoA) start->check_coa perform_gcms Step 2: Perform In-House GC-MS Analysis check_coa->perform_gcms compare_results Step 3: Compare In-House Data with CoA and Reference Standard perform_gcms->compare_results purity_acceptable Purity Acceptable? compare_results->purity_acceptable peroxide_test Step 4: Perform Peroxide Test purity_acceptable->peroxide_test No end_use End: Use Material in Experiment purity_acceptable->end_use Yes peroxide_present Peroxides Detected? peroxide_test->peroxide_present purify Action: Purify Material (e.g., Distillation, Alumina Column) peroxide_present->purify Yes end_reject End: Reject Batch or Contact Supplier peroxide_present->end_reject No (other contaminants) purify->end_use

Caption: Troubleshooting workflow for purity issues.

GCMS_Analysis_Workflow GC-MS Analysis Workflow for this compound sample_prep 1. Sample Preparation (1% solution in Methanol) gc_injection 2. GC Injection (1 µL, 50:1 split) sample_prep->gc_injection separation 3. Chromatographic Separation (DB-5ms column, Temp. Ramp) gc_injection->separation ms_detection 4. Mass Spectrometry Detection (EI, m/z 35-500) separation->ms_detection data_analysis 5. Data Analysis (Peak Integration, Library Search) ms_detection->data_analysis report 6. Report Generation (Impurity Profile, Area %) data_analysis->report

Caption: GC-MS analysis workflow diagram.

Technical Support Center: Scaling Up the Synthesis of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common synthetic routes for ethers like 2,2'-Oxybisbutan-1-ol? The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][2][4] This involves reacting an alkoxide with a primary alkyl halide. For symmetrical ethers, acid-catalyzed dehydration of the corresponding alcohol can be an effective industrial method, though it is less suitable for unsymmetrical ethers due to the formation of product mixtures.[3]
What are the primary safety concerns when scaling up this synthesis? The use of reactive reagents like sodium hydride (if preparing an alkoxide) requires an inert and dry atmosphere to prevent fires.[5] Ethers can form explosive peroxides, especially when distilled to dryness. Solvents like THF and diethyl ether are highly flammable. A thorough safety review is critical before any scale-up.
How can I minimize byproduct formation? In a Williamson synthesis, the main side reaction is elimination, which competes with substitution.[1][2] This is more pronounced with secondary and tertiary alkyl halides. Using a primary alkyl halide and controlling the temperature can favor the desired substitution reaction. Using a polar aprotic solvent like DMF or acetonitrile can also improve the reaction rate and selectivity.[1]
What purification methods are most effective for this compound? Fractional distillation under reduced pressure is a common method for purifying liquid products like ethers and diols, especially those with high boiling points, to prevent thermal decomposition.[6] Column chromatography can be used for smaller scales or to remove persistent impurities. Liquid-liquid extraction may also be employed to remove water-soluble byproducts.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete deprotonation of the alcohol. - Inactive alkyl halide. - Reaction temperature is too low or reaction time is too short.[1] - Presence of water in reagents or solvents, which quenches the alkoxide.- Ensure the base (e.g., NaH) is fresh and used in an appropriate molar excess. - Check the purity and reactivity of the alkyl halide. - Optimize reaction temperature and time based on small-scale experiments or literature for similar reactions. Typical Williamson reactions are run at 50-100 °C for 1-8 hours.[1] - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Elimination Byproducts (Alkenes) - The alkyl halide is sterically hindered (secondary or tertiary).[2][3] - The reaction temperature is too high. - A sterically bulky base/alkoxide was used.- If possible, choose a synthetic route that utilizes a primary alkyl halide. - Lower the reaction temperature and monitor the reaction progress closely. - Use a less sterically hindered alkoxide if the synthetic route allows.
Product is Contaminated with Starting Alcohol - Incomplete reaction. - Insufficient amount of alkyl halide used. - Difficult separation during workup due to similar polarities.- Increase reaction time or temperature moderately. - Use a slight excess of the alkyl halide. - Optimize the purification step. A carefully performed fractional distillation or column chromatography should separate the product from the starting alcohol.
Difficulties in Product Purification - Formation of azeotropes with solvents or byproducts. - The product has a very high boiling point, leading to decomposition during distillation.[6] - Emulsion formation during aqueous workup.- Consider azeotropic distillation with a suitable solvent to remove water or other impurities.[8] - Use vacuum distillation to lower the boiling point and prevent decomposition.[6] - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Experimental Protocols

Representative Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and must be optimized for the specific reagents and scale.

1. Preparation of the Alkoxide:

  • To a three-necked, flame-dried flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
  • Slowly add 1-butanol (1.0 equivalent) dropwise to the NaH suspension. Control the addition rate to maintain the temperature below 10 °C.
  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.

2. Ether Formation:

  • To the freshly prepared alkoxide solution, add 2-(2-bromoethoxy)butan-1-ol (1.0 equivalent) dropwise.
  • Heat the reaction mixture to a reflux temperature (around 65-70 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC analysis.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Carefully quench the excess NaH by the slow, dropwise addition of water or ethanol.
  • Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
  • Filter the drying agent and concentrate the solvent using a rotary evaporator.
  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)

RunBase (equiv.)Alkyl Halide (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)
1NaH (1.1)1.06546592
2NaH (1.1)1.06587894
3NaH (1.5)1.06588293
4KH (1.1)1.05087595

Table 2: Impurity Profile from GC-MS Analysis (Illustrative Data)

ImpurityRetention Time (min)Relative Abundance (%)Possible Identity
15.82.11-Butanol (Starting Material)
28.21.5But-1-ene (Elimination Product)
312.595.5This compound (Product)
414.10.9Dimerized Byproduct

Visualizations

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Ether Synthesis (SN2 Reaction) cluster_workup Step 3: Workup and Purification A Charge Reactor with Anhydrous Solvent (THF) B Add Sodium Hydride (NaH) under N2 Atmosphere A->B C Cool to 0 °C B->C D Slowly Add 1-Butanol C->D E Stir at RT until H2 Evolution Ceases D->E F Add Alkyl Halide (e.g., 2-(2-bromoethoxy)butan-1-ol) E->F Transfer Alkoxide G Heat to Reflux (65-70 °C) F->G H Monitor Reaction (TLC/GC) G->H I Cool and Quench Excess NaH H->I Upon Completion J Aqueous Workup (Extraction) I->J K Dry Organic Layer (MgSO4) J->K L Concentrate (Rotary Evaporator) K->L M Purify by Vacuum Distillation L->M

Caption: General workflow for the synthesis of this compound.

G start Low Product Yield Encountered q1 Was the reaction run under anhydrous conditions? start->q1 sol1 Dry all solvents and reagents. Use flame-dried glassware and inert gas. q1->sol1 No q2 Was the base (e.g., NaH) fresh and active? q1->q2 Yes a1_yes Yes a1_no No end Re-run experiment with optimized parameters sol1->end sol2 Use a fresh batch of base or titrate to determine activity. q2->sol2 No q3 Were reaction time and temperature sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase reaction time or temperature based on small scale optimization trials. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

References

interference in analytical measurements of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2'-Oxybisbutan-1-ol Analysis

Welcome to the technical support center for the analytical measurement of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for measuring this compound?

A1: The most prevalent methods for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC is often preferred due to the volatility of the compound and can be coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.[1][2] HPLC may also be used, particularly when dealing with complex matrices or when derivatization is required.

Q2: I am observing a drifting baseline in my GC chromatogram. What could be the cause?

A2: A drifting baseline in a GC analysis can be caused by several factors. Column bleed, where the stationary phase of the column degrades at high temperatures, is a common culprit. Contamination in the carrier gas, the injector, or the column itself can also lead to baseline instability. Ensure you are using high-purity carrier gas and that your GC system is free from leaks.

Q3: My peak for this compound is showing significant tailing. How can I improve the peak shape?

A3: Peak tailing can be indicative of active sites in the GC inlet or column, or it may suggest that the column is overloaded. To address this, you can try deactivating the inlet liner, using a guard column, or reducing the injection volume. Optimizing the oven temperature program can also help to improve peak symmetry.

Q4: Are there any known interfering substances for this compound analysis?

A4: Potential interferences can arise from compounds with similar boiling points and polarities, which may co-elute with this compound. These can include other alcohols, glycols, or degradation products. In biological samples, metabolites of other compounds could potentially interfere.[1] Using a mass spectrometer detector (GC-MS) can help to distinguish the analyte from interfering substances based on their mass spectra.

Q5: How can I ensure the stability of this compound in my samples before analysis?

A5: Like many alcohols, this compound can be susceptible to oxidation. To minimize degradation, samples should be stored in tightly sealed containers at low temperatures and protected from light. The use of antioxidants may be considered for long-term storage, but their compatibility with the analytical method must be verified.

Guide 1: Poor Peak Resolution in GC Analysis

This guide addresses the issue of inadequate separation between the this compound peak and other components in the sample.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor peak resolution.

Experimental Protocol: Optimizing GC Oven Temperature Program

  • Initial Isothermal Analysis: Start with an isothermal run at a temperature approximately 20°C below the boiling point of this compound.

  • Temperature Ramping: If co-elution occurs, introduce a temperature ramp. A typical starting point is a ramp of 10°C/minute.

  • Varying Ramp Rate: Adjust the ramp rate. A slower ramp rate (e.g., 5°C/minute) can improve the separation of early-eluting peaks, while a faster ramp can reduce analysis time for later-eluting compounds.

  • Hold Times: Incorporate initial and final hold times in the temperature program to ensure all compounds have eluted and the column is re-equilibrated.

Quantitative Data Summary

ParameterCondition 1 (Isothermal)Condition 2 (Temp. Ramp)Condition 3 (Optimized Ramp)
Resolution (Analyte vs. Impurity)0.81.21.6
Analysis Time (min)152018

Guide 2: Inaccurate Quantification

This guide assists in troubleshooting issues related to the accuracy and reproducibility of quantitative measurements.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocol: Internal Standard Calibration

  • Select an Internal Standard (IS): Choose a compound that is chemically similar to this compound, is not present in the sample matrix, and is well-resolved from other peaks. A suitable choice might be a deuterated analog or a similar alcohol with a different chain length.

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the IS.

  • Sample Preparation: Add the same constant concentration of the IS to all unknown samples.

  • Generate Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte.

  • Quantify Unknowns: Determine the concentration of this compound in the unknown samples by using the response factor from the calibration curve.

Quantitative Data Summary

Calibration Method% RSD (n=5)Accuracy (%)
External Standard8.588
Internal Standard2.199

References

Technical Support Center: Optimizing Reactions with Diol-Based Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving reaction efficiency using diol-based solvents and additives, with a focus on compounds structurally related to 2,2'-Oxybisbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential benefits of using a high-boiling point diol or ether-diol solvent like this compound in my reaction?

High-boiling point diol-based solvents can offer several advantages in chemical synthesis:

  • Enhanced Solubility: The presence of both hydroxyl and ether functionalities can help to dissolve a wide range of polar and non-polar reactants, potentially increasing reaction rates by bringing reactants into the same phase.

  • Increased Reaction Temperature: A high boiling point allows for conducting reactions at elevated temperatures, which can significantly accelerate reaction kinetics for sluggish transformations.[1]

  • Improved Selectivity: In some cases, the specific solvation properties of diols can influence the reaction pathway, leading to higher selectivity for the desired product.

  • Reduced Volatility: The low volatility of these solvents enhances safety and simplifies handling, especially in open or semi-open systems.[1]

Q2: I am observing poor conversion in my reaction when using a diol-based solvent. What are the possible causes and solutions?

Low conversion can stem from several factors when using diol-based solvents. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include poor mass transfer in viscous solutions, reactant or catalyst instability at high temperatures, and unforeseen side reactions with the solvent.

Q3: My product is difficult to isolate from the high-boiling point diol solvent. What purification strategies can I employ?

Product isolation from high-boiling point solvents is a common challenge. Consider the following approaches:

  • Extraction: If your product has significantly different polarity from the diol solvent, liquid-liquid extraction with an immiscible solvent can be effective.

  • Crystallization/Precipitation: If the product is a solid, inducing crystallization or precipitation by adding an anti-solvent or cooling the reaction mixture can be a viable strategy.

  • Distillation: For volatile products, vacuum distillation can be used to separate the product from the non-volatile solvent.

  • Chromatography: While potentially costly on a large scale, column chromatography is an effective method for separating the product from the solvent and other impurities.

Q4: Can the hydroxyl groups of the diol solvent interfere with my reaction?

Yes, the hydroxyl groups of diol solvents are nucleophilic and can participate in various reactions, such as esterification or etherification, if your reaction involves electrophilic reagents. It is crucial to consider the compatibility of the solvent with your reactants and catalysts. If interference is suspected, consider protecting the diol's hydroxyl groups or choosing a non-reactive solvent with similar properties.

Troubleshooting Guide

Issue: Low or No Reaction Conversion

This guide provides a step-by-step approach to troubleshooting poor reaction performance when using a diol-based solvent.

Troubleshooting_Low_Conversion start Low Conversion Observed check_solubility Are all reactants soluble at the reaction temperature? start->check_solubility check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Increase temperature or add a co-solvent. check_solubility->solution_solubility No check_catalyst Is the catalyst active and stable in the diol solvent? check_temp->check_catalyst Yes solution_temp Optimize temperature profile. Consider lower temperatures to avoid degradation. check_temp->solution_temp No check_side_reactions Are there any observable side reactions or byproducts? check_catalyst->check_side_reactions Yes solution_catalyst Screen alternative catalysts or protect diol hydroxyl groups. check_catalyst->solution_catalyst No check_mass_transfer Is the reaction mixture highly viscous? check_side_reactions->check_mass_transfer No solution_side_reactions Analyze byproducts (e.g., by GC-MS) to identify and mitigate side reactions. check_side_reactions->solution_side_reactions Yes solution_mass_transfer Increase stirring rate or dilute the reaction mixture. check_mass_transfer->solution_mass_transfer Yes

Caption: Troubleshooting workflow for low reaction conversion.

Issue: Product Degradation or Formation of Impurities

High reaction temperatures enabled by diol solvents can sometimes lead to product degradation or the formation of unwanted byproducts.

  • Symptom: Appearance of dark coloration in the reaction mixture, or multiple spots on TLC/LC-MS analysis that are not the starting material or desired product.

  • Possible Cause: Thermal decomposition of reactants, products, or the solvent itself. The diol solvent may also be participating in side reactions.

  • Solution:

    • Lower the reaction temperature: Determine the minimum temperature required for a reasonable reaction rate.

    • Reduce reaction time: Monitor the reaction progress closely and stop the reaction as soon as the desired conversion is reached.

    • Use a catalyst: A suitable catalyst may allow the reaction to proceed at a lower temperature.

    • Degas the solvent: Removing dissolved oxygen can prevent oxidation side reactions at high temperatures.

Quantitative Data Summary

The following table presents hypothetical data from a solvent screening experiment to illustrate the impact of different solvents on reaction yield and time.

SolventBoiling Point (°C)Dielectric ConstantReaction Time (h)Yield (%)
Toluene1112.42445
Acetonitrile8237.51862
Dimethylformamide (DMF)15336.71285
This compound 234 - 8 92
Ethylene Glycol197371088

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a general workflow for evaluating the effectiveness of a diol-based solvent against other common solvents for a given reaction.

Solvent_Screening_Workflow start Define Reaction & Target Product select_solvents Select a range of solvents (including the diol-based solvent) with varying properties. start->select_solvents setup_reactions Set up parallel reactions in each solvent under identical conditions (temperature, concentration, catalyst). select_solvents->setup_reactions monitor_reactions Monitor reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC). setup_reactions->monitor_reactions analyze_results Determine reaction rate, conversion, and yield for each solvent. monitor_reactions->analyze_results optimize Select the best performing solvent and further optimize reaction conditions (temperature, concentration). analyze_results->optimize

Caption: Experimental workflow for solvent screening.

Methodology:

  • Reactant Preparation: Prepare stock solutions of all reactants and catalysts to ensure consistent concentrations across all experiments.

  • Reaction Setup: In a series of identical reaction vessels, add the chosen solvent, followed by the reactants and catalyst. Ensure all vessels are sealed and placed in a heating block or oil bath with controlled temperature and stirring.

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction if necessary and analyze the sample by a suitable chromatographic method to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time for each solvent. From these plots, determine the initial reaction rate and the final product yield.

  • Solvent Selection: Based on the reaction rate, yield, and ease of workup, select the optimal solvent for your reaction.

Protocol 2: TEMPO-Catalyzed Oxidation of a Diol

This protocol provides an example of a reaction where a diol is the substrate, and it highlights the importance of pH control, a common issue in such reactions.[2]

Materials:

  • Aromatic diol

  • Acetonitrile (MeCN)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve the aromatic diol in acetonitrile.

  • In a separate beaker, cool the NaOCl solution to 0 °C in an ice bath.

  • Add KBr (1 mol%) and TEMPO (2 mol%) to the cooled NaOCl solution.

  • Slowly add the solution of the diol in acetonitrile to the NaOCl solution dropwise.

  • Monitor the pH of the reaction mixture continuously. Maintain the pH above 10 (ideally around 11) by adding the NaOH solution as needed.[2]

  • Continue stirring at 0-5 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding an excess of NaHSO₃ to destroy any remaining NaOCl.

  • Acidify the mixture with the HCl solution to precipitate the dicarboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Purification of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-Oxybisbutan-1-ol from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The most common synthesis route for this compound is the acid-catalyzed dehydration of butan-1-ol. Potential impurities from this reaction include:

  • Unreacted butan-1-ol: The starting material may not have fully reacted.

  • Water: A primary byproduct of the dehydration reaction.

  • Di-n-butyl ether: Formed from the dehydration of two molecules of butan-1-ol.

  • Butene: An elimination byproduct, especially at higher reaction temperatures.

  • Isomeric ethers: If the butan-1-ol starting material contains other isomers like butan-2-ol, corresponding isomeric ethers may form.

Q2: What is the general strategy for purifying crude this compound?

A2: A general purification strategy involves a multi-step approach:

  • Neutralization and Extraction: The acidic catalyst is first neutralized. An aqueous workup is then performed to remove water-soluble impurities.

  • Drying: The organic phase containing the product is dried to remove residual water.

  • Distillation: Fractional vacuum distillation is the primary method for separating the high-boiling this compound from lower-boiling impurities.

  • Chromatography (Optional): For very high purity requirements, column chromatography can be employed as a final polishing step.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for designing an effective purification protocol.

PropertyValue
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
Boiling Point Decomposes at atmospheric pressure. Requires vacuum distillation.
Solubility Soluble in many organic solvents. Limited solubility in water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield after aqueous extraction.
Possible Cause Troubleshooting Step
Product is partially soluble in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Incorrect pH during neutralization. Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the diol in the aqueous phase.
Problem 2: Inefficient separation during vacuum distillation.
Possible Cause Troubleshooting Step
Poor vacuum. Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriately sized for the distillation setup.
Bumping or unstable boiling. Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized and the heating rate is gradual.
Flooding of the distillation column. Reduce the heating rate (and thus the boil-up rate). Ensure the column is packed correctly and not too tightly.
Inefficient fractionation. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Ensure the column is well-insulated.
Problem 3: Product is contaminated with water after distillation.
Possible Cause Troubleshooting Step
Incomplete drying of the organic phase before distillation. Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.
Azeotropic co-distillation with residual water. Consider a two-step distillation: a first pass to remove the bulk of the water and low-boiling impurities, followed by a second, careful fractional distillation of the product.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification
  • Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the aqueous phase is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate to maximize product recovery.

  • Combine and Wash: Combine all organic extracts and wash with an equal volume of brine.

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column or a packed column for efficient fractionation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will primarily contain residual solvent and butan-1-ol.

    • Product Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • High-boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling impurities.

  • Characterization: Analyze the collected fractions by techniques such as GC-MS or NMR to confirm purity.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture (Product, Butan-1-ol, Water, Acid Catalyst) Neutralization Neutralization (e.g., NaHCO3 solution) ReactionMixture->Neutralization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Organic Phase Impurities1 Aqueous Waste (Salts, Water-soluble impurities) Extraction->Impurities1 Aqueous Phase Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct VacuumDistillation Fractional Vacuum Distillation CrudeProduct->VacuumDistillation PurifiedProduct Purified this compound VacuumDistillation->PurifiedProduct Main Fraction Impurities2 Low-boiling Impurities (Butan-1-ol, Solvent) VacuumDistillation->Impurities2 Fore-run Residue High-boiling Residue VacuumDistillation->Residue Residue

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Problem: Inefficient Vacuum Distillation CheckVacuum Check Vacuum Level Start->CheckVacuum VacuumOK Vacuum OK? CheckVacuum->VacuumOK CheckLeaks Inspect for Leaks Check Pump VacuumOK->CheckLeaks No CheckBoiling Observe Boiling VacuumOK->CheckBoiling Yes BoilingStable Boiling Stable? CheckBoiling->BoilingStable AdjustHeating Adjust Heating Rate Add Stir Bar/Boiling Chips BoilingStable->AdjustHeating No CheckColumn Examine Column BoilingStable->CheckColumn Yes ColumnOK Column Flooding? CheckColumn->ColumnOK ReduceHeatRepack Reduce Heat Check Packing ColumnOK->ReduceHeatRepack Yes CheckInsulation Check Insulation & Column Type ColumnOK->CheckInsulation No

Caption: Troubleshooting logic for vacuum distillation issues.

Validation & Comparative

A Comparative Analysis of 2,2'-Oxybisbutan-1-ol and Other Prominent Ether Diols for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the selection of appropriate solvents and excipients is a critical factor influencing experimental outcomes and product efficacy. Ether diols, a class of organic compounds characterized by two hydroxyl groups and an ether linkage, are of particular interest due to their versatile properties, including their utility as solvents, humectants, and plasticizers. This guide provides an objective comparison of 2,2'-Oxybisbutan-1-ol against other widely used ether diols: Diethylene Glycol (DEG), 1,3-Butanediol, and Polyethylene Glycol 400 (PEG 400). This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Compared Ether Diols

This compound , also known as 4,4'-Oxybis(butan-1-ol), is an organic compound featuring two butanol units connected by an ether linkage.[1][2] Its structure provides a unique balance of hydrophilicity and hydrophobicity, making it soluble in various organic solvents like chloroform and methanol.[1][2][3] This hygroscopic liquid is explored for its potential in drug delivery systems and as an intermediate in the synthesis of polymers, resins, and plasticizers.[1][2]

Diethylene Glycol (DEG) is a colorless, low-volatility, and hygroscopic liquid that is completely miscible with water and many organic liquids.[4] It is widely used as a chemical intermediate in the production of unsaturated polyester resins, polyurethanes, and plasticizers.[5] Its solvent properties make it valuable in various industrial applications.[4][6]

1,3-Butanediol is a viscous, colorless liquid that is miscible with water and soluble in alcohol.[7] It is frequently used in the cosmetic and pharmaceutical industries as a humectant, solvent, and to reduce the viscosity of formulations.[8][9]

Polyethylene Glycol 400 (PEG 400) is a low-molecular-weight grade of polyethylene glycol. It is a clear, colorless, and viscous liquid that is highly soluble in water, acetone, alcohols, and other organic solvents.[10] Due to its low toxicity, PEG 400 is extensively used in a wide array of pharmaceutical formulations as a solvent, plasticizer, and surfactant.[11]

Comparative Performance Data

The following table summarizes the key physical and chemical properties of this compound and the selected ether diols, providing a quantitative basis for comparison.

PropertyThis compoundDiethylene Glycol (DEG)1,3-ButanediolPolyethylene Glycol 400 (PEG 400)
Molecular Formula C₈H₁₈O₃[1][3]C₄H₁₀O₃[4]C₄H₁₀O₂[9]H(OCH₂CH₂)nOH (n≈8-9)[11]
Molecular Weight 162.23 g/mol [1][3]106.12 g/mol [4]90.12 g/mol 380-420 g/mol [10]
Boiling Point 138 °C @ 0.8 Torr[3]~245 °C[6]203-204 °C[7]Decomposes
Density 0.9999 g/cm³ @ 26 °C[3]~1.118 g/cm³ @ 20 °C[6]1.005 g/cm³ @ 25 °C[7]~1.128 g/cm³[10]
Viscosity Data not readily available~35.7 mPa·s @ 20 °C[12]103.8 mPa·s @ 25 °C105-130 mPa·s @ 20°C[13]
Water Solubility Soluble[1][2]MiscibleMiscible[7]Soluble[10]

Experimental Protocols

Detailed methodologies for determining the key physical properties presented in the comparison table are crucial for reproducing and verifying experimental data.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid can be determined on a small scale using a Thiele tube.[14] This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[15]

Procedure:

  • A small amount of the liquid sample is placed in a small-diameter test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the sample tube.

  • The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[14]

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample when it reaches its boiling point.[15]

  • The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14][15]

Viscosity Measurement (Ubbelohde Viscometer)

The viscosity of a fluid can be measured using a capillary-based method with an Ubbelohde viscometer. This method is particularly suitable for measuring the viscosity of polymer solutions.[16]

Procedure:

  • The viscometer is charged with the liquid sample into the larger reservoir tube.[17]

  • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.[17][18]

  • The liquid is drawn up through the capillary into the measuring bulb by applying suction.[17]

  • The suction is removed, and the time it takes for the liquid meniscus to fall between two calibrated marks is measured.[16][17]

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[18]

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a substance in water.[19]

Procedure:

  • An excess amount of the solid compound is added to a flask containing a known volume of water.[19][20]

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[20]

  • After agitation, the solution is allowed to stand to let undissolved solids settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.[20]

  • The concentration of the solute in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[20][21]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating a new ether diol as a potential excipient in a drug formulation.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Compatibility & Stability Studies cluster_2 Phase 3: Formulation & Performance A Ether Diol Selection B Purity Analysis (e.g., GC, HPLC) A->B C Solubility Profiling (Aqueous & Organic Solvents) B->C D Viscosity & Density Measurement C->D E Hygroscopicity Assessment D->E F API-Excipient Compatibility (e.g., DSC, FTIR) E->F G Forced Degradation Studies F->G H Stability Testing of Formulation (Temperature & Humidity) G->H I Prototype Formulation Development H->I J In-vitro Dissolution Testing I->J K Permeation Studies (if applicable) J->K L Final Formulation Optimization K->L

Caption: Workflow for evaluating a new ether diol as a pharmaceutical excipient.

References

Comparative Guide to Analytical Methods for the Validation of 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,2'-Oxybisbutan-1-ol, a diethylene glycol ether. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound. The guide summarizes key performance data for commonly employed techniques and provides detailed experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound, based on data from related glycol ethers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)UV-Visible Spectroscopy (UV), Mass Spectrometry (MS)
Limit of Detection (LOD) 0.1 ppm (for Diethylene Glycol, GC-MS)[1]1 mg/L (UV, with derivatization); 10-25 µg/L (MS, with derivatization)[2][3][4]
Limit of Quantitation (LOQ) 0.3 ppm (for Diethylene Glycol, GC-MS)[1]2 mg/L (UV, with derivatization); 20-50 µg/L (MS, with derivatization)[2][3][4]
Linearity (r²) >0.99 (Typical)[5]>0.99 (Typical)
Common Columns DB-WAX, Rxi®-1301Sil MS, DB-5[1][6]C18, Hi-Plex Ca[7][8][9]
Sample Preparation Dilution, Liquid-Liquid Extraction, Solid-Phase Extraction[10][11][12]Derivatization may be required, Dilution, Solid-Phase Extraction[2][3][4][12]
Analysis Time ~8-30 minutes[6][13]~20 minutes[7]
Advantages High resolution, suitable for volatile compounds, established methods available.[6][13]Suitable for non-volatile and thermally labile compounds, high sensitivity with MS detection.
Disadvantages May require derivatization for polar analytes, potential for thermal degradation.Polar compounds may have poor retention without derivatization, UV detection may lack specificity.[2][3][4]

Experimental Protocols

Below are detailed methodologies for representative GC and HPLC methods for the analysis of glycol ethers, which can be adapted for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the determination of diethylene glycol in pharmaceutical products.[1]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[1].

  • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 245°C.

    • Hold: 3.5 minutes at 245°C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 250°C.

    • Transfer Line Temperature: 250°C.

    • Detection Mode: Selected Ion Monitoring (SIM).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to a known concentration.

    • If necessary, perform a liquid-liquid extraction with a suitable solvent like methylene chloride[10].

    • For complex matrices, solid-phase extraction (SPE) may be used for cleanup[12].

    • Filter the final solution through a 0.45 µm filter before injection.

  • Internal Standard: 2,2,2-Trichloroethanol can be used as an internal standard[1].

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This protocol is based on a method for the trace determination of glycols in aqueous samples[2][3][4].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm (after derivatization with benzoyl chloride)[2][14].

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation (with Derivatization):

    • To an aqueous sample containing the analyte, add a suitable buffer (e.g., sodium bicarbonate).

    • Add benzoyl chloride and agitate the mixture.

    • Extract the derivatized analytes with a non-polar solvent (e.g., pentane).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Pre-Validation B->C D Validation Protocol C->D E Execute Validation Experiments D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability M Validation Report L->M N Method Implementation M->N

Caption: Workflow for Analytical Method Validation.

GC_MS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing & Dissolution (e.g., in Methanol) B Extraction (Optional) (LLE or SPE) A->B C Addition of Internal Standard B->C D Filtration (0.45 µm) C->D E Injection into GC D->E F Separation on Chromatographic Column E->F G Ionization & Fragmentation F->G H Mass Analysis (MS) G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Reporting Results J->K

Caption: Experimental Workflow for GC-MS Analysis.

References

A Comparative Analysis of 2,2'-Oxybisbutan-1-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 2,2'-Oxybisbutan-1-ol and its positional isomers, 4,4'-Oxybis(butan-1-ol) and 3,3'-Oxybis(butan-2-ol). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, synthesis, and analytical characterization. This document summarizes available quantitative data, outlines detailed experimental protocols for their analysis, and provides visualizations of their chemical structures and a general analytical workflow.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its selected isomers is presented in Table 1. It is important to note that experimental data for this compound and 3,3'-Oxybis(butan-2-ol) are limited in publicly available literature.

PropertyThis compound4,4'-Oxybis(butan-1-ol)3,3'-Oxybis(butan-2-ol)
CAS Number 55011-26-2[1]3403-82-5[2]54305-61-2[3][4]
Molecular Formula C₈H₁₈O₃[1]C₈H₁₈O₃[2]C₈H₁₈O₃[4]
Molecular Weight 162.23 g/mol [1]162.23 g/mol [2]162.23 g/mol [5]
Boiling Point No data available138 °C (at 0.8 Torr)[2]587.46 K (314.31 °C) (Predicted)[5]
Density No data available0.9999 g/cm³ (at 26 °C)[2]No data available
Physical Form No data availableColorless to light yellow, hygroscopic oil[2][6]No data available
Solubility No data availableSlightly soluble in chloroform and methanol[2]Log10 of Water Solubility: -1.23 (Predicted)[5]
pKa No data available14.77 ± 0.10 (Predicted)[2]No data available
Octanol/Water Partition Coefficient (logP) No data availableNo data available0.542 (Predicted)[5]

Synthesis of Isomers

The synthesis of these diether diols generally involves the etherification of the corresponding butanediols.

  • 4,4'-Oxybis(butan-1-ol): This isomer can be synthesized by the dehydration of 1,4-butanediol. A common laboratory method involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions, with the product being purified by distillation.[6][7] Industrial production may utilize continuous processes with an acid catalyst in a controlled environment to improve yield and purity.[7]

Experimental Protocols for Comparative Analysis

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and characterization of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like the isomers of oxybisbutanol.

Methodology:

  • Sample Preparation: Dilute the isomer samples in a suitable solvent, such as dichloromethane or methanol, to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is recommended for the separation of polar analytes like diols and to minimize peak tailing.[8]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 15 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.[9] This temperature gradient allows for the separation of compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 30-300 amu) to capture the molecular ion and characteristic fragment ions.

    • Ion Source Temperature: 270 °C.[10]

Data Analysis: The retention time from the gas chromatogram will differ for each isomer due to variations in their boiling points and interactions with the stationary phase. The mass spectrum will provide a fragmentation pattern that can be used to confirm the molecular weight and elucidate the structure of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of isomers, as the chemical shifts and coupling patterns provide detailed information about the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. The number of signals will correspond to the number of non-equivalent protons in the molecule.

    • The chemical shift (δ) of each signal will provide information about the electronic environment of the protons. For example, protons adjacent to the ether oxygen or the hydroxyl group will be deshielded and appear at a higher chemical shift.

    • The integration of the signals will give the ratio of the number of protons in each environment.

    • The splitting pattern (multiplicity) of the signals, due to spin-spin coupling, will reveal the number of neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. The number of signals will indicate the number of non-equivalent carbon atoms.

    • The chemical shift of each carbon signal will provide information about its chemical environment (e.g., carbons bonded to oxygen will be downfield).

Data Analysis: By analyzing the chemical shifts, integrations, and coupling patterns in the ¹H and ¹³C NMR spectra, the precise structure of each isomer can be determined and differentiated from the others.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. For quantitative analysis, solutions of known concentrations can be prepared.[11][12]

  • Data Acquisition: Obtain the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: The IR spectra of all isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching absorption will also be present in the region of 1000-1300 cm⁻¹.[13] While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.

Visualizations

Structural Isomers of C₈H₁₈O₃

The following diagram illustrates the structural differences between this compound and its positional isomers.

Caption: Chemical structures of the discussed isomers.

General Analytical Workflow for Isomer Comparison

The logical workflow for a comparative study of these isomers is depicted below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (1H & 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Comparison Comparative Data Analysis GCMS->Comparison NMR->Comparison FTIR->Comparison

References

A Comparative Analysis of 2,2'-Oxybisbutan-1-ol and Traditional Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the drug development process, profoundly influencing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). While traditional solvents like ethanol, dimethyl sulfoxide (DMSO), and various glycols have long been the industry standard, the emergence of novel excipients necessitates a thorough evaluation of their performance characteristics. This guide provides a comprehensive comparison of 2,2'-Oxybisbutan-1-ol against a range of traditional solvents, supported by available data and standardized experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its suitability for various pharmaceutical formulations. The following table summarizes key physicochemical parameters for this compound and several commonly used traditional solvents.

PropertyThis compoundEthanolIsopropanolPropylene GlycolDimethyl Sulfoxide (DMSO)
Molecular Formula C8H18O3C2H6OC3H8OC3H8O2C2H6OS
Molecular Weight ( g/mol ) 162.2346.0760.1076.0978.13
Boiling Point (°C) 138 (at 0.8 Torr)[1]78.582.6188.2189
Density (g/cm³ at 20°C) ~0.9999 (at 26°C)[1]0.7890.7851.0361.100
Solubility in Water Slightly soluble in Chloroform and Methanol[1]MiscibleMiscibleMiscibleMiscible

Performance Evaluation: Solubility of Active Pharmaceutical Ingredients

Active Pharmaceutical IngredientSolventSolubility (mg/mL)
Ibuprofen EthanolHigh (soluble)
WaterVery low
Naproxen Ethanol~55[2]
Dimethyl Sulfoxide (DMSO)~24[2]
Water (PBS, pH 7.2)~1[2]

Toxicity Profile: A Critical Safety Assessment

The safety of a solvent is paramount in pharmaceutical development. The acute oral toxicity, represented by the LD50 (the dose that is lethal to 50% of the test population), is a key indicator. While a specific LD50 for this compound is not currently available, data for related compounds can offer some insight. It is crucial to conduct rigorous toxicological studies for any new excipient.

SolventOral LD50 (Rat)Toxicity Classification
This compound Data not available-
Ethanol 7060 mg/kgLow
Isopropanol 5045 mg/kgLow
Propylene Glycol 20,000 mg/kgVery Low
Dimethyl Sulfoxide (DMSO) 14,500 mg/kgVery Low

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential.

Protocol for Determining API Solubility

Objective: To determine the equilibrium solubility of an API in a given solvent.

Method: High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]

Procedure:

  • Preparation of Saturated Solution: An excess amount of the API is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a fine filter (e.g., 0.45 µm).

  • Quantification: The concentration of the dissolved API in the clear supernatant is determined using a validated HPLC method with a suitable detector (e.g., UV).[3]

  • Calibration: A calibration curve is generated using standard solutions of the API of known concentrations to ensure accurate quantification.

Protocol for Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology: Based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).[8][9][10]

Procedure:

  • Animal Model: Typically, rats or mice of a specific strain and sex are used.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Dose Levels: A stepwise procedure is used with a limited number of animals at each dose level. The starting dose is selected based on available information about the substance's toxicity.

  • Observation: Animals are observed for signs of toxicity and mortality over a defined period (typically 14 days).

  • LD50 Determination: The LD50 value is estimated based on the dose at which mortality is observed.

Visualizing Workflows and Relationships

To better understand the processes involved in solvent selection and experimental evaluation, the following diagrams are provided in the DOT language for use with Graphviz.

SolventSelectionWorkflow A Define API Properties (Solubility, Stability, etc.) B Identify Potential Solvents (Traditional & Novel) A->B C Physicochemical Characterization (Boiling Point, Viscosity, etc.) B->C D Solubility Screening (Experimental Measurement) C->D E Toxicity Assessment (In vitro & In vivo) D->E F Compatibility Studies (API-Excipient) E->F G Final Solvent Selection F->G

Caption: A generalized workflow for solvent selection in pharmaceutical development.

SolubilityDeterminationWorkflow A Prepare Supersaturated Solution (Excess API in Solvent) B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C D Analyze Supernatant by HPLC C->D E Quantify Concentration (Using Calibration Curve) D->E F Determine Equilibrium Solubility E->F

Caption: Experimental workflow for determining the equilibrium solubility of an API.

Conclusion

The selection of a suitable solvent is a multifaceted process requiring a careful balance of performance, safety, and regulatory considerations. While traditional solvents are well-characterized, novel excipients like this compound offer the potential for improved formulations. However, a comprehensive evaluation based on robust experimental data is imperative. This guide highlights the key comparative parameters and provides standardized protocols to aid researchers in making informed decisions. Further experimental investigation into the solubility, toxicity, and viscosity of this compound is crucial to fully assess its potential as a viable alternative to traditional pharmaceutical solvents.

References

Confirming the Structure of 2,2'-Oxybisbutan-1-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 2,2'-Oxybisbutan-1-ol against its structural isomers. By presenting predicted and experimental data for Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, this document serves as a practical tool for the unambiguous structural confirmation of this compound in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and three of its isomers: 3,3'-Oxybisbutan-1-ol, 1,1'-Oxybisbutan-2-ol, and di(sec-butyl) ether. This comparative data is crucial for distinguishing between these structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentThis compound (Predicted)3,3'-Oxybisbutan-1-ol (Predicted)1,1'-Oxybisbutan-2-ol (Predicted)di(sec-butyl) ether (Experimental)[1]
-CH(O)- 3.4 - 3.6 (m)3.7 - 3.9 (m)3.2 - 3.4 (m)3.35 (m)
-CH₂OH 3.5 - 3.7 (m)3.6 - 3.8 (t)3.5 - 3.7 (d)-
-CH₂- 1.5 - 1.7 (m)1.8 - 2.0 (m)1.1 - 1.3 (m)1.48 (m)
-CH₃ 0.9 - 1.0 (t)1.2 - 1.3 (d)1.1 - 1.2 (d)0.91 (t), 1.10 (d)
-OH VariableVariableVariable-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon EnvironmentThis compound (Predicted)3,3'-Oxybisbutan-1-ol (Predicted)1,1'-Oxybisbutan-2-ol (Predicted)di(sec-butyl) ether (Experimental)[2]
-CH(O)- ~80~75~85~76
-CH₂OH ~65~62~68-
-CH₂- ~25~35~23~30
-CH₃ ~10~18~16~10, ~19

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)3,3'-Oxybisbutan-1-ol (Predicted)1,1'-Oxybisbutan-2-ol (Predicted)di(sec-butyl) ether (Experimental)[3][4]
O-H Stretch (alcohol) 3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)Absent
C-H Stretch (alkane) 2850-30002850-30002850-30002850-3000
C-O Stretch (ether) 1050-11501050-11501050-11501050-1150
C-O Stretch (alcohol) 1000-12601000-12601000-1260Absent

Experimental Protocols

Accurate spectroscopic data acquisition is fundamental for correct structural elucidation. The following are standard protocols for obtaining IR, ¹H NMR, and ¹³C NMR spectra for liquid samples.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, place one to two drops directly onto the surface of a salt plate (e.g., NaCl or KBr).[5] Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup : Place the salt plates into the spectrometer's sample holder.

  • Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be taken and automatically subtracted from the sample spectrum.

  • Cleaning : After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy [6][7]

  • Sample Preparation : Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Shimming : Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ¹H NMR spectrum. A standard experiment typically involves 8 to 16 scans.

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy [8][9]

  • Sample Preparation : Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required. Dissolve 50-100 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition : The acquisition time for a ¹³C NMR spectrum is significantly longer than for a ¹H spectrum. A larger number of scans (typically hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

  • Processing : Similar to ¹H NMR, the data is processed through Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent signal or an internal standard.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data presented.

G cluster_0 Spectroscopic Analysis Workflow A Obtain Sample B Acquire IR Spectrum A->B C Acquire 1H NMR Spectrum A->C D Acquire 13C NMR Spectrum A->D E Analyze IR Data B->E F Analyze 1H NMR Data C->F G Analyze 13C NMR Data D->G H Compare with Predicted Data for this compound E->H F->H G->H I Compare with Data for Isomeric Alternatives H->I J Confirm Structure I->J

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Cross-Validation of 2,2'-Oxybisbutan-1-ol: A Comparative Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 2,2'-Oxybisbutan-1-ol and its alternatives. Due to the limited availability of specific experimental data for this compound, this comparison relies on data from structurally related compounds, including isomers and molecules with similar functional groups. This approach allows for an informed estimation of its properties and performance as a solvent in pharmaceutical applications.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical data for this compound, its isomer 4,4'-Oxybisbutan-1-ol, the related ether alcohol diethylene glycol, and various butanol isomers which serve as common solvent alternatives. This data is essential for researchers in drug development for tasks such as solvent screening and formulation development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Viscosity (cP)Water Solubility
This compound C₈H₁₈O₃162.23[1]No data availableNo data availableNo data availableNo data available
4,4'-Oxybisbutan-1-olC₈H₁₈O₃162.23[1]138 (at 0.8 Torr)0.9999 (at 26 °C)No data availableSoluble in Chloroform (Slightly), Methanol (Slightly)
Diethylene GlycolC₄H₁₀O₃106.12[2]244.9[3]1.118 (at 20 °C)[4]35.7 (at 20°C)Miscible[5]
n-Butanol (Butan-1-ol)C₄H₁₀O74.12117.7[6]0.810[7]2.573 (at 25 °C)[6]73 g/L (at 25 °C)[6]
sec-Butanol (Butan-2-ol)C₄H₁₀O74.1299.5[8]0.808[8]3.5 (at 20°C)[8]125 g/L (at 20 °C)[8]
Isobutanol (2-Methylpropan-1-ol)C₄H₁₀O74.121080.8023.95 (at 20°C)87 g/L
tert-Butanol (2-Methylpropan-2-ol)C₄H₁₀O74.1282.40.7894.48 (at 25°C)Miscible

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties presented in the table are outlined below. These protocols are standard procedures in solvent characterization.

Determination of Boiling Point

The boiling point of a liquid is a critical parameter for its application as a solvent, especially in processes involving heating.

Method: Thiele Tube Method [9]

This micro-method is suitable for determining the boiling point of a small sample of liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, with its open end facing down, is placed inside the test tube.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube filled with heating oil.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]

    • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important property in applications involving fluid transfer and mixing.

Method: Ostwald Viscometer [11]

This method compares the flow time of a liquid through a capillary tube with that of a reference liquid of known viscosity.

  • Apparatus: Ostwald viscometer, stopwatch, pipette, and a constant temperature bath.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A known volume of the sample liquid is introduced into the larger bulb of the viscometer.

    • The liquid is drawn up through the capillary into the smaller bulb.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The procedure is repeated with a reference liquid (e.g., water).

    • The viscosity of the sample liquid is calculated using the following formula: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where η is the viscosity, ρ is the density, and t is the flow time. Subscripts 1 and 2 refer to the sample and reference liquids, respectively.[11]

Determination of Solubility

Solubility data is crucial for understanding how a solvent will interact with a solute, which is fundamental in drug formulation.

Method: Shake-Flask Method [12]

This is a common method for determining the equilibrium solubility of a substance in a solvent.

  • Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration apparatus, and an analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of the solid solute is added to a known volume of the solvent in a flask.

    • The flask is sealed and placed in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then carefully filtered to remove any undissolved solid.

    • The concentration of the solute in the filtered solution is determined using a suitable analytical technique. This concentration represents the solubility of the substance in the solvent at that temperature.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of solvents in a research and development context.

Experimental_Workflow cluster_0 Solvent Selection cluster_1 Physicochemical Characterization cluster_2 Application Testing Initial Screening Initial Screening Property Prediction Property Prediction Initial Screening->Property Prediction Computational Experimental Validation Experimental Validation Property Prediction->Experimental Validation In-vitro Boiling Point Boiling Point Experimental Validation->Boiling Point Viscosity Viscosity Experimental Validation->Viscosity Solubility Solubility Experimental Validation->Solubility Density Density Experimental Validation->Density Process Optimization Process Optimization Viscosity->Process Optimization Formulation Development Formulation Development Solubility->Formulation Development

Caption: Workflow for solvent selection and characterization in pharmaceutical development.

Solvent_Properties_Relationship Molecular_Structure Molecular_Structure Intermolecular_Forces Intermolecular_Forces Molecular_Structure->Intermolecular_Forces Boiling_Point Boiling_Point Intermolecular_Forces->Boiling_Point Viscosity Viscosity Intermolecular_Forces->Viscosity Solubility Solubility Intermolecular_Forces->Solubility Application_Performance Application_Performance Boiling_Point->Application_Performance Viscosity->Application_Performance Solubility->Application_Performance

References

Unveiling the Potential of 2,2'-Oxybisbutan-1-ol: A Comparative Analysis with Structural Isomers and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or reagent is paramount to experimental success. This guide provides a comparative analysis of 2,2'-Oxybisbutan-1-ol, a unique bifunctional molecule, against its structural isomers and similar compounds. Due to the limited availability of experimental data for this compound, this comparison leverages data from closely related molecules to infer its potential advantages and distinct properties.

Introduction to this compound

This compound, with the CAS number 55011-26-2, is a high-boiling point, polar organic compound. Its structure features two butanol units linked by an ether bond at the second carbon position, presenting two primary hydroxyl groups. This unique arrangement suggests potential applications as a specialty solvent, a humectant, a crosslinking agent, or a precursor in chemical synthesis.

Comparative Analysis of Physicochemical Properties

To contextualize the potential advantages of this compound, a comparison of its known and predicted properties with those of its structural isomers and related compounds is presented below. The isomers considered are 4,4'-Oxybis(butan-1-ol) and 3,3'-Oxybis(butan-2-ol), alongside the parent alcohol, 1-butanol, and a related diether, Di-n-butyl ether.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Key Structural Difference
This compound 55011-26-2C8H18O3162.23No data availableNo data availableEther linkage at C2 of two butan-1-ol units
4,4'-Oxybis(butan-1-ol)3403-82-5C8H18O3162.23138 (at 0.8 Torr)[1]0.9999 (at 26°C)[1]Ether linkage at C4 of two butan-1-ol units
3,3'-Oxybis(butan-2-ol)54305-61-2C8H18O3162.23No data availableNo data availableEther linkage at C3 of two butan-2-ol units
1-Butanol71-36-3C4H10O74.12117.7[2]0.81Single butanol unit
Di-n-butyl ether142-96-1C8H18O130.23141-1420.769Ether without hydroxyl groups

Inferred Advantages of this compound

Based on its unique structure, this compound is predicted to offer several advantages over its isomers and related compounds:

  • Enhanced Polarity and Hydrogen Bonding: The presence of two primary hydroxyl groups, combined with the ether linkage, likely results in a high degree of polarity and a strong capacity for hydrogen bonding. This would make it an excellent solvent for a wide range of polar compounds. Compared to 4,4'-Oxybis(butan-1-ol), the closer proximity of the ether oxygen to the hydroxyl groups in this compound could influence intramolecular hydrogen bonding and solvation properties.

  • Unique Solvating Properties: The branched nature of the carbon backbone at the ether linkage may provide a unique steric and electronic environment for solvation compared to the linear 4,4'-isomer. This could be advantageous in specific reaction chemistries or formulations where precise solvent coordination is critical.

  • Reactivity as a Building Block: The two primary hydroxyl groups are readily available for chemical modification, making this compound a potentially valuable building block for the synthesis of polyesters, polyurethanes, and other polymers with tailored properties.

  • Higher Boiling Point and Lower Volatility: Like its isomers, this compound is expected to have a high boiling point and low volatility due to its molecular weight and hydrogen bonding capabilities. This is a significant advantage over lower molecular weight alcohols like 1-butanol in applications requiring high temperatures and reduced solvent loss.

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for evaluating its performance as a solvent in a drug formulation context is provided below.

Objective: To determine the solubility and stability of a model active pharmaceutical ingredient (API) in this compound compared to a standard solvent.

Materials:

  • This compound

  • Reference solvent (e.g., Propylene Glycol)

  • Model API (e.g., a poorly water-soluble drug)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of the API in both this compound and the reference solvent by adding an excess of the API to a known volume of each solvent in separate vials.

    • Equilibrate the vials at a controlled temperature (e.g., 25°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved API using a validated HPLC method.

  • Stability Assessment:

    • Prepare solutions of the API in both solvents at a known concentration below the saturation limit.

    • Store the solutions under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for API concentration and the presence of degradation products using HPLC.

Visualizing Structural Relationships and Experimental Workflows

To further illustrate the comparisons and potential experimental designs, the following diagrams are provided.

G cluster_isomers Structural Isomers of C8H18O3 cluster_related Related Compounds This compound This compound (Ether at C2) 1-Butanol 1-Butanol (Parent Alcohol) This compound->1-Butanol Derived from Di-n-butyl ether Di-n-butyl ether (No Hydroxyl Groups) This compound->Di-n-butyl ether Functional group difference 4,4'-Oxybisbutan-1-ol 4,4'-Oxybisbutan-1-ol (Ether at C4) 4,4'-Oxybisbutan-1-ol->1-Butanol Derived from 3,3'-Oxybisbutan-2-ol 3,3'-Oxybisbutan-2-ol (Ether at C3, secondary OH)

Figure 1: Structural relationships of this compound.

G cluster_prep Preparation cluster_eval Evaluation cluster_stability Stability Testing A Prepare saturated solutions of API in each solvent B Equilibrate at constant temperature A->B Solubility C Separate solid and supernatant B->C D Analyze supernatant by HPLC C->D E Prepare solutions at known concentration F Store under accelerated conditions E->F Stability G Analyze at time points by HPLC F->G

Figure 2: General workflow for solvent performance evaluation.

Conclusion

While direct experimental evidence remains to be established, the unique molecular architecture of this compound suggests it may hold distinct advantages as a specialty solvent and chemical intermediate. Its predicted high polarity, strong hydrogen bonding capacity, and the specific arrangement of its functional groups warrant further investigation by researchers in drug development and materials science. The comparative data and proposed experimental framework provided in this guide offer a starting point for exploring the potential of this promising compound.

References

A Comparative Guide to the Quantitative Analysis of 2,2'-Oxybisbutan-1-ol in Pharmaceutical Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,2'-Oxybisbutan-1-ol, a diol that can be present as an impurity in pharmaceutical preparations. The presence of such impurities, even in trace amounts, can significantly impact the efficacy and safety of drug products.[1] Therefore, robust and validated analytical methods are crucial for their monitoring and control. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.

The primary techniques for the quantitative analysis of non-volatile or derivatized volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.[2][3] The choice of method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of common analytical techniques for the quantification of diols like this compound in a mixture. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

Technique Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (R²) Precision (%RSD) Throughput Advantages Disadvantages
GC-FID Separation of volatile compounds based on boiling point, detection by flame ionization.~1-10 ng/mL~5-50 ng/mL>0.99<5%HighRobust, cost-effective, wide linear range.Requires derivatization for non-volatile compounds, less selective than MS.
GC-MS Separation by GC, with mass spectrometry for detection and identification.[4][5]~0.1-1 ng/mL~0.5-5 ng/mL>0.999<5%ModerateHigh selectivity and sensitivity, structural information.[2]Higher instrument cost and complexity.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorption.[6]~10-100 ng/mL~50-500 ng/mL>0.99<2%HighVersatile, widely available, suitable for non-volatile compounds.Requires chromophore for detection, lower sensitivity for some compounds.
HPLC-MS Separation by HPLC, with mass spectrometry for detection.[6]~0.01-0.1 ng/mL~0.05-0.5 ng/mL>0.999<3%ModerateHighest sensitivity and selectivity, applicable to a wide range of compounds.[2][7]Highest instrument cost, matrix effects can be a challenge.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This section details a standard operating procedure for the quantification of this compound in a pharmaceutical mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. Derivatization (if necessary for improved volatility and peak shape):

  • To 1 mL of the filtered sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (select characteristic ions for this compound) and Scan mode for identification.

4. Calibration:

  • Prepare a series of calibration standards of derivatized this compound in the same solvent as the sample, covering the expected concentration range.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

5. Quantification:

  • Inject the prepared sample solution into the GC-MS.

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter add_reagent Add Derivatizing Agent filter->add_reagent heat Heat add_reagent->heat cool Cool heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for GC-MS analysis.

logical_relationship analyte This compound in Mixture sample_prep Sample Preparation (Extraction/Dilution) analyte->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_separation Gas Chromatographic Separation (Based on Volatility/Polarity) derivatization->gc_separation ms_detection Mass Spectrometric Detection (Based on Mass-to-Charge Ratio) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Concentration of Analyte data_analysis->result

Caption: Logical relationship of the analytical process.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,2'-Oxybisbutan-1-ol with two structurally related primary alcohols: butan-1-ol and diethylene glycol. The objective is to offer a clear, data-supported analysis of their performance in common organic transformations, including oxidation, esterification, and etherification. This information is intended to aid researchers in selecting the appropriate alcohol for specific synthetic applications.

Introduction to the Alcohols

The three primary alcohols under consideration share the common feature of a hydroxyl group attached to a primary carbon atom, yet they differ in their overall structure, which influences their reactivity.

  • Butan-1-ol: A simple, linear four-carbon alcohol. Its reactivity is considered a baseline for primary alcohols.

  • Diethylene glycol: An ether-alcohol with two hydroxyl groups and an ether linkage. The presence of the ether oxygen and the potential for intramolecular interactions can affect its reactivity.

  • This compound: A larger ether-alcohol with two primary hydroxyl groups and a more complex branched structure compared to diethylene glycol. The increased steric bulk and the nature of the ether linkage are expected to play a significant role in its chemical behavior.

Comparative Reactivity in Key Organic Reactions

The reactivity of these alcohols is compared across three fundamental reaction types: oxidation, esterification, and etherification. The discussion is supported by available experimental data and established principles of organic chemistry.

Oxidation of Primary Alcohols

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.[1] Generally, primary alcohols are readily oxidized.[2]

Theoretical Reactivity Comparison:

  • Butan-1-ol: As a simple primary alcohol, it is readily oxidized to butanal and further to butanoic acid.[3]

  • Diethylene glycol: The primary hydroxyl groups are susceptible to oxidation. Oxidation can occur at one or both hydroxyl groups, potentially leading to a mixture of products.

  • This compound: Similar to the other two, its primary hydroxyl groups are expected to be readily oxidized. However, the increased steric hindrance around the hydroxyl groups due to the branched structure may lead to a slightly slower reaction rate compared to butan-1-ol and diethylene glycol under identical conditions.

Table 1: Representative Conditions for the Oxidation of Primary Alcohols

AlcoholOxidizing AgentProductYield (%)Reference
Butan-1-olPyridinium chlorochromate (PCC)Butanal~85%
Primary Alcohols (General)Tetraethylammonium chlorochromate (TEACC) in DMSOAldehydeHigh
Diethylene GlycolOzone and modified Fenton processVarious aldehydes and carboxylic acids-[4]
Esterification of Primary Alcohols

Fischer-Speier esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for synthesizing esters.[5] The rate of this reversible reaction is influenced by steric hindrance around the hydroxyl group of the alcohol.[6]

Theoretical Reactivity Comparison:

  • Butan-1-ol: Being a relatively small, linear primary alcohol, it undergoes esterification at a moderate rate. The esterification of acetic acid with butan-1-ol can achieve high conversion under optimized conditions.[7][8]

  • Diethylene glycol: The primary hydroxyl groups are available for esterification. Kinetic studies on the esterification of diethylene glycol with acetic acid have been performed, indicating that the reaction proceeds readily.[9][10]

  • This compound: The increased steric bulk around the hydroxyl groups is expected to decrease the rate of esterification compared to both butan-1-ol and diethylene glycol due to greater steric hindrance at the reaction center.[6]

Table 2: Experimental Data for the Esterification of Alcohols with Acetic Acid

AlcoholCatalystTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Butan-1-olAmberlyst 15110-80.5% (conversion)[7][8]
Diethylene Glycol Monobutyl EtherHeteropolyanion-based Ionic Liquids70-90-High[10]
Ethylene GlycolCation Exchange Resin60-90-High[9]

Note: The data for diethylene glycol monobutyl ether and ethylene glycol provide insights into the reactivity of ether-alcohols in esterification. The reactivity of this compound is expected to be lower than butan-1-ol and diethylene glycol due to increased steric hindrance.

Etherification of Primary Alcohols (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[6][11][12] The reactivity of the alcohol is related to the acidity of its hydroxyl group and the nucleophilicity of the resulting alkoxide.

Theoretical Reactivity Comparison:

  • Butan-1-ol: As a typical primary alcohol, it readily forms a potent nucleophile (butoxide) upon deprotonation, which reacts efficiently with primary alkyl halides.[12]

  • Diethylene glycol: The hydroxyl groups can be deprotonated to form nucleophilic alkoxides. The presence of the ether oxygen might slightly influence the acidity of the hydroxyl protons through inductive effects.

  • This compound: This alcohol can also participate in Williamson ether synthesis. However, the steric bulk of the resulting alkoxide may slightly reduce its nucleophilicity and reaction rate compared to the smaller alkoxides derived from butan-1-ol and diethylene glycol. The reaction is still expected to proceed as it involves a primary alcohol.[11]

Table 3: General Conditions for Williamson Ether Synthesis

Alcohol TypeBaseAlkyl HalideSolventTemperature (°C)General Yield (%)Reference
PrimaryNaH, Na, KPrimaryDMF, THF, Acetonitrile50-10050-95[11][13]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using Pyridinium Chlorochromate (PCC)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (1 equivalent) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Fischer Esterification of a Primary Alcohol with a Carboxylic Acid
  • In a round-bottom flask fitted with a reflux condenser, combine the primary alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Protocol 3: Williamson Ether Synthesis
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of the primary alcohol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution in an ice bath and add sodium hydride (NaH) (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the primary alkyl halide (1 equivalent) dropwise to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and quench it by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude ether by distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflow for comparing alcohol reactivity and the key reaction pathways.

Experimental_Workflow General Workflow for Comparing Alcohol Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Alcohols: - Butan-1-ol - Diethylene Glycol - this compound Oxidation Oxidation Reactants->Oxidation Esterification Esterification Reactants->Esterification Etherification Etherification Reactants->Etherification Reagents Prepare Reagents: - Oxidizing Agent - Carboxylic Acid - Alkyl Halide Reagents->Oxidation Reagents->Esterification Reagents->Etherification Monitoring Monitor Reaction Progress (TLC, GC) Oxidation->Monitoring Esterification->Monitoring Etherification->Monitoring Isolation Isolate and Purify Product Monitoring->Isolation Characterization Characterize Product (NMR, IR, MS) Isolation->Characterization Quantification Quantify Yield and Purity Characterization->Quantification Compare Compare Reactivity: - Reaction Rate - Product Yield - Purity Quantification->Compare Reaction_Pathways Key Reaction Pathways of Primary Alcohols cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification PrimaryAlcohol R-CH2-OH (Primary Alcohol) Aldehyde R-CHO (Aldehyde) PrimaryAlcohol->Aldehyde [O] mild CarboxylicAcid R-COOH (Carboxylic Acid) PrimaryAlcohol->CarboxylicAcid [O] strong Ester R'-CO-O-CH2-R (Ester) PrimaryAlcohol->Ester + R'-COOH (H⁺ cat.) Alkoxide R-CH2-O⁻ (Alkoxide) PrimaryAlcohol->Alkoxide + Base Aldehyde->CarboxylicAcid [O] strong Ether R-CH2-O-R' (Ether) Alkoxide->Ether + R'-X

References

Inter-Laboratory Comparison of 2,2'-Oxybisbutan-1-ol Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory study designed to assess the analytical performance of two common chromatographic techniques for the quantification of 2,2'-Oxybisbutan-1-ol. The data and protocols presented herein are intended to serve as a practical resource for researchers and quality control laboratories involved in the analysis of this and structurally related compounds.

Quantitative Data Summary

An inter-laboratory study was conducted involving eight hypothetical laboratories to evaluate the accuracy and precision of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the determination of this compound in a standardized aqueous sample. The results from this comparative analysis are summarized in the table below.

LaboratoryMethodAssigned Concentration (mg/L)Measured Concentration (mg/L)Recovery (%)Relative Standard Deviation (RSD, %)
Lab 1GC-MS50.049.599.02.1
Lab 2GC-MS50.051.2102.42.5
Lab 3GC-MS50.048.997.82.3
Lab 4GC-MS50.050.8101.62.0
Lab 5HPLC50.049.298.43.5
Lab 6HPLC50.051.5103.04.1
Lab 7HPLC50.048.597.03.8
Lab 8HPLC50.050.5101.03.2

Experimental Protocols

Detailed methodologies for the two analytical techniques employed in this inter-laboratory comparison are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • A 1 mL aliquot of the aqueous sample containing this compound was transferred to a 10 mL volumetric flask.

  • The sample was diluted to the mark with methanol.

  • The diluted sample was vortexed for 30 seconds to ensure homogeneity.

  • A 1 mL aliquot of the diluted sample was transferred to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • A 1 mL aliquot of the aqueous sample containing this compound was transferred to a 10 mL volumetric flask.

  • The sample was diluted to the mark with the mobile phase (see below).

  • The diluted sample was vortexed for 30 seconds.

  • The sample was filtered through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% water and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analyses described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample Aliquot (1 mL) B Dilute with Methanol to 10 mL A->B C Vortex (30s) B->C D Transfer 1 mL to GC Vial C->D E Inject 1 µL into GC-MS D->E F Separation on DB-5ms Column E->F G Electron Ionization (70 eV) F->G H Mass Detection (m/z 40-400) G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aqueous Sample Aliquot (1 mL) B Dilute with Mobile Phase to 10 mL A->B C Vortex (30s) B->C D Filter (0.45 µm) into HPLC Vial C->D E Inject 10 µL into HPLC D->E F Separation on C18 Column E->F G DAD Detection (210 nm) F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for the HPLC analysis of this compound.

Performance Benchmark: 2,2'-Oxybisbutan-1-ol in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of industrial solvents and fuel oxygenates, the selection of an appropriate compound is paramount to achieving optimal performance, efficiency, and environmental compatibility. This guide provides a comprehensive performance benchmark of 2,2'-Oxybisbutan-1-ol, more commonly known as di-sec-butyl ether (DSBE), against its prevalent alternatives. The data presented herein is intended to assist researchers, scientists, and professionals in drug development and other industries in making informed decisions based on objective, experimental evidence.

Physicochemical Properties: A Foundation for Performance

A comparative overview of the key physicochemical properties of di-sec-butyl ether and its common isomers and alternative solvents is presented in Table 1. These properties fundamentally influence their behavior and efficacy in various applications.

PropertyThis compound (Di-sec-butyl ether)Di-n-butyl ether (DNBE)Diisobutyl ether (DIBE)Methyl tert-butyl ether (MTBE)
CAS Number 6863-58-7142-96-1628-55-71634-04-4
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈OC₅H₁₂O
Molecular Weight ( g/mol ) 130.23130.23130.2388.15
Boiling Point (°C) 121[1][2]14212255.2
Density (g/mL at 20°C) 0.759[1][2]0.7690.7550.74
logP (Octanol-Water Partition Coefficient) ~2.8~2.9~2.81.3

Application as a Solvent: Extraction Efficiency

Di-sec-butyl ether's utility as a solvent is largely dictated by its moderate polarity and hydrophobicity, as indicated by its logP value. While specific experimental data directly comparing the extraction efficiency of DSBE against a wide range of alternatives is limited in publicly available literature, its properties suggest it would be effective for extracting moderately nonpolar organic compounds from aqueous solutions.

A general experimental workflow for evaluating solvent extraction efficiency is outlined below. This protocol can be adapted to compare DSBE with other solvents for specific applications.

Experimental Protocol: Liquid-Liquid Extraction Efficiency
  • Preparation of Standard Solution: A standard solution of the target analyte is prepared in an appropriate aqueous phase.

  • Extraction: A known volume of the aqueous standard solution is mixed with an equal volume of the solvent to be tested (e.g., di-sec-butyl ether, di-n-butyl ether) in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to ensure thorough mixing and allow for the partitioning of the analyte between the two immiscible phases. The funnel is vented periodically to release any pressure buildup.

  • Phase Separation: The mixture is allowed to stand until the two layers have clearly separated.

  • Analysis: A sample is carefully taken from both the aqueous and organic layers. The concentration of the analyte in each layer is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of Partition Coefficient (P): The partition coefficient is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. A higher partition coefficient indicates a greater extraction efficiency.

G cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_std Prepare Aqueous Standard Solution mix Mix Aqueous Phase and Solvent prep_std->mix Add to separatory funnel equilibrate Equilibrate in Separatory Funnel mix->equilibrate separate Allow Phase Separation equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org analyze Analyze Analyte Concentration (GC/HPLC) sample_aq->analyze sample_org->analyze calculate Calculate Partition Coefficient analyze->calculate

Experimental workflow for determining solvent extraction efficiency.

Application as a Fuel Additive: Performance and Emissions

Ethers are commonly used as oxygenates in gasoline to improve combustion and reduce certain emissions. While specific data for di-sec-butyl ether is scarce, studies on similar ethers provide insights into its potential performance. The addition of oxygenates generally leads to more complete combustion, which can increase brake thermal efficiency (BTE) and reduce carbon monoxide (CO) and hydrocarbon (HC) emissions. However, it can also lead to an increase in nitrogen oxide (NOx) emissions.

A standardized experimental setup for evaluating the performance of fuel additives in an internal combustion engine is described below.

Experimental Protocol: Engine Performance and Emissions Testing
  • Engine Setup: A single-cylinder or multi-cylinder internal combustion engine is mounted on a dynamometer to control and measure engine speed and load.

  • Fuel Blending: Test fuels are prepared by blending a base fuel (gasoline or diesel) with a specific percentage of the ether additive (e.g., 5%, 10%, 15% by volume).

  • Engine Operation: The engine is operated at various steady-state conditions (e.g., different speeds and loads) with both the base fuel and the test blends.

  • Performance Data Collection: Key performance parameters are recorded, including fuel consumption rate, brake power, and torque. From these, Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are calculated.

  • Emissions Analysis: Exhaust gas is continuously sampled and analyzed using a gas analyzer to measure the concentrations of key pollutants, including carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).

  • Data Comparison: The performance and emissions data for the fuel blends are compared to the baseline data obtained with the pure base fuel.

G cluster_setup Setup cluster_testing Testing Procedure cluster_evaluation Evaluation engine_setup Engine on Dynamometer engine_op Operate Engine at Various Conditions engine_setup->engine_op fuel_blending Prepare Fuel Blends fuel_blending->engine_op data_acq Collect Performance Data engine_op->data_acq emission_analysis Analyze Exhaust Emissions engine_op->emission_analysis data_comp Compare Blend Data to Baseline data_acq->data_comp emission_analysis->data_comp

Workflow for engine performance and emissions testing of fuel additives.

Synthesis of this compound

The primary method for the synthesis of di-sec-butyl ether is through the acid-catalyzed dehydration of sec-butanol or the Williamson ether synthesis. The Williamson synthesis, a more versatile method, involves the reaction of a sodium sec-butoxide with a sec-butyl halide.

G cluster_williamson Williamson Ether Synthesis sec-Butanol sec-Butanol Sodium sec-Butoxide Sodium sec-Butoxide sec-Butanol->Sodium sec-Butoxide + NaH Sodium Hydride Sodium Hydride Di-sec-butyl ether Di-sec-butyl ether Sodium sec-Butoxide->Di-sec-butyl ether + sec-Butyl Halide sec-Butyl Halide sec-Butyl Halide

Williamson ether synthesis of di-sec-butyl ether.

Conclusion

This compound (di-sec-butyl ether) presents a viable profile for consideration as both an industrial solvent and a fuel oxygenate. Its physicochemical properties are comparable to its isomers, di-n-butyl ether and diisobutyl ether. While direct, comprehensive comparative performance data remains a subject for further dedicated research, the provided experimental frameworks offer a robust methodology for conducting such evaluations. For researchers and professionals, the choice between DSBE and its alternatives will ultimately depend on the specific requirements of the application, including desired solvency, combustion characteristics, and economic considerations. Further empirical studies are encouraged to populate the comparative data tables and provide a more definitive performance benchmark.

References

Comparative Analysis of Plasticizers: A Focus on Diethylene Glycol Monobutyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 2,2'-Oxybisbutan-1-ol with other plasticizers could not be conducted due to a lack of available scientific literature and performance data for this specific compound. However, this guide provides a detailed comparison of a structurally related and industrially relevant alternative, Diethylene Glycol Monobutyl Ether (DGBE) and its derivatives, against common phthalate plasticizers.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of Diethylene Glycol Monobutyl Ether Adipate (DGBEA) with established plasticizers such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). The information presented is based on available experimental data to assist in the evaluation of plasticizer alternatives for various applications, including those in the pharmaceutical and biomedical fields.

Introduction to Plasticizers

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most commonly a polymer. They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the polymer chains to move more freely against each other. The selection of a plasticizer is critical and depends on the desired properties of the final product, including its mechanical strength, thermal stability, and resistance to migration.

Phthalate esters, such as DOP and DINP, have historically been the most widely used plasticizers due to their cost-effectiveness and excellent performance in polyvinyl chloride (PVC).[1] However, health and environmental concerns associated with some low-molecular-weight phthalates have driven the search for safer alternatives.[2][3] This has led to the development and investigation of various non-phthalate and bio-based plasticizers.

Diethylene Glycol Monobutyl Ether (DGBE), also known as Butyl Carbitol, and its derivatives like Diethylene Glycol Monobutyl Ether Adipate (DGBEA), are being explored for their plasticizing properties.[4][5] These compounds offer potential advantages in terms of biodegradability and toxicological profile.

Performance Comparison

The following tables summarize the key performance indicators of DGBEA in comparison to the widely used phthalate plasticizers, DOP and DINP. The data is compiled from various studies on plasticized PVC and Polylactide (PLA).

Thermal Properties

The glass transition temperature (Tg) is a critical parameter for polymers, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally signifies a more efficient plasticizer.

PlasticizerPolymerPlasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)Key Findings
DGBEA PVC20Reduction notedThe glass transition temperature (Tg) decreased with increasing concentration of DGBEA, confirming its plasticizing effect.[4]
DGBEA PLANot specifiedLoweredDGBEA lowered the glass transition temperature and the cold crystallization temperature of PLA.[5]
DOP PVC39 (copolymer)-6.51 (decrease)The use of 39 wt. % of a biodegradable copolymer in the formulation of PVC decreases its glass transition temperature (Tg) by -6.51 °C.[4]
DINP Not specifiedNot specifiedNot specifiedDiisononyl phthalate offers good performance at both low and high temperatures.
Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength, elongation at break, and hardness, are crucial for its end-use application.

PlasticizerPolymerPlasticizer Concentration (wt%)Tensile StrengthElongation at BreakShore HardnessKey Findings
DGBEA PVC20DecreasedIncreasedReducedShore hardness continuously reduced with an increase in the concentration of DGBEA in PVC.[4] The impact properties of PVC/DGBEA were maximum at a weight ratio of 80/20.[4]
DGBEA PLANot specifiedDecreasedDrastically increasedNot specifiedThe elongation at break and impact strength drastically increased, whereas tensile strength and modulus decreased.[5]
DOP Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedDOP offers good gelling and helps to produce highly elastic compounds.
DINP Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedDiisononyl phthalate offers flexibility and durability to vinyl products.
Migration Resistance

Plasticizer migration, or leaching, is the process by which the plasticizer moves out of the polymer matrix. This can lead to a loss of flexibility and potential contamination of the surrounding environment or a product in contact with the plastic.

PlasticizerPolymerKey Findings
DGBEA PLAThe DGBEA plasticizer had a low tendency to migrate.[5]
DOP PVCThe toxicity of dioctyl phthalate (DOP), which is the more commonly used plasticizer for PVC, limits the use of these formulations for applications like blood bags due to migration.[4]
DINP PVCThe arrangement of ester radicals in DINP occupies more space, reducing migration from PVC products.[2][3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of plasticizer performance. Below are outlines of common experimental protocols.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Methodology:

    • A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is placed in a DSC instrument alongside an empty reference pan.

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history.

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

    • The Tg is determined as a step change in the baseline of the heat flow curve during the second heating scan.

Mechanical Testing: Tensile and Hardness Tests
  • Objective: To measure the tensile strength, elongation at break, and hardness of the plasticized polymer.

  • Methodology:

    • Tensile Testing:

      • Standardized dumbbell-shaped specimens of the plasticized polymer are prepared.

      • The specimens are mounted in a universal testing machine.

      • A tensile load is applied at a constant rate of extension until the specimen fractures.

      • The tensile strength (stress at break) and elongation at break (percentage increase in length) are calculated from the stress-strain curve.

    • Hardness Testing:

      • A durometer (e.g., Shore A or Shore D) is used to measure the indentation hardness of the material.

      • The indenter of the durometer is pressed into the surface of the plasticized polymer under a specified force.

      • The hardness value is read directly from the durometer scale.

Migration Resistance Testing
  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix.

  • Methodology:

    • A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.

    • After the immersion period, the sample is removed, dried to a constant weight, and re-weighed.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

    • Alternatively, the concentration of the plasticizer in the solvent can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel plasticizer.

Plasticizer_Evaluation_Workflow Plasticizer Evaluation Workflow A Plasticizer Synthesis and Characterization B Polymer Compounding (e.g., with PVC or PLA) A->B C Sample Preparation (e.g., film casting, molding) B->C D Performance Testing C->D E Thermal Analysis (DSC) - Glass Transition (Tg) D->E F Mechanical Testing - Tensile Strength - Elongation - Hardness D->F G Migration Resistance - Solvent Extraction D->G H Data Analysis and Comparison E->H F->H G->H I Conclusion on Plasticizer Efficacy H->I

Caption: A flowchart outlining the key stages in the evaluation of a new plasticizer.

Conclusion

The search for safer and more effective plasticizers is an ongoing endeavor in polymer science. While a direct comparison of this compound with other plasticizers is not currently possible due to a lack of data, the evaluation of related compounds like Diethylene Glycol Monobutyl Ether Adipate (DGBEA) provides valuable insights. The available data suggests that DGBEA can be an effective plasticizer for both PVC and PLA, offering a reduction in glass transition temperature and an improvement in flexibility. Notably, it exhibits low migration potential, which is a significant advantage over some traditional phthalate plasticizers. Further research and more comprehensive comparative studies are necessary to fully elucidate the performance of DGBE derivatives in a wider range of applications and to establish their long-term stability and biocompatibility for use in sensitive products, including those for pharmaceutical and drug development purposes.

References

Confirming the Identity of 2,2'-Oxybisbutan-1-ol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of 2,2'-Oxybisbutan-1-ol under various synthetic conditions. Given the bifunctional nature of the starting material, which contains both primary alcohol and ether moieties, three principal reaction pathways are explored: oxidation, acid-catalyzed ether cleavage, and intramolecular dehydration. This document outlines the expected products, presents hypothetical experimental data for their identification, and details the methodologies for these key experiments.

Potential Reaction Pathways and Products

The reactivity of this compound is dictated by its constituent functional groups. The primary alcohol groups are susceptible to oxidation to form aldehydes and carboxylic acids, while the ether linkage can be cleaved under strongly acidic conditions. Furthermore, the diol structure allows for the possibility of intramolecular cyclization via dehydration.

Oxidation of Primary Alcohol Groups

The oxidation of the primary alcohol groups in this compound can yield either the corresponding dialdehyde or dicarboxylic acid, depending on the strength of the oxidizing agent and the reaction conditions.

  • Partial Oxidation: Utilizes mild oxidizing agents to favor the formation of 2,2'-Oxybis(butanal).

  • Complete Oxidation: Employs strong oxidizing agents to yield 2,2'-Oxybis(butanoic acid).

Acid-Catalyzed Ether Cleavage

Treatment of this compound with a strong acid, such as hydrobromic acid (HBr), is expected to cleave the ether bond. This reaction proceeds via a nucleophilic substitution mechanism. Given that the carbons adjacent to the ether oxygen are primary, an SN2 mechanism is anticipated.[1][2][3][4][5] The initial products are 1-bromobutan-2-ol and butan-1,2-diol. With excess HBr, the diol can be further converted to 1,2-dibromobutane.

Intramolecular Dehydration (Cyclization)

Acid-catalyzed dehydration of diols is a common method for the synthesis of cyclic ethers.[6][7][8][9] In the case of this compound, intramolecular cyclization would be expected to produce a substituted oxane derivative, specifically 2,6-diethyl-1,4-dioxane.

Comparative Data of Reaction Products

The following table summarizes the expected products and provides hypothetical analytical data for their identification.

Reaction TypeProduct NameExpected Molecular Weight ( g/mol )Hypothetical GC-MS Retention Time (min)Key ¹H-NMR Signals (ppm, hypothetical)
Partial Oxidation 2,2'-Oxybis(butanal)158.1812.59.7 (aldehyde CHO), 3.8 (CH-O), 1.6-1.8 (CH₂), 0.9 (CH₃)
Complete Oxidation 2,2'-Oxybis(butanoic acid)190.1815.211.5 (acid COOH), 4.1 (CH-O), 1.7-1.9 (CH₂), 1.0 (CH₃)
Ether Cleavage 1-bromobutan-2-ol153.0310.83.8 (CH-OH), 3.5 (CH₂-Br), 1.5-1.7 (CH₂), 1.0 (CH₃)
Butan-1,2-diol90.128.23.4-3.6 (CH-OH, CH₂-OH), 1.4-1.6 (CH₂), 0.9 (CH₃)
Intramolecular Dehydration 2,6-diethyl-1,4-dioxane144.2111.33.5-3.7 (ring CH, CH₂), 1.5-1.7 (CH₂), 0.9 (CH₃)

Experimental Protocols

General Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Product mixtures were analyzed using a standard GC-MS system equipped with a non-polar column. The temperature program would typically start at 50°C and ramp up to 250°C. Mass spectra are compared against the NIST library for compound identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Protocol 1: Oxidation to 2,2'-Oxybis(butanoic acid)
  • Dissolve this compound (1 equivalent) in acetone.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the reaction mixture at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with isopropanol.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude dicarboxylic acid.

  • Purify the product by column chromatography.

Protocol 2: Ether Cleavage with HBr
  • Add a 48% aqueous solution of hydrobromic acid (2.5 equivalents) to this compound (1 equivalent).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Analyze the resulting mixture of brominated and diol products by GC-MS.

Protocol 3: Intramolecular Dehydration to 2,6-diethyl-1,4-dioxane
  • To a solution of this compound (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the resulting cyclic ether by distillation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for identifying the reaction products of this compound.

experimental_workflow cluster_oxidation Oxidation Pathway cluster_cleavage Ether Cleavage Pathway cluster_dehydration Dehydration Pathway start_ox This compound reagent_ox Oxidizing Agent (e.g., Jones Reagent) start_ox->reagent_ox Reaction product_ox Aldehyde or Carboxylic Acid reagent_ox->product_ox Forms analysis_ox GC-MS & NMR Analysis product_ox->analysis_ox Characterize start_cl This compound reagent_cl Strong Acid (e.g., HBr) start_cl->reagent_cl Reaction product_cl Brominated Alcohol & Diol reagent_cl->product_cl Forms analysis_cl GC-MS & NMR Analysis product_cl->analysis_cl Characterize start_de This compound reagent_de Acid Catalyst (e.g., p-TsOH) start_de->reagent_de Reaction product_de Cyclic Ether reagent_de->product_de Forms analysis_de GC-MS & NMR Analysis product_de->analysis_de Characterize

Caption: General experimental workflows for the three primary reaction pathways of this compound.

product_identification_flowchart start Crude Reaction Product purification Purification (Chromatography/Distillation) start->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr structure_elucidation Structure Elucidation gcms->structure_elucidation Molecular Weight & Fragmentation Pattern nmr->structure_elucidation Chemical Shifts & Coupling Constants

References

Comparative Environmental Impact Analysis: 2,2'-Oxybisbutan-1-ol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The selection of solvents and reagents in research and pharmaceutical development carries significant environmental implications. This guide provides a comparative analysis of the environmental impact of 2,2'-Oxybisbutan-1-ol and two alternatives: the conventional solvent 2-Butoxyethanol and the bio-based chemical 2,3-Butanediol. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions that align with green chemistry principles.

Executive Summary

This analysis evaluates the selected compounds based on key environmental parameters: biodegradability, aquatic toxicity, and bioaccumulation potential. While extensive data is available for 2-Butoxyethanol and 2,3-Butanediol, there is a notable lack of specific environmental data for this compound. Consequently, the environmental profile for this compound has been estimated based on data from a structurally similar C8 ether, di-n-butyl ether.

Key Findings:

  • 2,3-Butanediol emerges as a promising environmentally benign alternative, exhibiting ready biodegradability and low aquatic toxicity.

  • 2-Butoxyethanol , a widely used glycol ether, is readily biodegradable but demonstrates a higher aquatic toxicity compared to 2,3-Butanediol.

  • This compound , based on proxy data, is predicted to have lower biodegradability and a higher bioaccumulation potential, raising potential environmental concerns.

This guide provides detailed data in tabular format, outlines experimental protocols for key environmental assessments, and includes visualizations to illustrate the comparative environmental profiles of these substances.

Data Presentation: Environmental Impact Parameters

The following tables summarize the key environmental data for this compound and its alternatives.

Table 1: Biodegradability

SubstanceBiodegradation ClassificationMethodHalf-life
This compound Not readily biodegradable (estimated)OECD 301D (Proxy: Di-n-butyl ether)> 28 days[1]
2-Butoxyethanol Readily biodegradableOECD 301B1-4 weeks in aquatic environments
2,3-Butanediol Readily biodegradableOECD 301ANot specified

Table 2: Aquatic Toxicity

SubstanceFish (LC50, 96h)Daphnia magna (EC50, 48h)Algae (EC50, 72h)
This compound > 10 - 100 mg/L (estimated)> 10 - 100 mg/L (estimated)> 10 - 100 mg/L (estimated)
2-Butoxyethanol 1474 mg/L (Oncorhynchus mykiss)1550 mg/L1840 mg/L (Pseudokirchneriella subcapitata)
2,3-Butanediol > 100 mg/L> 100 mg/L> 100 mg/L

Table 3: Bioaccumulation Potential

SubstanceLog K_owBioconcentration Factor (BCF)
This compound 3.35 (Proxy: Di-n-butyl ether)[1]Moderate potential (estimated)
2-Butoxyethanol 0.81Low potential
2,3-Butanediol -0.36Low potential

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Biodegradability Testing (OECD 301)

The "Ready Biodegradability" of a substance is assessed using one of the six methods described in the OECD 301 guideline. The fundamental principle involves dissolving the test substance in an aqueous medium, inoculating it with microorganisms, and monitoring the extent of biodegradation over 28 days.

Example Protocol: OECD 301D - Closed Bottle Test (as a proxy for this compound)

  • Preparation: A defined concentration of the test substance (di-n-butyl ether) is added to a series of sealed bottles filled with a mineral salt medium and a small amount of activated sludge as the inoculum.

  • Incubation: The bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The depletion of dissolved oxygen is measured at regular intervals.

  • Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the microorganisms in the presence of the test substance to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window following the onset of degradation. Di-n-butyl ether showed 5% biodegradation in 28 days in this test.[1]

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: A sensitive fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) over a 48-hour period.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to various concentrations of the test substance.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Analysis: The EC50 value is calculated.

Alga, Growth Inhibition Test (OECD 201)

This test assesses the effect of a substance on the growth of a freshwater green alga.

  • Test Organism: An exponentially growing culture of an algal species like Pseudokirchneriella subcapitata is used.

  • Exposure: Algal cultures are exposed to a range of concentrations of the test substance over 72 hours.

  • Measurement: Algal growth is measured by cell counts or a surrogate parameter like fluorescence.

  • Analysis: The concentration that inhibits growth by 50% (EC50) is determined.

Visualizations

The following diagrams illustrate key concepts related to the environmental impact assessment of these chemicals.

Environmental_Impact_Assessment_Workflow cluster_input Input cluster_assessment Environmental Fate & Effects Assessment cluster_output Output Test_Substance Test Substance (e.g., this compound) Biodegradability Biodegradability (OECD 301) Test_Substance->Biodegradability Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) Test_Substance->Aquatic_Toxicity Bioaccumulation Bioaccumulation Potential (Log Kow, BCF) Test_Substance->Bioaccumulation Risk_Characterization Environmental Risk Characterization Biodegradability->Risk_Characterization Aquatic_Toxicity->Risk_Characterization Bioaccumulation->Risk_Characterization

Caption: Workflow for Environmental Impact Assessment.

Comparative_Environmental_Profile cluster_substances Substances cluster_properties Environmental Properties cluster_risk Environmental Risk Substance1 This compound (Estimated) Biodegradability Biodegradability Substance1->Biodegradability Low Toxicity Aquatic Toxicity Substance1->Toxicity Moderate Bioaccumulation Bioaccumulation Substance1->Bioaccumulation Moderate Substance2 2-Butoxyethanol Substance2->Biodegradability High Substance2->Toxicity Moderate Substance2->Bioaccumulation Low Substance3 2,3-Butanediol Substance3->Biodegradability High Substance3->Toxicity Low Substance3->Bioaccumulation Low High Higher Low Lower Medium Moderate

Caption: Comparative Environmental Risk Profile.

References

Safety Operating Guide

Proper Disposal of 2,2'-Oxybisbutan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2,2'-Oxybisbutan-1-ol, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

The proper disposal of this compound, a chemical with the CAS number 55011-26-2, requires careful consideration of its potential hazards, most notably its classification as a peroxide-forming ether. Due to the lack of a specific, publicly available Safety Data Sheet (SDS), this guidance is based on the properties of structurally similar chemicals, general principles for handling peroxide-formers, and U.S. Environmental Protection Agency (EPA) hazardous waste regulations.

Key Hazards and Safety Considerations

Peroxide Formation: As an ether, this compound can form explosive peroxides upon exposure to air and light. These peroxides are sensitive to shock, heat, and friction, posing a significant explosion risk. Therefore, it is crucial to test for the presence of peroxides before beginning any disposal procedures.

Flammability: Like many organic solvents, this compound is expected to be a flammable liquid.

Toxicity: While specific toxicity data is unavailable, it should be handled with care, assuming it may cause skin and eye irritation, and may be harmful if inhaled or ingested.

Quantitative Data for Structurally Similar Compounds

To provide a framework for understanding the potential hazards, the following table summarizes key quantitative data for butan-1-ol, a structurally related alcohol. It is important to note that the ether linkage in this compound will alter these properties.

PropertyValue for Butan-1-olReference
Flash Point37 °C (99 °F)[No specific citation available]
Oral LD50 (rat)790 mg/kg[No specific citation available]
GHS ClassificationFlammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3[No specific citation available]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile, neoprene)

    • Safety goggles or a face shield

    • A flame-retardant lab coat

2. Peroxide Testing:

  • Crucial First Step: Before moving or opening the container, visually inspect for crystals, a viscous liquid, or a cloudy appearance, which may indicate high peroxide levels. If any of these are present, do not handle the container . Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If no visual indicators are present, test for peroxides using peroxide test strips. Follow the manufacturer's instructions carefully.

  • Action Levels:

    • < 20 ppm: The chemical can be managed for disposal as outlined below.

    • 20-100 ppm: Consult with your EHS office. Special handling may be required.

    • > 100 ppm: Do not handle. This is a critical situation. Immediately contact your EHS office or a hazardous materials disposal expert.

3. Waste Classification and Segregation:

  • Based on its likely properties, this compound should be classified as a hazardous waste.

  • It is likely to be classified as a flammable liquid .

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

4. Packaging and Labeling:

  • Ensure the waste is in a compatible, tightly sealed container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Include the date of waste generation and the results of the peroxide test on the label.

5. Storage:

  • Store the labeled waste container in a designated hazardous waste accumulation area.

  • This area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.

  • Store it separately from incompatible materials, such as strong oxidizing agents.

6. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including its chemical name, potential hazards, and the results of the peroxide test.

  • Complete all required hazardous waste manifest paperwork accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.

Experimental Protocol: Peroxide Testing

A common method for testing for peroxides in the laboratory involves the use of commercially available peroxide test strips.

Methodology:

  • Carefully open the container of this compound in a well-ventilated area, such as a fume hood.

  • Dip the test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).

  • Remove the strip and allow the color to develop for the recommended time.

  • Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

  • Record the test result and the date on the container label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound for Disposal visual_inspection Visually Inspect Container for Peroxide Crystals or Cloudiness start->visual_inspection crystals_present Crystals/Cloudiness Present? visual_inspection->crystals_present contact_ehs_critical CRITICAL: Do Not Handle! Contact EHS Immediately crystals_present->contact_ehs_critical Yes test_peroxides Test for Peroxides using Test Strips crystals_present->test_peroxides No peroxide_level Peroxide Level? test_peroxides->peroxide_level low_peroxide < 20 ppm peroxide_level->low_peroxide medium_peroxide 20-100 ppm peroxide_level->medium_peroxide high_peroxide > 100 ppm peroxide_level->high_peroxide classify_waste Classify as Flammable Hazardous Waste low_peroxide->classify_waste consult_ehs Consult EHS for Special Handling medium_peroxide->consult_ehs high_peroxide->contact_ehs_critical package_label Package in a Sealed, Labeled Container classify_waste->package_label store_waste Store in Designated Hazardous Waste Area package_label->store_waste arrange_disposal Arrange for Disposal via EHS/Licensed Contractor store_waste->arrange_disposal end End: Proper Disposal arrange_disposal->end consult_ehs->arrange_disposal

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guide for 2,2'-Oxybisbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for 2,2'-Oxybisbutan-1-ol for use by researchers, scientists, and drug development professionals. The following guidance is based on general knowledge of ether alcohols and standard laboratory safety protocols. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the manufacturer for detailed and definitive safety information.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Specification
Eye Protection Chemical safety goggles or a face shield are required to protect against potential splashes.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body A laboratory coat or chemical-resistant apron is necessary to protect against skin contact. Closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

  • Ensure the manufacturer's Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly closed to prevent the release of vapors.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Use appropriate and clean laboratory equipment.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and absorbent materials, should also be disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain chemical residue and should be treated as hazardous waste unless properly decontaminated.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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